Product packaging for 4-Iodo-1-trityl-1H-pyrazole(Cat. No.:CAS No. 191980-54-8)

4-Iodo-1-trityl-1H-pyrazole

Cat. No.: B1610984
CAS No.: 191980-54-8
M. Wt: 436.3 g/mol
InChI Key: UJEYQAFIQWSUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-1-trityl-1H-pyrazole is a useful research compound. Its molecular formula is C22H17IN2 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17IN2 B1610984 4-Iodo-1-trityl-1H-pyrazole CAS No. 191980-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEYQAFIQWSUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571501
Record name 4-Iodo-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191980-54-8
Record name 4-Iodo-1-(triphenylmethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191980-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Iodo-1-trityl-1H-pyrazole synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-trityl-1H-pyrazole

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents, from anti-cancer drugs like ruxolitinib to anti-inflammatory agents like celecoxib.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone of drug design. The strategic functionalization of this scaffold is paramount for developing novel chemical entities with tailored biological activities.

This guide focuses on the synthesis of this compound, a highly valuable intermediate for drug development professionals. The introduction of an iodine atom at the C4 position creates a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][3] This allows for the construction of complex molecular architectures from a simple, stable precursor.

The addition of the N-trityl (triphenylmethyl) group serves two primary purposes. First, as a bulky N-protecting group, it enhances the solubility of the pyrazole core in common organic solvents, simplifying handling and reaction setup. Second, its acid-labile nature allows for straightforward deprotection under mild conditions that are orthogonal to many other synthetic transformations, a critical feature in multi-step synthesis.[4][5] This intermediate has been instrumental in the synthesis of complex natural products and their analogs, such as the pyrazole alkaloid withasomnine.[6]

This document provides a comprehensive, field-proven protocol for the reliable synthesis of this compound, detailing the underlying chemical principles, step-by-step procedures, and critical safety considerations.

Overall Synthetic Strategy

The most efficient and widely adopted strategy for preparing this compound involves a two-step sequence starting from commercially available 4-iodopyrazole. This approach circumvents potential challenges with regioselectivity that could arise from iodinating the pre-formed 1-trityl-1H-pyrazole.

The workflow is as follows:

  • Starting Material Acquisition/Synthesis : Begin with 4-iodopyrazole. While commercially available, a reliable protocol for its synthesis from pyrazole is also discussed for completeness.

  • N-Protection Reaction : Perform an N-tritylation of 4-iodopyrazole using trityl chloride under basic conditions to yield the final product.

G cluster_0 Step 1: Synthesis of 4-Iodopyrazole (Optional) cluster_1 Step 2: N-Tritylation Py Pyrazole IodoPy 4-Iodopyrazole Py->IodoPy Electrophilic Aromatic Substitution Iodo Iodinating Agent (e.g., NIS, I₂/CAN) Iodo->IodoPy TrCl Trityl Chloride FinalProduct This compound TrCl->FinalProduct Base Base (e.g., Et₃N) Base->FinalProduct IodoPy_ref 4-Iodopyrazole IodoPy_ref->FinalProduct SN1-type N-Protection

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Precursor: 4-Iodopyrazole

While 4-iodopyrazole can be sourced from commercial vendors, synthesizing it in-house is often a cost-effective option. The method of choice is the direct electrophilic iodination of the pyrazole ring, which demonstrates high regioselectivity for the C4 position due to the electronic nature of the heterocycle.[1] Among several effective iodinating systems, the use of N-Iodosuccinimide (NIS) is particularly advantageous due to its mild nature and high efficiency, especially for less reactive substrates.[1][7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system. The iodination proceeds via a classic electrophilic aromatic substitution mechanism. In this reaction, an electrophilic iodine species, generated from the iodinating agent, is attacked by the π-electron system of the pyrazole ring. The C4 position is the most nucleophilic and sterically accessible, leading to a highly regioselective substitution. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-iodopyrazole product.

G cluster_mech Mechanism of Pyrazole Iodination start Pyrazole + I⁺ intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack by π-system product 4-Iodopyrazole + H⁺ intermediate->product Deprotonation (Restores Aromaticity)

Caption: Simplified mechanism for the electrophilic iodination of pyrazole.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established procedures for the effective iodination of pyrazole derivatives.[7]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Eq.
Pyrazole68.080.68 g1.0
N-Iodosuccinimide (NIS)224.992.47 g1.1
Acetonitrile (MeCN)41.0530 mL-
Dichloromethane (DCM)84.93100 mL-
Sat. aq. Na₂S₂O₃-2 x 20 mL-
Sat. aq. NaHCO₃-20 mL-
Brine-20 mL-
Anhydrous MgSO₄ or Na₂SO₄-~5 g-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq).

  • Reagent Addition: Add acetonitrile (30 mL) to dissolve the pyrazole. Once dissolved, add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in one portion.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

    • Expert Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexane eluent system. The reaction is complete when the pyrazole spot (visualized with iodine or KMnO₄ stain) is no longer visible.

  • Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dilute the residue with dichloromethane (DCM, 60 mL). c. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 2 x 20 mL) to quench any remaining NIS and iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to remove any acidic byproducts, and finally with brine (20 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-iodopyrazole can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%).[7] The product is typically a white to off-white solid.

    • Expected Yield: 85-95%.

    • Melting Point: 108-110 °C.[8]

Part 2: Synthesis of this compound

With the 4-iodopyrazole precursor in hand, the final step is the installation of the trityl protecting group. This is a standard N-alkylation procedure using trityl chloride in the presence of a non-nucleophilic base.

Reaction Mechanism: N-Tritylation

The N-tritylation of pyrazole proceeds via an SN1-like mechanism. The bulky nature of the trityl group and the stability of the trityl cation favor this pathway. The base, typically triethylamine, deprotonates the acidic N-H of the pyrazole, forming the nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of the trityl chloride (or the pre-formed trityl cation), resulting in the N-tritylated product. The base also serves to neutralize the HCl generated during the reaction.[5]

Experimental Protocol: N-Tritylation of 4-Iodopyrazole

This robust protocol is based on standard N-protection methodologies for nitrogen-containing heterocycles.[5]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Eq.
4-Iodopyrazole193.971.94 g1.0
Trityl Chloride (TrCl)278.783.07 g1.1
Triethylamine (Et₃N)101.192.1 mL (15 mmol)1.5
Dichloromethane (DCM), anhydrous84.9350 mL-
Deionized Water18.0230 mL-
Brine-30 mL-
Anhydrous MgSO₄ or Na₂SO₄-~5 g-

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodopyrazole (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution. Cool the flask to 0 °C in an ice bath. Add trityl chloride (1.1 eq) portion-wise over 5 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

    • Trustworthiness Check: Monitor the reaction by TLC (20:80 ethyl acetate/hexane). The disappearance of the 4-iodopyrazole starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: a. Quench the reaction by adding deionized water (30 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an off-white or yellowish solid. It can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexane) to yield the pure product.

    • Expected Yield: 80-90%.

    • Appearance: White to pale yellow solid.

Product Characterization

This compound

  • Molecular Formula: C₂₂H₁₇IN₂[9]

  • Molecular Weight: 436.29 g/mol [9][10]

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • δ 7.55-7.60 (s, 1H, pyrazole C5-H)

    • δ 7.40-7.45 (s, 1H, pyrazole C3-H)

    • δ 7.10-7.35 (m, 15H, aromatic protons of trityl group)

    • Note: The exact chemical shifts of the pyrazole protons can be influenced by the solvent and substitution.[11]

  • ¹³C NMR (in CDCl₃): Expect signals corresponding to the pyrazole carbons (one iodinated carbon at a low field, two CH carbons) and the aromatic carbons of the trityl group, as well as the quaternary trityl carbon.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Handle in accordance with good industrial hygiene and safety procedures.[12][13][14]

  • Trityl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle with care in a dry environment.

  • Triethylamine (Et₃N): Flammable liquid and vapor. Toxic if inhaled and corrosive. Use in a well-ventilated area.

  • Dichloromethane (DCM): Suspected of causing cancer. Handle with appropriate engineering controls and PPE.

  • Acids and Bases: Strong acids and bases are corrosive and should be handled with extreme care.[7]

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[15] For spills, contain the material and dispose of it as hazardous waste according to institutional guidelines.[13]

References

physicochemical properties of 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Iodo-1-trityl-1H-pyrazole

Executive Summary

This compound is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure combines two critical features: the pyrazole core, a "privileged scaffold" found in numerous approved pharmaceuticals, and a strategically placed iodine atom, which serves as a versatile handle for advanced synthetic transformations such as cross-coupling reactions.[1][2] The bulky trityl (triphenylmethyl) group acts as a robust protecting group for the pyrazole nitrogen, enabling regioselective functionalization at the 4-position. This guide provides a comprehensive overview of the core , outlines protocols for its characterization, and discusses its strategic application in complex molecule synthesis, thereby offering a valuable resource for scientists leveraging this compound in their research endeavors.

Molecular Identity and Structural Framework

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental identifiers. This compound is defined by a pyrazole ring substituted at the 4-position with an iodine atom and at the 1-position with a triphenylmethyl (trityl) group.

Chemical Structure

The trityl group's steric bulk is a defining feature, influencing the molecule's solubility, reactivity, and crystalline nature. The iodine atom at the C4 position is the primary site for synthetic modification.

Caption: 2D representation of this compound.

Key Chemical Identifiers

A summary of essential identifiers is crucial for accurate documentation, procurement, and regulatory compliance.

IdentifierValueSource(s)
CAS Number 191980-54-8[3][4][5]
Molecular Formula C₂₂H₁₇IN₂[3][4]
Molecular Weight 436.29 g/mol [3][4]
IUPAC Name This compound[4]
InChI InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H[4]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from solvent selection to potential bioavailability.

PropertyValueNotesSource(s)
Boiling Point 537.3 ± 50.0 °CPredicted value; high due to large molecular mass.[3]
Density 1.40 ± 0.1 g/cm³Predicted value.[3]
Melting Point Not experimentally reported.Expected to be a high-melting solid. For comparison, the parent 4-iodopyrazole melts at 108-110 °C.[6][7]
Computed logP 5.7Indicates high lipophilicity and poor water solubility.[4]
Physical State SolidTypically a white to off-white crystalline powder.[8]
Solubility Profile: A Tale of Two Moieties

The solubility of this compound is a direct consequence of its amphipathic-like structure at the molecular level.

  • High Solubility in Non-Polar Organic Solvents: The large, greasy trityl group, composed of three phenyl rings, dominates the molecular surface. This makes the compound readily soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and aromatic hydrocarbons (toluene).

  • Poor Solubility in Polar Solvents: Conversely, the same lipophilic character renders the compound virtually insoluble in water and other highly polar protic solvents. While the pyrazole core contains polar nitrogen atoms, their influence is masked by the overwhelming non-polar trityl group.

This solubility profile is a critical experimental parameter. For synthetic reactions, dichloromethane or THF are common choices, while purification via crystallization might involve a solvent/anti-solvent system like ethyl acetate/hexanes.

Spectroscopic Signature for Characterization

Confirming the identity and purity of a synthesized compound is paramount. While a public reference spectrum is not available, the expected spectroscopic data can be reliably predicted based on its chemical structure. This serves as a self-validating system when performing characterization.

Predicted ¹H NMR Spectrum (in CDCl₃)
  • Trityl Protons (Ar-H): A complex multiplet between δ 7.10-7.50 ppm, integrating to 15 protons. This signal is characteristic of the monosubstituted phenyl rings of the trityl group.

  • Pyrazole Protons (H3 & H5): Two distinct singlets are expected in the aromatic region, typically between δ 7.50-8.00 ppm. The exact chemical shifts will be influenced by the electronic effects of the iodine and the N-trityl substitution. These signals, each integrating to 1 proton, are diagnostic for the pyrazole core.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • Trityl Carbons: Multiple signals in the δ 125-145 ppm range corresponding to the aromatic carbons of the trityl group, plus a key quaternary carbon signal for the central carbon of the trityl group (C(Ph)₃).

  • Pyrazole Carbons: Three signals are expected for the pyrazole ring. The iodinated carbon (C4) will appear at a lower field (further upfield) than the other two carbons (C3 and C5) due to the heavy atom effect of iodine.

Mass Spectrometry (EI or ESI)
  • Molecular Ion (M⁺): The primary peak of interest would be the molecular ion peak corresponding to the exact mass of the compound (C₂₂H₁₇IN₂), which is calculated to be 436.04365 Da.[4]

  • Key Fragmentation Pattern: A hallmark of trityl-protected compounds is the facile loss of the trityl group. A prominent peak at m/z = 243, corresponding to the stable triphenylmethyl cation ([C(C₆H₅)₃]⁺), would be strong evidence for the compound's structure.

Synthesis and Strategic Application in Drug Discovery

The true value of this compound lies not in its final properties, but in its role as a versatile building block for creating more complex molecules with potential therapeutic value.

Rationale for Use: The Protected Halogenated Scaffold

The pyrazole nucleus is a privileged structure in medicinal chemistry, appearing in drugs for cancer, inflammation, and infectious diseases.[1][9] The synthetic utility of this specific reagent is threefold:

  • N-H Protection: The trityl group protects the acidic N-H proton of the pyrazole, preventing unwanted side reactions and directing reactivity to other sites.

  • Regiocontrol: By installing the protecting group first, functionalization is directed specifically to the carbon positions.

  • Cross-Coupling Handle: The C-I bond is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds.[9][10]

General Synthetic Workflow

The use of this compound typically follows a logical sequence of protection, functionalization, and deprotection to yield a desired target molecule.

G A 4-Iodopyrazole B This compound A->B Protection (Trityl Chloride, Base) C Functionalized Trityl-Pyrazole B->C C-C / C-N Coupling (e.g., Suzuki, Buchwald) D Final N-H Pyrazole Product C->D Deprotection (Mild Acid)

Caption: Synthetic workflow using this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard method for the N-tritylation of 4-iodopyrazole. The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the trityl chloride.

Materials:

  • 4-Iodopyrazole (1.0 eq)

  • Trityl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-iodopyrazole and anhydrous DCM.

  • Stir the solution until all solids have dissolved.

  • Add triethylamine to the solution via syringe.

  • Add trityl chloride portion-wise over 5 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Experimental Protocol: Characterization Workflow

This workflow provides a self-validating system to confirm the successful synthesis of the target compound.

Steps:

  • Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting range indicates high purity.

  • NMR Spectroscopy: Dissolve a small sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra. Confirm the presence of the characteristic trityl and pyrazole signals and the correct integration ratios as described in Section 3.1.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the compound, providing definitive proof of its elemental composition.

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product, which should typically be >95% for use in subsequent synthetic steps.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its physicochemical properties, dominated by the lipophilic trityl group, make it well-suited for reactions in common organic solvents. The combination of a stable protecting group and a reactive iodine handle on a medicinally relevant pyrazole core provides researchers with a reliable and versatile intermediate for the construction of novel and complex molecular architectures. A thorough understanding of its properties and characterization profile, as detailed in this guide, is essential for its effective and successful application in the pursuit of new therapeutic agents.

References

The Strategic Intermediate: A Technical Guide to 4-Iodo-1-trityl-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the plethora of heterocyclic intermediates, 4-Iodo-1-trityl-1H-pyrazole (CAS No. 191980-54-8) has emerged as a cornerstone in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth technical overview of this versatile reagent, from its synthesis and characterization to its critical applications, underpinned by field-proven insights and a commitment to scientific integrity.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid, valued for its stability and predictable reactivity. The strategic placement of the iodine atom at the C4 position and the bulky trityl protecting group at the N1 position are not arbitrary; they are deliberate choices that dictate the molecule's utility.

PropertyValueSource
CAS Number 191980-54-8--INVALID-LINK--
Molecular Formula C₂₂H₁₇IN₂--INVALID-LINK--
Molecular Weight 436.3 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneric Supplier Data
Storage Keep in a dark place, Sealed in dry, Room TemperatureGeneric Supplier Data

The trityl group serves a dual purpose. Firstly, it offers steric hindrance, which can direct subsequent reactions to other positions of the pyrazole ring. Secondly, it enhances the solubility of the molecule in organic solvents, facilitating its use in a wider range of reaction conditions. The iodine atom at the C4 position is the key reactive handle, enabling a variety of powerful cross-coupling reactions.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence starting from 1H-pyrazole. This approach ensures high regioselectivity and yield.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: N-Tritylation Pyrazole 1H-Pyrazole Iodopyrazole 4-Iodo-1H-pyrazole Pyrazole->Iodopyrazole I₂ / Oxidant (e.g., CAN, H₂O₂) FinalProduct This compound Iodopyrazole->FinalProduct Trityl Chloride Base (e.g., Et₃N)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Iodo-1H-pyrazole (Step 1)

This protocol is a robust and scalable method for the regioselective iodination of pyrazole. The use of an in-situ generated electrophilic iodine species is key to its success.

Materials:

  • 1H-Pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN) or 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (MeCN) or Water

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1H-pyrazole (1.0 eq) in acetonitrile or water, add iodine (1.1 eq).

  • If using CAN, slowly add a solution of CAN (1.2 eq) in the same solvent. If using H₂O₂, add it dropwise. The choice of oxidant depends on the desired reaction kinetics and work-up procedure; CAN often provides faster reaction times.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining iodine.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-iodo-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Synthesis of this compound (Step 2)

The introduction of the trityl group is a standard protection procedure. The choice of a non-nucleophilic base is crucial to prevent side reactions.

Materials:

  • 4-Iodo-1H-pyrazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq). The use of a tertiary amine base is critical to scavenge the HCl generated during the reaction without competing in the nucleophilic substitution.

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous dichloromethane.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Expected Observations for this compound
¹H NMR Aromatic protons of the trityl group (multiplet, ~7.1-7.4 ppm). Two distinct singlets for the pyrazole ring protons. The chemical shifts will be influenced by the iodine and trityl substituents.
¹³C NMR Signals corresponding to the carbons of the pyrazole ring, with the C4 carbon significantly shifted due to the iodine atom. Multiple signals in the aromatic region for the trityl group.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (436.3 g/mol ).

The Role of this compound in Drug Discovery: A Focus on Cross-Coupling Reactions

The true value of this compound lies in its utility as a versatile building block in the synthesis of complex drug molecules. The C-I bond is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions.[2]

Coupling_Reactions Start This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Heck Heck Coupling (Alkenes) Start->Heck Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Alkoxy CuI-Catalyzed Alkoxylation (Alcohols) Start->Alkoxy Product_Suzuki 4-Aryl/Heteroaryl-1-trityl-1H-pyrazole Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-1-trityl-1H-pyrazole Sonogashira->Product_Sonogashira Product_Heck 4-Alkenyl-1-trityl-1H-pyrazole Heck->Product_Heck Product_Buchwald 4-Amino-1-trityl-1H-pyrazole Buchwald->Product_Buchwald Product_Alkoxy 4-Alkoxy-1-trityl-1H-pyrazole Alkoxy->Product_Alkoxy

Caption: Cross-coupling reactions of this compound.

Case Study: Synthesis of Crizotinib Intermediate

A key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib is 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.[3] While not directly using the trityl-protected version, the synthesis highlights the importance of the 4-iodopyrazole core. The trityl group in this compound offers an alternative strategy where the pyrazole nitrogen is protected during the initial coupling steps, and then deprotected to allow for subsequent functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Aryl- or Heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using an inorganic base)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent and water (if applicable).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes. The removal of oxygen is critical to prevent the degradation of the palladium catalyst.

  • Heat the reaction to 80-110 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection of the Trityl Group

The trityl group is prized for its lability under acidic conditions, allowing for its removal without affecting many other functional groups.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

  • 4-Substituted-1-trityl-1H-pyrazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Dissolve the trityl-protected pyrazole in dichloromethane.

  • Add a solution of trifluoroacetic acid (10-20% in DCM) or HCl (e.g., 4M in dioxane) dropwise at 0 °C. The use of a scavenger, such as triethylsilane, can be beneficial to trap the liberated trityl cation and prevent side reactions.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the deprotected pyrazole as needed.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound is not universally available, the SDS for 4-iodopyrazole indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Similar precautions should be taken with the trityl-protected derivative.

Conclusion

This compound is a testament to the power of strategic molecular design. The combination of a reactive iodine handle and a robust, yet readily cleavable, protecting group makes it an invaluable tool for medicinal chemists. Its successful application in the synthesis of complex, biologically active molecules underscores its importance in the ongoing quest for new and improved therapeutics. By understanding its synthesis, reactivity, and proper handling, researchers can confidently leverage this key intermediate to accelerate their drug discovery programs.

References

A Senior Application Scientist's Guide to 4-Iodo-1-trityl-1H-pyrazole: Structure, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-trityl-1H-pyrazole is a pivotal intermediate in modern organic and medicinal chemistry. Its structure uniquely combines the biologically significant pyrazole scaffold with two key functionalities: a trityl (triphenylmethyl) protecting group at the N1 position and an iodine atom at the C4 position. This strategic arrangement renders it an exceptionally valuable building block. The bulky trityl group not only masks the reactive N-H proton of the pyrazole ring, thereby preventing unwanted side reactions, but also directs electrophilic substitution to the C4 position. The resulting carbon-iodine bond serves as a versatile handle for introducing molecular complexity through a variety of cross-coupling reactions. This guide provides an in-depth analysis of the compound's structure, nomenclature, synthesis, and critical role in the development of complex molecular architectures.

Deciphering the Molecular Architecture: Structure and Nomenclature

The systematic name, this compound, precisely describes its constituent parts. A thorough understanding of this nomenclature is fundamental to appreciating its chemical behavior.

  • 1H-Pyrazole: This forms the core heterocyclic ring, a five-membered aromatic system with three carbon atoms and two adjacent nitrogen atoms. Pyrazole moieties are prevalent in biologically active compounds, making them a frequent target in pharmaceutical research.[1]

  • 4-Iodo: An iodine atom is substituted at the 4-position of the pyrazole ring. Halogenated pyrazoles, particularly those iodinated at the C4 position, are highly sought-after intermediates.[2] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive and ideal for transformations like metal-halogen exchange and palladium-catalyzed cross-coupling reactions.[2][3]

  • 1-Trityl: The voluminous triphenylmethyl (trityl) group is attached to the nitrogen atom at the 1-position. The trityl group serves as a crucial protecting group for the N-H functionality of the pyrazole.[4][5] Its steric bulk influences the regioselectivity of subsequent reactions, and its acid-labile nature allows for straightforward removal when its protective function is no longer needed.[4][6]

Chemical Identity

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 191980-54-8[8][9][10]
Molecular Formula C22H17IN2[7][8]
Molecular Weight 436.29 g/mol [7][8]
Boiling Point 537.3±50.0 °C (Predicted)[8]
Density 1.40±0.1 g/cm3 (Predicted)[8]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!"]; N2 [label="N", pos="-0.75,0!"]; C3 [label="C", pos="-0.3,-0.8!"]; C4 [label="C", pos="0.6,-0.5!"]; C5 [label="C", pos="0.75,0.5!"]; I [label="I", pos="1.2, -1.2!"]; Trityl [label="Tr", pos="0, 2.0!"]; // Tr represents the Trityl group// Define edges for bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- I; N1 -- Trityl;

// Add double bonds edge [style=double]; N2 -- C3 [style=solid]; C4 -- C5 [style=solid];

// Manually represent double bonds in the ring node [shape=none, label=""] p1 at (-0.5, -0.4); node [shape=none, label=""] p2 at (0.2, 0.0); C3 -- p1 [style=solid, len=0.5]; p1 -- C4 [style=solid, len=0.5]; C5 -- p2 [style=solid, len=0.5]; p2 -- N1 [style=solid, len=0.5]; }

Caption: Chemical structure of this compound.

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound is a logical, multi-step process that hinges on the principles of protecting group chemistry and electrophilic aromatic substitution. The general workflow involves the initial protection of the pyrazole nitrogen followed by regioselective iodination.

Synthesis_Workflow Start 1H-Pyrazole Step1 Step 1: N-Tritylation (Protection) Start->Step1 Trityl Chloride, Base Intermediate 1-Trityl-1H-pyrazole Step1->Intermediate Step2 Step 2: C4-Iodination (Functionalization) Intermediate->Step2 Iodinating Agent (e.g., I₂, NIS) Product This compound Step2->Product Cross_Coupling_Reaction cluster_reactants Reactants Reactant This compound Catalyst Pd Catalyst + Base Reactant->Catalyst CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->Catalyst Product 4-Substituted-1-trityl-1H-pyrazole (New C-C or C-X Bond) Catalyst->Product

References

A-Z Guide to Organic Solvents for 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide on Solubility Determination

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

For researchers, scientists, and professionals in drug development, understanding the solubility of novel chemical entities is a cornerstone of successful process development, formulation, and preclinical studies. This guide provides a comprehensive framework for determining the solubility of 4-Iodo-1-trityl-1H-pyrazole, a specialized heterocyclic compound. Recognizing that specific solubility data for such niche molecules are often not publicly available, this document focuses on equipping the researcher with the foundational theory, predictive logic, and detailed experimental protocols necessary to generate reliable solubility data in-house. We will delve into the structural characteristics of the molecule to predict its behavior, provide a step-by-step isothermal equilibrium protocol, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Pyrazole Scaffolds and Solubility

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] They serve as versatile scaffolds in the design of therapeutic agents across numerous areas, including oncology, inflammation, and infectious diseases.[1][2][3] The compound this compound (C₂₂H₁₇IN₂) is a functionalized pyrazole featuring a bulky, nonpolar trityl protecting group and an iodine atom, making it a valuable intermediate for further synthetic modifications.[4][5]

The success of any subsequent reaction, purification, or formulation involving this compound hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction media, the efficiency of crystallization, the design of extraction procedures, and the feasibility of creating formulations for biological screening. This guide serves as a practical, hands-on manual for elucidating these critical solubility characteristics.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old principle of "like dissolves like" remains a powerful predictive tool in solubility science.[6][7] The polarity of both the solute and the solvent are the primary drivers of dissolution.[8] Let's analyze the structure of this compound to form a hypothesis about its solubility profile.

  • The Trityl Group (Triphenylmethyl): This is a very large, sterically hindering, and highly nonpolar (lipophilic) group. It consists of three phenyl rings attached to a central carbon. This group will dominate the molecule's character, strongly favoring solubility in nonpolar to moderately polar organic solvents.

  • The Pyrazole Ring: The pyrazole ring itself is a polar heterocyclic aromatic system containing two adjacent nitrogen atoms. While the parent pyrazole has some water solubility, in this molecule, its polar contribution is significantly masked by the trityl group.[9]

  • The Iodo Group: The iodine atom at the 4-position adds to the molecular weight and introduces some polarizability, but it does not contribute significantly to polarity in the way a hydrogen-bonding group would.[10][11]

Hypothesis: Based on this analysis, this compound is expected to be:

  • Highly soluble in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane, chloroform) which can stabilize the large aromatic structure.

  • Moderately to highly soluble in moderately polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone.[12][13]

  • Slightly soluble to insoluble in highly polar protic solvents like ethanol and methanol, where the large nonpolar trityl group will resist solvation.

  • Practically insoluble in highly polar solvents like water.

This predictive exercise is crucial as it informs the selection of solvents for experimental determination, saving time and resources.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[14][15] This technique involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[16][17]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker with temperature control (or temperature-controlled water bath)

  • Analytical balance (readable to 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Pipettes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Rotary evaporator or vacuum oven

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A good starting point is ~20-50 mg of solid for every 1-2 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24-48 hours.[6][14] This extended time is critical to ensure the system reaches thermodynamic equilibrium.[15][18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved microparticulates.

  • Solvent Evaporation: Carefully evaporate the solvent from the filtered aliquot using a rotary evaporator or a stream of nitrogen, followed by drying in a vacuum oven until a constant weight is achieved.

  • Gravimetric Analysis: Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot withdrawn (mL)

Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B Step 1-2 C Seal and agitate (24-48h at const. Temp) B->C Step 3 D Allow solids to settle (2-4h) C->D E Withdraw supernatant with syringe D->E Step 4-5 F Filter through 0.22 µm PTFE filter E->F G Evaporate solvent from known volume F->G Step 6 H Weigh dried residue G->H Step 7 I Calculate Solubility (mg/mL or mol/L) H->I Step 8

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Data Presentation and Interpretation

The results of your solubility experiments should be compiled into a clear, organized table. This allows for easy comparison and helps in selecting the optimal solvent for a given application.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent TypeRelative Polarity[13][19]Solubility (mg/mL)Observations
HexaneNonpolar (Aliphatic)0.009[Experimental Data]e.g., Insoluble
TolueneNonpolar (Aromatic)0.099[Experimental Data]e.g., Very Soluble
DichloromethanePolar Aprotic0.309[Experimental Data]e.g., Freely Soluble
Tetrahydrofuran (THF)Polar Aprotic0.207[Experimental Data]e.g., Soluble
Ethyl AcetatePolar Aprotic0.228[Experimental Data]e.g., Soluble
AcetonePolar Aprotic0.355[Experimental Data]e.g., Sparingly Soluble
AcetonitrilePolar Aprotic0.460[Experimental Data]e.g., Slightly Soluble
MethanolPolar Protic0.762[Experimental Data]e.g., Very Slightly Soluble
WaterPolar Protic1.000[Experimental Data]e.g., Insoluble

Note: This table is a template. The user is expected to populate it with their own experimentally derived data.

Troubleshooting and Field-Proven Insights

  • Slow Dissolution: If you suspect equilibrium has not been reached in 24 hours (common for large, crystalline compounds), extend the agitation time to 72 hours and sample at 24, 48, and 72 hours. If the concentration is no longer increasing, you have reached equilibrium.

  • Poor Wettability: If the compound floats on the solvent surface, brief sonication at the start of the experiment can help wet the solid and initiate dissolution.[15]

  • Analytical Method: While the gravimetric method is robust, it can be time-consuming. For higher throughput, a calibration curve can be created using HPLC-UV or UV-Vis. A small, filtered aliquot of the saturated solution is diluted and its concentration is determined against the curve. This is the preferred method in modern drug discovery labs.[18]

  • Polymorphism: Be aware that the compound's crystalline form (polymorph) can affect its solubility. Ensure you are using a consistent solid form for all experiments and consider characterizing the solid residue after the experiment (e.g., by DSC or XRD) to check for any phase transformations.[15]

Conclusion

While a direct search for the solubility of this compound may not yield immediate results, a systematic approach combining theoretical prediction and robust experimental methodology can provide the necessary data with high confidence. By understanding the interplay of the bulky nonpolar trityl group and the polar pyrazole core, researchers can make informed decisions about solvent selection. The isothermal shake-flask method, though classic, remains the gold standard for determining thermodynamic solubility. The data generated through this protocol will be invaluable for guiding synthesis, purification, and formulation efforts, ultimately accelerating the drug development pipeline.

References

Foreword: Navigating Data Gaps with Chemical Expertise

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-1-trityl-1H-pyrazole

This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this or structurally related compounds.

A critical point to note is the current lack of a detailed, publicly available Safety Data Sheet (SDS) specifically for this compound with comprehensive hazard classification data[1]. This is not uncommon for novel or specialized research chemicals. Therefore, this document has been constructed by synthesizing data from SDSs of structurally similar compounds, namely other 4-iodopyrazoles, and by applying established principles of chemical safety and toxicological assessment based on the compound's functional groups. The trityl (triphenylmethyl) group is large and sterically hindering, which may influence the compound's physical properties and biological interactions compared to its smaller N-substituted or N-unsubstituted analogs. The information herein should be used as a robust starting point for risk assessment, but it is imperative to consult the supplier-specific SDS upon acquisition of the material and to perform a thorough risk assessment for any specific experimental protocol.

Compound Overview and Physicochemical Properties

This compound is a heterocyclic organic compound. The pyrazole ring is a common scaffold in medicinal chemistry, and the iodo-substituent at the 4-position makes it a valuable intermediate for introducing further molecular complexity through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[2][3]. The trityl group serves as a bulky protecting group for the pyrazole nitrogen, which can influence solubility and reaction kinetics[4].

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 191980-54-8[1]
Molecular Formula C₂₂H₁₇IN₂[5]
Molecular Weight 436.3 g/mol [5]
Appearance Solid (form may vary)General knowledge
Storage Temperature 2-8°C, under inert atmosphere, protect from light[6][7]

Hazard Identification and Risk Profile

Table 2: GHS Hazard Classifications of Analogous Iodopyrazole Compounds

CompoundHazard StatementsSignal WordSource
4-Iodo-1H-pyrazole Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE 3 (Respiratory irritation)Warning[9]
3-Iodo-1H-pyrazole Skin Irritation (Category 2), Serious Eye Irritation (Category 2), STOT SE 3 (Respiratory irritation)Warning[10]
4-Iodo-1-methyl-1H-pyrazole Skin Irritation (Category 2), Serious Eye Damage (Category 1), May be harmful if swallowed, May cause respiratory irritationDanger[11]
4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2), STOT SE 3 (Respiratory system)Warning[12]

Derived Risk Profile for this compound:

  • Skin and Eye Irritation: Based on the consistent classification of analogs, this compound should be considered a skin and eye irritant. The large trityl group may or may not mitigate this effect, but prudence dictates assuming irritation potential.

  • Respiratory Irritation: As a solid powder, inhalation of dust can cause respiratory tract irritation. This is a common hazard for many fine organic solids and is explicitly mentioned for analogous pyrazoles[10][11].

  • Oral Toxicity: While acute toxicity data is not available, related compounds are classified as potentially harmful if swallowed[11]. Ingestion should be avoided.

  • Chronic Effects: No data is available on the chronic toxicity, mutagenicity, or carcinogenicity of this compound. As with any new chemical entity, exposure should be minimized.

  • Hazardous Decomposition: Upon combustion, hazardous decomposition products can be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide[6][9].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The causality is clear: to prevent irritation and potential sensitization, both environmental controls and personal barriers are necessary.

  • Engineering Controls: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to prevent inhalation of dust. An eyewash station and safety shower must be readily accessible[12].

  • Eye and Face Protection: Chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory[6][12]. A face shield should be considered for larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. It is crucial to inspect gloves before use and to use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory procedures.

  • Skin and Body Protection: A laboratory coat is required. For significant quantities or tasks with a higher risk of contamination, additional protective clothing, such as sleeves or an apron, may be warranted[12].

Standard Operating Protocol for Safe Handling

The following protocol is a self-validating system designed to minimize exposure at each step.

Step 1: Preparation and Pre-Handling Check

  • Verify that a current, supplier-specific SDS is on hand. If not, proceed with the high-caution protocol outlined here.

  • Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out of the controlled area.

  • Don the required PPE as specified in Section 3.

Step 2: Aliquoting the Solid Compound

  • Gently open the container inside the fume hood, avoiding any sudden movements that could aerosolize the powder.

  • Use a clean spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

  • If transferring to a vial, use a powder funnel to prevent spillage.

  • Close the primary container tightly and wipe it down with a damp cloth before removing it from the fume hood.

Step 3: Dissolution

  • Add the solvent to the vessel containing the this compound.

  • Ensure the vessel is capped or covered during dissolution (e.g., with a septum) if the process involves agitation or heating.

Step 4: Post-Handling and Cleanup

  • Wipe down the spatula and any other reusable equipment with a solvent-moistened cloth.

  • Dispose of all contaminated disposable materials (weigh boats, gloves, wipes) in a designated, sealed waste container for halogenated organic waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Verify SDS Availability prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin work handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent & Dissolve handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Work complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Spill and Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[9].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].

Spill Response:

For a small spill of solid material:

  • Ensure the area is well-ventilated (fume hood).

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the material into a suitable, labeled container for disposal.

  • Clean the spill area with a damp cloth, and dispose of the cloth in the halogenated waste.

Chemical Stability and Reactivity

  • Stability: The compound should be stored in a cool, dry, well-ventilated place, away from light and in a tightly sealed container, preferably under an inert atmosphere[6].

  • Incompatible Materials: Avoid strong oxidizing agents[9][13]. The pyrazole ring system can be susceptible to oxidation.

  • Hazardous Reactions: No hazardous polymerization is expected. The primary reactivity of interest is the carbon-iodine bond, which is susceptible to cleavage and substitution in various chemical reactions, particularly those involving transition metal catalysts or strong bases/nucleophiles[3]. These reactions themselves may have associated hazards (e.g., pyrophoric reagents, exothermic reactions) that must be assessed independently.

// Main compound node main [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Hazard nodes h1 [label="Strong Oxidizing Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; h2 [label="Excess Heat / Light", fillcolor="#FFFFFF", fontcolor="#202124"]; h3 [label="Strong Acids", fillcolor="#FFFFFF", fontcolor="#202124"];

// Result nodes r1 [label="Potential for Vigorous Reaction\nor Decomposition", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; r2 [label="Degradation", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; r3 [label="Potential for Detritylation\nor Decomposition", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Connections main -> r1; h1 -> r1; main -> r2; h2 -> r2; main -> r3; h3 -> r3; } axdot Caption: Potential incompatibilities for this compound.

Waste Disposal

All waste containing this compound, including contaminated consumables and rinse solutions, must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container designated for non-aqueous halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

The Advent of the Iodo-Handle: A Technical Guide to the Discovery and Strategic Iodination of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] The strategic introduction of an iodine atom onto this heterocyclic framework dramatically expands its synthetic versatility, providing a crucial "handle" for the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole iodination, from its foundational roots in electrophilic aromatic substitution to the sophisticated, regioselective methodologies employed today. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a forward-looking perspective on the evolving landscape of pyrazole functionalization.

A Historical Perspective: From Knorr's Discovery to a Synthetic Mainstay

The story of pyrazole chemistry begins in 1883 with German chemist Ludwig Knorr's pioneering synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[2][3][4] This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of this versatile heterocycle.[4][5][6] While Knorr's initial focus was on the synthesis of the pyrazole core itself, the inherent aromaticity of the ring system naturally led to investigations into its reactivity, particularly its propensity for electrophilic substitution.

The early 20th century saw significant advancements in the understanding of electrophilic aromatic substitution on various aromatic and heteroaromatic systems. However, the specific history of pyrazole iodination is less a single, landmark discovery and more a gradual evolution, mirroring the development of iodinating agents themselves. Early methods for halogenation were often harsh and lacked the regioselectivity demanded by modern synthetic campaigns. The development of milder and more selective iodinating reagents throughout the 20th century, such as N-iodosuccinimide (NIS) and iodine in combination with various oxidants, provided chemists with the tools to precisely functionalize the pyrazole ring. This progression has been driven by the increasing demand for iodinated pyrazoles as versatile intermediates in drug discovery and materials science.

The Iodination of Pyrazoles: A Tale of Two Positions

The pyrazole ring presents two primary positions for electrophilic iodination: the C4 and C5 carbons. The regioselectivity of the iodination is a critical consideration in any synthetic strategy and is dictated by a combination of the electronic nature of the pyrazole substrate and the chosen iodination methodology.

The Electron-Rich C4 Position: The Realm of Electrophilic Attack

The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to attack by electrophilic iodinating agents.[7][8] This inherent reactivity makes direct electrophilic iodination the most common and straightforward approach for the synthesis of 4-iodopyrazoles.

A variety of reagents and conditions have been developed to achieve this transformation with high efficiency and regioselectivity. These methods generally involve the in-situ generation of a potent electrophilic iodine species (I⁺) from a suitable iodine source.

Common Reagents for C4 Iodination:

  • Molecular Iodine (I₂) with an Oxidant: This classic and cost-effective approach utilizes an oxidant to convert molecular iodine into a more electrophilic species. Common oxidants include:

    • Ceric Ammonium Nitrate (CAN): A mild and effective oxidant that facilitates the iodination of a wide range of pyrazoles.[9]

    • Hydrogen Peroxide (H₂O₂): This system offers a "green" alternative, with water as the only byproduct, making it an environmentally friendly option.[10]

    • Potassium Iodate (KIO₃): Often used in acidic conditions, KIO₃ provides an efficient route to 4-iodopyrazoles.[11]

  • N-Iodosuccinimide (NIS): A mild and versatile iodinating agent, NIS is particularly useful for substrates that may be sensitive to harsher oxidative conditions. Its reactivity can be enhanced by the addition of a strong acid like trifluoroacetic acid (TFA).[11]

  • Iodine Monochloride (ICl): A powerful iodinating agent that can be used for the direct iodination of pyrazoles. The addition of a non-nucleophilic base like lithium carbonate is often necessary to neutralize the HCl generated during the reaction.[12][13]

The general mechanism for electrophilic C4 iodination proceeds through a classic SEAr pathway, as illustrated below.

SEAr_Mechanism pyrazole Pyrazole Ring intermediate Arenium Ion Intermediate pyrazole->intermediate Attack at C4 electrophile Electrophilic Iodine (I⁺) product 4-Iodopyrazole intermediate->product Deprotonation proton_loss -H⁺

Caption: Generalized mechanism of electrophilic iodination at the C4 position of the pyrazole ring.

The C5 Position: A Target for Directed Iodination

While the C4 position is electronically favored for electrophilic attack, the C5 position can be selectively iodinated through methods that leverage the acidity of the C5-H bond, particularly in N-substituted pyrazoles. This is typically achieved through a deprotonation-iodination sequence.

Methodology for C5 Iodination:

  • Lithiation followed by Iodolysis: This powerful strategy involves the deprotonation of the C5 position using a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures to form a highly nucleophilic lithium pyrazolide intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine, to afford the 5-iodopyrazole derivative.[9] This method offers excellent regioselectivity for the C5 position.

The workflow for this regioselective C5 iodination is depicted below.

C5_Iodination_Workflow start N-Substituted Pyrazole deprotonation Deprotonation (n-BuLi, -78 °C) start->deprotonation intermediate Lithium Pyrazolide Intermediate deprotonation->intermediate iodination Iodination (I₂) intermediate->iodination product 5-Iodopyrazole iodination->product

Caption: Workflow for the regioselective synthesis of 5-iodopyrazoles via lithiation-iodination.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-iodo and 5-iodopyrazoles, representing common and reliable methods in the field.

Protocol 3.1: Synthesis of 4-Iodopyrazoles using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is adapted from established procedures for the efficient C4-iodination of pyrazoles.[1]

Materials:

  • Starting pyrazole (1.0 mmol)

  • Acetonitrile (6 mL)

  • Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)

  • Elemental Iodine (I₂) (1.3 mmol, 330 mg)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

  • Reflux the reaction mixture overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.

Protocol 3.2: Synthesis of 5-Iodopyrazoles via Lithiation-Iodination

This protocol is based on the regioselective synthesis of 5-iodopyrazoles from N-substituted pyrazoles.[9][11]

Materials:

  • N-substituted pyrazole (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (8 mL)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 0.52 mL, 1.3 mmol)

  • Elemental Iodine (I₂) (1.4 mmol, 356 mg)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-substituted pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.

  • Add n-BuLi (2.5 M in hexane, 0.52 mL, 1.3 mmol) dropwise with vigorous stirring.

  • After 10 minutes, add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL).

  • Allow the reaction mixture to warm to room temperature over 4 hours.

  • Dilute the reaction with dichloromethane (30 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL), then with water (5 mL).

  • Dry the organic layer over Na₂SO₄ and remove the solvents under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Iodination Methodologies

The choice of iodination method is a critical decision in the synthesis of iodinated pyrazoles. The following table provides a comparative summary of common methods, highlighting their key features to aid in experimental design.

MethodReagentsTypical PositionAdvantagesLimitations
Iodine/CAN I₂, Ceric Ammonium NitrateC4Mild conditions, good yields for many substrates.[9]Requires removal of cerium byproducts.[14]
Iodine/H₂O₂ I₂, Hydrogen PeroxideC4"Green" method, water is the only byproduct.[10]May require longer reaction times for less reactive substrates.
NIS/Acid N-Iodosuccinimide, Acid (e.g., TFA)C4Mild, suitable for acid-sensitive substrates.[11]NIS can be expensive for large-scale synthesis.[14]
ICl Iodine Monochloride, Base (e.g., Li₂CO₃)C4Highly reactive, effective for a range of substrates.[12][13]Generates HCl, requiring a base to prevent side reactions.[12]
n-BuLi/I₂ n-Butyllithium, I₂C5Excellent regioselectivity for the C5 position.[9]Requires anhydrous conditions and low temperatures.

Applications in Drug Discovery and Beyond: The Power of the Iodo-Handle

The synthetic utility of iodinated pyrazoles lies in the reactivity of the carbon-iodine bond, which serves as a versatile handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for this purpose. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the pyrazole scaffold and the synthesis of libraries of compounds for biological screening.

Cross_Coupling iodopyrazole Iodinated Pyrazole suzuki Suzuki Coupling (Boronic Acid/Ester, Pd Catalyst) iodopyrazole->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) iodopyrazole->sonogashira biaryl Aryl/Heteroaryl Substituted Pyrazole suzuki->biaryl alkynyl Alkynyl Substituted Pyrazole sonogashira->alkynyl

Caption: Utility of iodinated pyrazoles in Suzuki and Sonogashira cross-coupling reactions.

The ability to functionalize the pyrazole core through iodinated intermediates has been instrumental in the development of numerous compounds with a wide range of biological activities, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The iodo-handle allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Conclusion and Future Outlook

The journey of pyrazole iodination, from its conceptual beginnings in the principles of electrophilic aromatic substitution to the highly sophisticated and regioselective methods of today, is a testament to the ingenuity of synthetic chemists. The development of a diverse toolbox of iodination reagents and protocols has transformed the pyrazole scaffold into a highly versatile platform for the construction of novel and complex molecules. As the demand for new therapeutic agents and functional materials continues to grow, the importance of iodinated pyrazoles as key synthetic intermediates is set to increase. Future research in this area will likely focus on the development of even more sustainable and atom-economical iodination methods, as well as the application of these powerful building blocks in the discovery of the next generation of innovative medicines and materials.

References

A Spectroscopic Guide to 4-Iodo-1-trityl-1H-pyrazole: An Essential Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrazole core is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of an iodine atom at the C4 position, combined with a bulky trityl protecting group at the N1 position, yields 4-Iodo-1-trityl-1H-pyrazole – a highly versatile and valuable intermediate. Its utility in cross-coupling reactions, particularly for the formation of carbon-oxygen and carbon-nitrogen bonds, makes a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and mechanistic studies.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights grounded in the principles of organic chemistry and extensive laboratory experience. This document is intended to serve as a practical resource for researchers, enabling the confident identification and utilization of this key synthetic building block.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its distinct pyrazole and trityl moieties, gives rise to a characteristic spectroscopic fingerprint. The bulky trityl group, while serving as a protecting group, also significantly influences the electronic environment and, consequently, the spectral appearance of the molecule.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct regions: the aromatic region, dominated by the signals of the trityl group's phenyl rings, and the pyrazole proton signals.

Proton Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3~7.5s1HPyrazole ring proton
H-5~7.3s1HPyrazole ring proton
Trityl-H7.1 - 7.4m15HPhenyl ring protons

Expertise & Experience: The downfield chemical shifts of the pyrazole protons (H-3 and H-5) are characteristic of their positions on an electron-deficient aromatic ring. The iodine atom at the C4 position, being an electron-withdrawing group through inductive effects, further deshields these protons. The large, multiplet signal between 7.1 and 7.4 ppm is a hallmark of the trityl group, representing the fifteen protons of its three phenyl rings. The singlet nature of the pyrazole protons is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm) Assignment
C-3~140Pyrazole ring carbon
C-5~128Pyrazole ring carbon
C-4~65Pyrazole ring carbon (bearing Iodine)
Trityl-C (ipso)~142Phenyl ring carbons attached to central carbon
Trityl-C (aromatic)127 - 130Other phenyl ring carbons
Trityl-C (central)~78Central sp³ carbon of the trityl group

Expertise & Experience: The chemical shift of the C4 carbon is significantly upfield compared to the other pyrazole carbons due to the "heavy atom effect" of the directly attached iodine. The signals for the trityl group's aromatic carbons typically appear in the 127-130 ppm range, with the ipso-carbons (attached to the central quaternary carbon) appearing further downfield around 142 ppm. The central sp³-hybridized carbon of the trityl group is readily identifiable by its characteristic chemical shift around 78 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure and stability.

Ion m/z Identity
[M]⁺436Molecular Ion
[M - I]⁺309Loss of Iodine
[C(Ph)₃]⁺243Trityl Cation

Expertise & Experience: The molecular ion peak at m/z 436 corresponds to the molecular weight of this compound (C₂₂H₁₇IN₂). A prominent fragmentation pathway involves the facile cleavage of the carbon-iodine bond, leading to a peak at m/z 309. The most intense peak in the spectrum is often the trityl cation ([C(Ph)₃]⁺) at m/z 243. This is a highly stable carbocation due to the extensive resonance delocalization over the three phenyl rings, making its formation a dominant process in the mass spectrometer.

G cluster_0 Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 436 MI [M - I]⁺ m/z 309 M->MI - I Trityl [C(Ph)₃]⁺ m/z 243 M->Trityl - C₃H₂IN₂

Figure 2: Proposed Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

Trustworthiness: The following protocols are based on established and reliable methodologies for the synthesis and characterization of N-protected iodopyrazoles. Adherence to these procedures will ensure the reproducible synthesis and accurate spectroscopic analysis of the target compound.

Synthesis of this compound

This two-step procedure involves the initial iodination of 1H-pyrazole followed by the protection of the N1 position with a trityl group.

G cluster_0 Synthetic Workflow Start 1H-Pyrazole Step1 Iodination (I₂, H₂O₂) Start->Step1 Intermediate 4-Iodo-1H-pyrazole Step1->Intermediate Step2 N-Tritylation (Trityl Chloride, Et₃N) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Synthetic workflow for this compound.

Step 1: Iodination of 1H-Pyrazole

  • To a stirred suspension of 1H-pyrazole (1.0 eq) in water, add iodine (0.5 eq).

  • Slowly add 30% hydrogen peroxide (0.6 eq) to the mixture at room temperature.

  • Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-1H-pyrazole.

Step 2: N-Tritylation of 4-Iodo-1H-pyrazole

  • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add triethylamine (Et₃N) (1.2 eq) to the solution.

  • Add trityl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Mass Spectrometry: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. A comprehensive understanding of its ¹H NMR, ¹³C NMR, and mass spectral features is indispensable for any researcher employing this versatile intermediate in their synthetic endeavors. The provided protocols, grounded in established chemical principles, offer a reliable pathway to its synthesis and analysis, ensuring the integrity and success of subsequent chemical transformations. As the demand for novel and complex molecular architectures continues to grow, a deep appreciation for the spectroscopic nuances of key building blocks like this compound will remain a critical asset in the modern synthetic chemist's toolkit.

A Technical Guide to 4-Iodo-1-trityl-1H-pyrazole: Synthesis, Sourcing, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-1-trityl-1H-pyrazole

In the landscape of modern medicinal chemistry, the pyrazole moiety is a well-established "privileged scaffold." Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role in the core of numerous therapeutic agents, particularly kinase inhibitors which are vital in oncology and immunology research.[1][2] The strategic functionalization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic profiles.

This compound (CAS No. 191980-54-8) emerges as a highly valuable and versatile building block for drug development professionals. This guide provides an in-depth technical overview of this key intermediate, covering its commercial availability, a detailed synthesis protocol, and its application in robust cross-coupling reactions that form the backbone of many drug discovery campaigns. The defining features of this reagent are twofold: the C4-iodo group, which serves as a versatile handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions, and the N1-trityl group, a bulky protecting group that offers both steric shielding and facile, acid-labile removal.[1][3]

Part 1: Commercial Sourcing and Availability

A reliable supply of key starting materials is the foundation of any successful research and development program. This compound is available from a range of specialty chemical suppliers. Researchers should evaluate suppliers based on purity, availability, scalability, and the quality of accompanying analytical data.

SupplierNotes
Jiangsu Aikon Biopharmaceutical R&DListed as a primary supplier.[1]
Shanghai GaoDao Pharmaceutical Co.A listed commercial source for this compound.[1]
Sichuan BaiPeng Biotechnology Co.Another key supplier in the specialty chemical space.[1]
Labnetwork Inc.Provides access to a network of chemical suppliers.[1]
ParchemA worldwide supplier of specialty chemicals, listing this compound.[4]

Note: This table is not exhaustive and is intended as a starting point. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and identity before use.

Part 2: Synthesis and Characterization

While commercially available, in-house synthesis of this compound may be required for large-scale campaigns or for custom isotopic labeling. The synthesis is a straightforward two-step process starting from 1H-pyrazole.

Logical Workflow for Synthesis

The overall synthetic strategy involves the electrophilic iodination of the pyrazole ring at the electron-rich C4 position, followed by the protection of the N1-proton with a trityl group.

G Pyrazole 1H-Pyrazole Iodination Step 1: Electrophilic Iodination Pyrazole->Iodination IodoPyrazole 4-Iodo-1H-pyrazole Iodination->IodoPyrazole I₂ / Oxidant (e.g., CAN) or NIS Protection Step 2: N-Tritylation IodoPyrazole->Protection FinalProduct This compound Protection->FinalProduct Trityl Chloride / Base (e.g., Et₃N, Pyridine)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

Causality: The C4 position of the pyrazole ring is the most nucleophilic and is readily substituted via electrophilic halogenation. Various iodinating systems can be employed. A common and effective method involves using N-Iodosuccinimide (NIS) in an acidic medium or molecular iodine with an oxidant like Ceric Ammonium Nitrate (CAN).[4] The oxidant is necessary to generate a more potent electrophilic iodine species (I+) in situ.

Detailed Protocol:

  • Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM), add N-Iodosuccinimide (NIS) (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive substrates, the addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) can accelerate the reaction.[4]

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 4-Iodo-1H-pyrazole.

Step 2: Synthesis of this compound

Causality: The trityl (triphenylmethyl) group is introduced by nucleophilic attack of the pyrazole nitrogen onto the carbocationic center of trityl chloride. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the HCl byproduct, driving the reaction to completion.[3] The steric bulk of the trityl group selectively protects the less-hindered nitrogen in substituted pyrazoles, though in the case of 4-Iodo-1H-pyrazole, the two nitrogens are equivalent.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Iodo-1H-pyrazole (1.0 eq) in anhydrous DCM or THF.

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by the portion-wise addition of trityl chloride (Tr-Cl) (1.1 eq). The use of 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid is typically purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or flash column chromatography to yield this compound as a stable solid.

Spectroscopic Characterization

While specific spectra for this compound are not widely published in databases, its features can be reliably predicted based on data from analogous structures.

  • ¹H NMR: The spectrum will be dominated by the aromatic protons of the trityl group, appearing as a complex multiplet in the ~7.1-7.5 ppm range. The two pyrazole protons (H3 and H5) will appear as distinct singlets, shifted downfield compared to the unprotected pyrazole due to the electronic effects of the trityl and iodo substituents.

  • ¹³C NMR: The spectrum will show characteristic signals for the trityl carbons, including the quaternary carbon attached to the nitrogen. The C4 carbon of the pyrazole ring will be significantly shifted due to the heavy atom effect of iodine and will appear at a low field (typically < 100 ppm). The C3 and C5 carbons will also be clearly visible in the aromatic region.[5][6]

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]+ corresponding to the molecular weight of C₂₂H₁₇IN₂ (436.3 g/mol ).

Part 3: Application in Cross-Coupling Reactions

The C-I bond in this compound is the key to its utility, providing a reactive site for palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of aryl, heteroaryl, and alkynyl moieties, which are critical for building the complex architectures of modern kinase inhibitors.[1][7]

Workflow for Cross-Coupling Applications

G Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu Catalysts, Base Product_Suzuki 4-Aryl/Heteroaryl-1-trityl-1H-pyrazole Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-1-trityl-1H-pyrazole Sonogashira->Product_Sonogashira Deprotection Acidic Deprotection Product_Suzuki->Deprotection e.g., TFA, HCl Product_Sonogashira->Deprotection e.g., TFA, HCl Final_Suzuki 4-Aryl/Heteroaryl-1H-pyrazole Deprotection->Final_Suzuki Final_Sonogashira 4-Alkynyl-1H-pyrazole Deprotection->Final_Sonogashira

Caption: Cross-coupling and deprotection workflow.

Protocol: Suzuki-Miyaura Coupling

Causality: This reaction forms a C-C bond between the pyrazole C4 and an aryl or heteroaryl boronic acid. The palladium catalyst undergoes oxidative addition into the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the active catalyst.[8]

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd(OAc)₂/SPhos (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).[8]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 v/v).[8]

  • Heating: Heat the reaction mixture (e.g., 90-100 °C) with stirring. Microwave irradiation can significantly reduce reaction times.[8]

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Protocol: Sonogashira Coupling

Causality: This reaction couples the pyrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. It utilizes a dual catalytic system: a palladium complex activates the C-I bond, and a copper(I) salt activates the alkyne, facilitating the key transmetalation step.[9][10]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (4 mol%).[9]

  • Solvent and Base: Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 4: The Role of the Trityl Protecting Group

Expertise & Experience: The choice of a protecting group is a critical strategic decision. The trityl group is not merely a placeholder; its properties are integral to the synthetic plan.

  • Acid Lability: The key advantage of the trityl group is its sensitivity to acid.[3] Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or dilute HCl in an alcohol solvent), which are orthogonal to the conditions of many other common protecting groups (e.g., base-labile or fluoride-labile silyl ethers).[11] This allows for selective deprotection in complex molecules. The mechanism proceeds via protonation of a phenyl ring or the pyrazole nitrogen, leading to the formation of the highly stable trityl cation.

  • Steric Bulk: The large size of the trityl group can direct reactions at other sites of the molecule and can prevent undesired dimerization or side reactions during coupling.

  • Increased Lipophilicity: The trityl group significantly increases the lipophilicity of the pyrazole intermediate, which can improve its solubility in organic solvents used for reactions and simplify purification by standard chromatographic methods.

Self-Validating Protocol (Deprotection):

  • Dissolution: Dissolve the trityl-protected pyrazole in DCM.

  • Acid Addition: Cool the solution in an ice bath and add TFA (5-10 equivalents) dropwise.

  • Monitoring: Stir at 0°C to room temperature. The reaction is often rapid and can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar spot (the deprotected product).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction & Purification: Extract with an organic solvent, dry, and concentrate. The crude product can then be purified as needed. The byproduct, triphenylmethanol, is typically easily separated by chromatography.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, pyrazole-containing molecules in drug discovery. Its commercial availability, coupled with straightforward and scalable synthesis protocols, makes it an accessible starting material. The true power of this reagent lies in the strategic combination of a versatile iodinated handle for diversification via robust cross-coupling chemistry and a sterically demanding, yet readily cleavable, N-protecting group. This guide provides the foundational knowledge and actionable protocols for researchers to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: 4-Iodo-1-trityl-1H-pyrazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki Coupling Reaction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] Its prevalence in drug design stems from its ability to engage in various biological interactions, contributing to a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][3] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the pyrazole ring is of paramount importance in the pursuit of novel drug candidates.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[6][7] This palladium-catalyzed reaction is celebrated for its mild reaction conditions, tolerance of a broad array of functional groups, and the commercial availability of a diverse range of boronic acid coupling partners.[8][9]

This guide focuses on the application of 4-iodo-1-trityl-1H-pyrazole as a key building block in Suzuki coupling reactions. The strategic placement of the iodine atom at the 4-position of the pyrazole ring provides a reactive handle for palladium-catalyzed cross-coupling, while the bulky trityl (triphenylmethyl) protecting group on the N1 position offers several advantages. The trityl group enhances the solubility of the pyrazole substrate in organic solvents and can prevent undesired side reactions at the pyrazole nitrogen.[10][11] Furthermore, its acid-labile nature allows for straightforward deprotection under mild conditions, preserving the integrity of other functional groups within the molecule.[10][12]

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug discovery.

Mechanistic Insights: The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide and forming a new organopalladium(II) species. The base plays a crucial role in forming a more nucleophilic "ate" complex with the boronic acid.[13][14][15]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired 4-aryl-1-trityl-1H-pyrazole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-I(L2) Ar'-Pd(II)-I(L2) (Ar' = 4-(1-trityl-1H-pyrazolyl)) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-B(OH)2 R-B(OH)2 + Base Ar-B(OH)2->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R-Ar' (4-Aryl-1-trityl-1H-pyrazole) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with Arylboronic Acids (Conventional Heating)

This protocol outlines a standard procedure for the Suzuki coupling of this compound with a variety of arylboronic acids using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DME/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or round-bottom flask equipped with a reflux condenser, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-trityl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling of this compound

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[16][17]

Materials:

  • Same as Protocol 1

  • Microwave reactor vial

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 90-140 °C) for a specified time (e.g., 5-30 minutes).[16][18]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Deprotection of the Trityl Group

The trityl group is typically removed under acidic conditions.[10]

Materials:

  • 4-Aryl-1-trityl-1H-pyrazole

  • Acid (e.g., trifluoroacetic acid (TFA), formic acid, acetic acid)[10][12]

  • Solvent (e.g., dichloromethane (DCM), methanol)

Procedure:

  • Dissolve the 4-aryl-1-trityl-1H-pyrazole in a suitable solvent.

  • Add the acid dropwise at room temperature or 0 °C.

  • Stir the reaction mixture for the required time (typically 1-4 hours).

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product if necessary.

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_deprotection Trityl Deprotection Setup Reaction Setup (Reagents, Catalyst, Base, Solvent) Reaction Heating (Conventional or Microwave) Setup->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification_Suzuki Purification (Column Chromatography) Workup->Purification_Suzuki Product_Trityl Product_Trityl Purification_Suzuki->Product_Trityl Yields 4-Aryl-1-trityl-1H-pyrazole Deprotection_Setup Acidic Treatment (e.g., TFA in DCM) Purification_Suzuki->Deprotection_Setup Deprotection_Workup Neutralization & Workup Deprotection_Setup->Deprotection_Workup Purification_Deprotection Purification (if needed) Deprotection_Workup->Purification_Deprotection Final_Product Final_Product Purification_Deprotection->Final_Product Yields 4-Aryl-1H-pyrazole

Caption: A generalized experimental workflow for the synthesis of 4-aryl-1H-pyrazoles.

Data Presentation: Optimizing Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions and their impact on the reaction outcome.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common and effective choice.[18][19] For challenging couplings, more sophisticated catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be required.[20][21]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base can significantly influence the reaction rate and yield.[22][23] Cs₂CO₃ and K₃PO₄ are often more effective for less reactive substrates.[16]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, Acetonitrile/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[19][24]
Temperature Room Temperature to RefluxWhile some highly active catalyst systems can operate at room temperature, most Suzuki couplings of heteroaryl halides require heating (80-100 °C).[21]
Reaction Time 5 minutes to 24 hoursMicrowave-assisted reactions can be completed in minutes, while conventional heating may require several hours.[16][19]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, inappropriate base or solvent, low reaction temperature.Screen different palladium catalysts and ligands. Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure solvents are properly degassed. Increase the reaction temperature.
Dehalogenation of Starting Material Presence of protic impurities, catalyst deactivation.Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly. A different catalyst/ligand system may be less prone to this side reaction.[25]
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Ensure the reaction is performed under a strict inert atmosphere. Reduce the catalyst loading.
Protodeboronation Unstable boronic acid, high temperature, prolonged reaction time.Use the boronic acid pinacol ester instead. Employ milder reaction conditions (lower temperature, shorter time).[26]
Incomplete Deprotection Insufficient acid, short reaction time.Increase the amount of acid or the reaction time. Monitor the reaction closely by TLC or LC-MS.

Conclusion

This compound is a valuable and versatile building block for the synthesis of 4-substituted pyrazoles via the Suzuki-Miyaura cross-coupling reaction. The trityl protecting group facilitates handling and can be readily removed post-coupling. By carefully selecting the catalyst, base, and reaction conditions, a wide array of aryl and heteroaryl substituents can be efficiently introduced at the 4-position of the pyrazole core, providing access to a diverse range of compounds with potential applications in drug discovery and materials science.

References

Buchwald-Hartwig amination with 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 4-Iodo-1-trityl-1H-pyrazole

Authored by a Senior Application Scientist

Introduction: Navigating the C-N Coupling of Substituted Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The targeted functionalization of the pyrazole ring, particularly the introduction of amino groups at the C4-position, is a critical step in the synthesis of novel therapeutic agents, including kinase inhibitors.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[3][4]

This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of this reaction, the rationale behind the selection of catalysts, ligands, and bases, and provide practical, field-proven methodologies for researchers in drug discovery and chemical development. The focus is on providing not just a set of instructions, but a deeper understanding of the critical parameters that govern the success of this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[5][6] The reactivity of the aryl halide typically follows the trend I > Br > Cl, due to the decreasing bond strength.[7] However, the iodide formed can sometimes have an inhibitory effect on the catalyst.[8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(L2)Pd(II)(Ar)(I)] Pd(0)L2->Oxidative Addition Complex Ar-I Amido Complex [(L2)Pd(II)(Ar)(NR'R'')] Oxidative Addition Complex->Amido Complex + HNR'R'', Base - HI Amido Complex->Pd(0)L2 Product Ar-NR'R'' Amido Complex->Product Reductive Elimination experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, tBuDavePhos, Pd(dba)2, and tBuOK in a microwave vial. B Add xylene and the amine. A->B C Seal the vial and place in microwave reactor. B->C D Heat the reaction mixture under microwave irradiation (e.g., 160 °C for 10 min). C->D E Cool the reaction mixture. D->E F Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. E->F G Dry the organic layer over Na2SO4, filter, and concentrate. F->G H Purify the crude product by column chromatography. G->H

References

Application Notes and Protocols for the CuI-Catalyzed Coupling of 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous blockbuster drugs.[1][2] Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. The targeted functionalization of the pyrazole ring is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles. Among the various methods for pyrazole derivatization, copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds.[3][4][5]

This document provides a detailed guide to the copper(I) iodide (CuI)-catalyzed coupling of 4-iodo-1-trityl-1H-pyrazole, a key intermediate in the synthesis of complex pyrazole derivatives. The protocol described herein focuses on the formation of C-O bonds, a transformation that opens avenues to a wide array of 4-alkoxypyrazoles. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that govern its success.

Mechanistic Insights: The Role of Copper, Ligands, and Protecting Groups

The CuI-catalyzed coupling of an aryl halide with a nucleophile, often referred to as an Ullmann condensation, is a complex process whose mechanism has been the subject of extensive investigation.[4][5] While several pathways have been proposed, a consensus is forming around a catalytic cycle involving a Cu(I)/Cu(III) redox couple, particularly when nitrogen-based ligands are employed.[6][7]

The Catalytic Cycle

The reaction is believed to proceed through the following key steps:

  • Ligand Association and Nucleophile Coordination: The catalytic cycle is initiated by the coordination of a ligand, such as a phenanthroline derivative, to the CuI catalyst. This is followed by the reaction with the alkoxide (generated from the alcohol and a base), forming a copper(I) alkoxide complex.

  • Oxidative Addition: The this compound then undergoes oxidative addition to the copper(I) center, forming a transient, high-valent copper(III) intermediate. This step is often the rate-determining step of the reaction.[6]

  • Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle Cu(I)I Cu(I)I Cu(I)I-Ligand Cu(I)I-Ligand Cu(I)I->Cu(I)I-Ligand Ligand Association Ligand Ligand Cu(I)OR-Ligand Cu(I)OR-Ligand Cu(I)I-Ligand->Cu(I)OR-Ligand Nucleophile Coordination ROH, Base ROH, Base ROH, Base->Cu(I)OR-Ligand Cu(III)(Ar)(OR)I-Ligand Cu(III) Intermediate Cu(I)OR-Ligand->Cu(III)(Ar)(OR)I-Ligand Oxidative Addition Ar-I This compound Ar-I->Cu(III)(Ar)(OR)I-Ligand Cu(III)(Ar)(OR)I-Ligand->Cu(I)I Reductive Elimination Ar-OR Product Cu(III)(Ar)(OR)I-Ligand->Ar-OR

Caption: Proposed catalytic cycle for the CuI-catalyzed C-O coupling.

The Critical Role of the Ligand

The choice of ligand is crucial for the success of the Ullmann condensation. While early iterations of this reaction often required harsh conditions and stoichiometric amounts of copper, the development of effective ligands has enabled these transformations to proceed under milder, catalytic conditions.[5][8] For the coupling of 4-iodopyrazoles with alcohols, N,N-donor ligands like 1,10-phenanthroline and its derivatives have proven to be particularly effective.[9]

3,4,7,8-Tetramethyl-1,10-phenanthroline is an excellent choice for this reaction due to several factors:

  • Enhanced Solubility and Stability: The methyl groups increase the solubility of the ligand and the resulting copper complex in organic solvents. They also sterically shield the copper center, preventing catalyst decomposition and promoting the desired catalytic turnover.

  • Favorable Electronic Properties: The bidentate nitrogen chelation stabilizes the copper(I) and copper(III) oxidation states, facilitating the oxidative addition and reductive elimination steps.[10]

The Trityl Protecting Group: A Strategic Choice

The N-H proton of the pyrazole ring is acidic and can interfere with the catalytic cycle by reacting with the base or the copper catalyst.[11] The use of a protecting group is therefore essential. The trityl (triphenylmethyl) group is an ideal choice for this purpose:

  • Steric Bulk: Its large size prevents coordination of the pyrazole nitrogen to the copper center, which could otherwise lead to catalyst inhibition.[12]

  • Acid Labile: The trityl group can be readily removed under acidic conditions after the coupling reaction, without affecting the newly formed C-O bond.[12]

  • Increased Solubility: The hydrophobic nature of the trityl group enhances the solubility of the pyrazole substrate in organic solvents.[13]

Experimental Protocol: CuI-Catalyzed Synthesis of 4-Alkoxy-1-trityl-1H-pyrazoles

This protocol is adapted from a reported procedure for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles.[9][14]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound422.2850.00.121.0
Alcohol (e.g., Allyl Alcohol)58.082.0 mL29Excess
Copper(I) Iodide (CuI)190.454.40.0230.2
3,4,7,8-Tetramethyl-1,10-phenanthroline236.305.80.0260.2
Potassium tert-butoxide (tBuOK)112.2128.80.262.0

Reaction Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Add this compound, CuI, ligand, and tBuOK to a microwave vial. B Add excess alcohol as the solvent and reactant. A->B C Seal the vial and stir to dissolve. B->C D Heat the reaction mixture to 130 °C for 1 hour using a microwave reactor. C->D Reaction E Cool the reaction mixture to room temperature. D->E Completion F Quench with saturated aqueous NH4Cl. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer over MgSO4, filter, and concentrate. G->H I Purify the crude product by silica gel column chromatography. H->I

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reaction Setup: To a 0.5-2.0 mL microwave vial, add this compound (50.0 mg, 0.12 mmol), copper(I) iodide (4.4 mg, 0.023 mmol, 20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (5.8 mg, 0.026 mmol, 20 mol%), and potassium tert-butoxide (28.8 mg, 0.26 mmol, 2.0 equiv).

  • Addition of Alcohol: Add the desired alcohol (2.0 mL, used in excess as both reactant and solvent) to the vial.

  • Sealing and Mixing: Securely seal the microwave vial and stir the mixture to ensure all solids are dissolved or well-suspended.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 130 °C for 1 hour.[9][14] The use of microwave irradiation can significantly accelerate the reaction rate compared to conventional heating.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-alkoxy-1-trityl-1H-pyrazole.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion 1. Inactive catalystUse fresh, high-purity CuI. Ensure an inert atmosphere if the reaction is sensitive to air.
2. Insufficiently strong baseEnsure tBuOK is fresh and has not been exposed to moisture. Consider using a stronger base like NaH if necessary, with appropriate precautions.
3. Low reaction temperatureIf not using a microwave, ensure the reaction is heated to a sufficiently high temperature (e.g., 110-140 °C in a high-boiling solvent like DMF or toluene).
Formation of side products 1. Homocoupling of the pyrazoleThis can occur at high temperatures. Lowering the reaction temperature or using a more efficient ligand may help.
2. Premature deprotection of the trityl groupEnsure the reaction conditions are not acidic. Use a non-protic solvent if necessary.
Difficulty in purification 1. Co-elution of product and ligandThe use of a polymeric or silica-supported ligand can simplify purification.
2. Presence of copper salts in the productThoroughly wash the organic extracts with aqueous ammonium chloride to remove copper salts.

Conclusion

The CuI-catalyzed coupling of this compound with alcohols is a robust and efficient method for the synthesis of 4-alkoxypyrazoles. By understanding the underlying mechanism and the roles of the catalyst, ligand, and protecting group, researchers can effectively apply and troubleshoot this valuable transformation. The use of microwave irradiation offers a significant advantage in terms of reaction time and efficiency. This protocol provides a solid foundation for the synthesis of a diverse range of functionalized pyrazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: 4-Iodo-1-trityl-1H-pyrazole as a Premier Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for the development of potent and selective protein kinase inhibitors.[1][2][3][4][5] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions within the ATP-binding pocket have led to numerous FDA-approved drugs for oncology and inflammatory diseases.[3][4][5] This guide focuses on a particularly valuable derivative, 4-Iodo-1-trityl-1H-pyrazole , and its strategic application in drug discovery. We provide an in-depth analysis of its synthetic advantages, detailed protocols for key chemical transformations, and a conceptual framework for its use in constructing novel kinase inhibitors.

The Strategic Advantage of the Pyrazole Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized targeted therapy. The pyrazole scaffold is exceptionally well-suited for this role.

  • Bioisosteric Mimicry: The pyrazole ring can act as a bioisostere of the adenine core of ATP, forming crucial hydrogen bond interactions with the "hinge region" of the kinase domain.[6] Its aromatic nature also allows for favorable π-stacking interactions with aromatic residues in the active site, enhancing binding affinity.[4]

  • Synthetic Tractability: The pyrazole ring is synthetically accessible and can be readily functionalized, allowing chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[4][7]

The clinical significance of this scaffold is underscored by several approved drugs, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), all of which feature a central pyrazole moiety.[3][4][5]

This compound: A Chemist's Versatile Tool

For the rational design of kinase inhibitors, precise control over the introduction of various substituents is paramount. This compound is engineered to provide this control.

  • The 4-Iodo "Handle": The iodine atom at the C4 position is the key to diversification. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions.[8] This high reactivity makes it an excellent electrophilic partner for a wide range of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the efficient installation of aryl, heteroaryl, alkynyl, and amino groups.[2][9]

  • The Trityl Protecting Group: The bulky triphenylmethyl (trityl) group at the N1 position serves two critical functions:

    • Catalyst Protection: It prevents the pyrazole N-H proton from coordinating to and inhibiting the metal catalyst during cross-coupling reactions, ensuring efficient and reliable transformations.[8]

    • Facile Removal: The trityl group is acid-labile and can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), in the final stages of a synthesis.[10][11] This unmasks the N-H group, which is often essential for the final compound's binding to the kinase hinge region.

G cluster_0 This compound cluster_1 Key Functions main Pyrazole Core (Kinase Binding Scaffold) iodo 4-Iodo Group (Reactive Handle for Diversification) main->iodo C4 Position trityl N1-Trityl Group (Bulky, Labile Protecting Group) main->trityl N1 Position binding Interaction with Kinase Hinge main->binding Pharmacophore coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) iodo->coupling Enables deprotection Acid-Labile Removal trityl->deprotection Enables

Caption: Functional components of the this compound building block.

Core Synthetic Protocols

The primary utility of this compound lies in its application in palladium- and copper-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for these essential transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

This reaction is fundamental for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors, often occupying the hydrophobic regions of the ATP binding site.[9]

G reagents Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(OAc)₂/SPhos) - Base (e.g., K₂CO₃) setup Setup: - Add solids to oven-dried flask. - Purge with Argon. reagents->setup reaction Reaction: - Add degassed solvent (Dioxane/H₂O). - Heat (80-120 °C) for 2-18h. setup->reaction workup Work-up: - Cool to RT. - Dilute with H₂O, extract with EtOAc. - Dry, filter, concentrate. reaction->workup purify Purification: - Silica gel column chromatography. workup->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or heteroaryl boronic acid/ester (1.2–1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02–0.05 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04–0.10 equiv)

    • Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

    • Anhydrous 1,4-dioxane and degassed water (4:1 v/v)

  • Procedure:

    • To a flame-dried sealed tube or Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.[9]

    • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

    • Add the anhydrous 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80–120 °C and stir for 2–18 hours, monitoring progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1-trityl-1H-pyrazole.[8][12]

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions

Coupling Partner Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (2) Cs₂CO₃ (2.5) DME/H₂O 90 (MW) 95
4-Methylphenylboronic acid Pd(PPh₃)₄ (2) Cs₂CO₃ (2.5) DME/H₂O 90 (MW) 92
Various Arylboronic acids Pd(OAc)₂ / SPhos KF Toluene/H₂O 80 Good-Excellent

Data adapted from literature sources for similar 4-iodopyrazole substrates.[13]

Sonogashira Coupling: Introducing Alkynyl Linkers

This reaction creates a C(sp²)–C(sp) bond, installing a rigid, linear alkynyl group. This linker is often used to probe deeper pockets within the kinase active site or to serve as a handle for subsequent "click chemistry" modifications.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Anhydrous triethylamine (Et₃N) or other amine base/solvent

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in anhydrous triethylamine.[8][12]

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts and catalyst residues.

    • Rinse the pad with additional solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the 4-alkynyl-1-trityl-1H-pyrazole product.[8]

C-N and C-O Couplings: Adding Key H-Bonding Groups

The ability to form carbon-nitrogen (Buchwald-Hartwig) and carbon-oxygen bonds is critical for installing functionalities that can act as hydrogen bond donors or acceptors, further anchoring the inhibitor in the active site. The choice of catalyst (palladium vs. copper) can be complementary.[14]

Protocol 3: Copper-Catalyzed C-O Coupling with Alcohols (Ullmann-type)

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol (used as solvent or in excess)

    • Copper(I) iodide (CuI) (20 mol%)

    • 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)

    • Potassium tert-butoxide (tBuOK) (2.0 equiv)

  • Procedure:

    • To a microwave vial, add this compound, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.[15][16]

    • Add the desired alcohol, followed by the careful addition of tBuOK.

    • Seal the vial and heat at 130 °C for 1 hour under microwave irradiation.[8][15]

    • After cooling, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography.[8]

Table 2: Yields for CuI-Catalyzed Coupling of 4-Iodo-1-tritylpyrazole with Alcohols

Alcohol Product Yield (%)
Allyl alcohol 4-allyloxy-1-tritylpyrazole 92
Propargyl alcohol 4-(prop-2-yn-1-yloxy)-1-tritylpyrazole 85
Benzyl alcohol 4-(benzyloxy)-1-tritylpyrazole 78

Data from Harasawa et al.[15][17]

Final Step: Trityl Group Deprotection

The final synthetic step for many pyrazole-based inhibitors is the removal of the trityl group to unmask the N-H proton, which is often critical for hinge-binding.

Protocol 4: Acid-Catalyzed Deprotection

  • Materials:

    • N-trityl protected pyrazole (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavenger (optional, e.g., triethylsilane)

  • Procedure:

    • Dissolve the N-trityl protected pyrazole in dichloromethane (DCM).

    • Cool the solution in an ice bath (0 °C).

    • Add TFA dropwise (typically 10-50% v/v). If the substrate is particularly acid-sensitive, a milder acid like formic or acetic acid can be used.[10]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Extract, dry, and concentrate the organic layer. The crude product can be purified by chromatography or crystallization.

Conceptual Application: Synthesis of a JAK Inhibitor Scaffold

To illustrate the power of this building block, we present a conceptual synthesis of a core scaffold relevant to Janus Kinase (JAK) inhibitors, which often feature a 4-substituted pyrazole. The JAK-STAT pathway is a critical signaling cascade in immunity and inflammation.[9]

G cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Expression nucleus->gene inhibitor Pyrazole-based Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

Conceptual Synthetic Workflow

G start This compound step1 Suzuki Coupling (Protocol 1) + Pyrrolopyrimidine Boronic Ester start->step1 intermediate Coupled Intermediate (N-Trityl Protected) step1->intermediate step2 Trityl Deprotection (Protocol 4) + TFA/DCM intermediate->step2 final Final JAK Inhibitor Scaffold step2->final

Caption: Conceptual two-step synthesis of a JAK inhibitor scaffold.

This streamlined, two-step process—a Suzuki coupling to install the core heteroaromatic system followed by a simple deprotection—highlights the efficiency and modularity that this compound brings to the drug discovery process. By starting with this versatile building block, research teams can rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies, accelerating the journey from a chemical concept to a potential therapeutic agent.

References

synthesis of substituted pyrazoles from 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Pyrazoles from 4-Iodo-1-trityl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The ability to precisely functionalize the pyrazole ring is therefore of paramount importance in drug discovery and development.

This guide focuses on the synthetic utility of This compound , a highly versatile and strategic starting material for generating diverse libraries of C4-substituted pyrazoles. The design of this reagent is intrinsically intelligent for several reasons:

  • The Trityl (Tr) Protecting Group: The bulky triphenylmethyl group serves as a robust N-H protecting group. This is critical as the unprotected pyrazole NH can act as a ligand, potentially inhibiting or poisoning transition metal catalysts.[5] Its steric bulk also directs reactions away from the C5 position. Crucially, the trityl group is acid-labile, allowing for clean and efficient deprotection under mild conditions at the final stage of a synthetic sequence.[6]

  • The C4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions (reactivity trend: C-I > C-Br > C-Cl).[7] This high reactivity makes this compound an excellent electrophilic partner for a wide array of coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

This document provides detailed protocols and technical insights into the key transformations achievable from this platform chemical, empowering researchers to leverage its full synthetic potential.

Core Synthetic Methodologies: Palladium and Copper-Catalyzed Cross-Coupling

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, provides a powerful toolkit for elaborating the this compound core.[8] These reactions proceed via a well-understood catalytic cycle, offering predictable and reproducible outcomes.

Palladium_Cross_Coupling_Cycle Pd(0)L_n Active Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (this compound) Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M (Organometallic Reagent) Pd(II)_Diorgano Ar-Pd(II)-R Complex Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R (Product)

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyrazoles

The Suzuki-Miyaura reaction is an indispensable method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl and 4-heteroaryl pyrazoles. The reaction couples the iodopyrazole with an organoboron reagent, typically a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) source like Pd(OAc)₂ is often used as a pre-catalyst, which is reduced in situ to the active Pd(0) species.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos enhance the rates of both oxidative addition and reductive elimination, improving overall efficiency.[7][10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [7]

  • In a sealed tube or microwave vial, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), potassium carbonate (K₂CO₃, 2.0–3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2–5 mol%), and SPhos (4–10 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at 80–120 °C for 2–18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Arylboronic acidsPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-120Good to Excellent
Phenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O90 (MW)95
4-Methylphenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O90 (MW)92
Data adapted from BenchChem Application Notes.[11]
Sonogashira Coupling: Synthesis of 4-Alkynylpyrazoles

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the iodopyrazole and a terminal alkyne.[12] This reaction is unique in its use of a dual-catalyst system, involving both palladium and copper(I).[13][14]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in other cross-couplings, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition and reductive elimination steps.[13]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium(II) complex.[13]

  • Base: An amine base, such as triethylamine (Et₃N), serves both as a solvent and as the base required to deprotonate the terminal alkyne.[7]

Protocol 2: General Procedure for Sonogashira Coupling [7]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Add anhydrous triethylamine as the solvent.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the 4-alkynyl-1-trityl-1H-pyrazole.

Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start This compound + Terminal Alkyne Reagents Add: - Pd(PPh₃)₂Cl₂ (cat.) - CuI (cat.) - Et₃N (Base/Solvent) Start->Reagents Stir Stir at RT under Inert Atmosphere Reagents->Stir Filter Filter through Celite Stir->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-Alkynyl-1-trityl-1H-pyrazole Purify->Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Heck-Mizoroki Reaction: Synthesis of 4-Alkenylpyrazoles

The Heck-Mizoroki reaction creates a C-C bond between the iodopyrazole and an alkene, providing access to 4-alkenylpyrazoles.[15] The reaction is effective with various alkenes, particularly acrylates.

Causality Behind Experimental Choices:

  • Ligand: Triethyl phosphite, P(OEt)₃, has been identified as a particularly suitable ligand for this transformation with the 1-trityl-4-iodopyrazole substrate.[15]

  • Protecting Group: The trityl group is noted as an appropriate protecting group for this specific reaction, contributing to its success.[15]

Protocol 3: Heck-Mizoroki Reaction with Methyl Acrylate [15]

  • In a suitable reaction vessel, combine this compound (1a) (1.0 mmol, 0.44 g), methyl acrylate (1.5 mmol), and triethylamine (2.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 2.5 mol%) and triethyl phosphite (P(OEt)₃, 5 mol%).

  • Heat the mixture at 100 °C for 24 hours.

  • After cooling, purify the reaction mixture directly by silica gel column chromatography (eluent: hexane/EtOAc = 4:1) to yield the product, 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole (2a).

  • A yield of 95% (0.36 g) has been reported for this specific transformation.[15]

Buchwald-Hartwig and Copper-Catalyzed Amination: Synthesis of 4-Aminopyrazoles

The introduction of a nitrogen substituent at the C4 position is a critical transformation for accessing bioactive molecules.[16] Both palladium and copper-catalyzed methods are effective, but they show complementary substrate scope, offering the synthetic chemist valuable flexibility.

Expertise & Experience Insights:

  • Pd-Catalyzed Buchwald-Hartwig Amination: This method, using a catalyst system like Pd(dba)₂ with a bulky phosphine ligand (e.g., tBuDavePhos), is particularly effective for coupling with aromatic or bulky amines that lack β-hydrogens .[17][18] It is less suitable for cyclic or alkylamines that do possess β-hydrogens.[17] For this reaction, 4-bromo-1-trityl-1H-pyrazole is often a more effective substrate than the iodo-analogue.[16][18]

  • Cu(I)-Catalyzed C-N Coupling: In contrast, the copper-catalyzed amination (using CuI) is favorable for alkylamines and cyclic amines that possess β-hydrogen atoms .[17][18] This method is generally not suitable for aromatic or bulky amines.[17]

Protocol 4a: Pd-Catalyzed Buchwald-Hartwig Amination (for Aromatic/Bulky Amines) [17]

  • To a microwave vial, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), the amine (2.0 equiv), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and potassium t-butoxide (tBuOK, 2.0 equiv).

  • Add xylene as the solvent.

  • Seal the vial and heat in a microwave reactor at 130 °C for 30 minutes.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., CH₂Cl₂), wash the combined organic layers with brine, and dry over MgSO₄.

  • Filter, concentrate, and purify the residue via chromatography.

Protocol 4b: CuI-Catalyzed Amination (for Alkyl/Cyclic Amines) [16][17]

  • To a microwave vial, add this compound (1.0 equiv), the alkylamine (2.0 equiv), CuI (20 mol%), and potassium t-butoxide (tBuOK, 2.0 equiv).

  • Add xylene as the solvent.

  • Seal the vial and heat in a microwave reactor at 130 °C for 1 hour.

  • Follow the same workup and purification procedure as described in Protocol 4a.

Catalyst SystemOptimal Pyrazole HalideAmine Substrate Scope
Pd(dba)₂ / tBuDavePhos4-Bromo -1-trityl-1H-pyrazoleAromatic or bulky amines lacking β-hydrogens
CuI4-Iodo -1-trityl-1H-pyrazoleAlkylamines or cyclic amines possessing β-hydrogens
This table summarizes the complementary nature of the two catalytic systems.[17][18]
Copper-Catalyzed C-O Coupling: Synthesis of 4-Alkoxypyrazoles

Direct C-O bond formation can be achieved via a copper-catalyzed coupling reaction between this compound and various alcohols.[19] This method provides access to 4-alkoxy and 4-aryloxy pyrazoles.

Causality Behind Experimental Choices:

  • Catalyst System: A CuI catalyst is effective, and the addition of a phenanthroline-based ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) is crucial for achieving high yields.[19][20]

  • Reaction Conditions: The reaction is typically performed under microwave irradiation at elevated temperatures, using the alcohol reactant in excess as the solvent and a strong base like potassium t-butoxide.[19]

Protocol 5: CuI-Catalyzed Alkoxylation [19][20]

  • In a microwave vial, dissolve this compound (1.0 equiv) in the desired alcohol (used in excess as solvent).

  • Add 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), CuI (20 mol%), and potassium t-butoxide (tBuOK, 2.0 equiv).

  • Seal the vial and heat at 130 °C for 1 hour under microwave irradiation.

  • After cooling, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with an appropriate organic solvent, wash with brine, and dry over an anhydrous salt.

  • Filter, concentrate, and purify by column chromatography.

Final Step: Deprotection of the Trityl Group

The final step in most synthetic sequences is the removal of the trityl protecting group to unmask the pyrazole N-H. This is reliably achieved under acidic conditions due to the stability of the liberated trityl cation.[6]

Causality Behind Experimental Choices:

  • Acidic Cleavage: The mechanism involves protonation of the nitrogen atom attached to the trityl group, which weakens the C-N bond and facilitates its cleavage to form the highly stable trityl cation and the free pyrazole.[6] Trifluoroacetic acid (TFA) is commonly used for this purpose.[21]

Deprotection Start 4-Substituted-1-trityl-1H-pyrazole Reagent TFA, CH₂Cl₂ Room Temperature Start->Reagent Acid-catalyzed cleavage Product 4-Substituted-1H-pyrazole Reagent->Product

Caption: Workflow for the acidic deprotection of the trityl group.

Protocol 6: General Procedure for Trityl Deprotection [21]

  • Dissolve the 4-substituted-1-trityl-1H-pyrazole in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) dropwise at room temperature (typically 2-10 equivalents).

  • Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the final product as needed, often by recrystallization or chromatography.

Conclusion

This compound stands out as a premier building block for the synthesis of functionalized pyrazoles. Its well-defined reactivity, coupled with the strategic use of the trityl protecting group, allows for the selective and high-yielding installation of a diverse array of substituents at the C4 position. The palladium and copper-catalyzed methodologies detailed in this guide provide researchers with a robust and versatile platform for generating novel chemical entities for applications in drug discovery, materials science, and agrochemicals.

References

N-Trityl Protection of Pyrazole: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Protection in Pyrazole Chemistry

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile applications.[1] The acidic N-H proton of the pyrazole ring, however, often interferes with synthetic transformations, such as metal-catalyzed cross-coupling reactions or strong base-mediated functionalizations. Consequently, the strategic protection of this nitrogen atom is a critical step in many synthetic routes.

The triphenylmethyl (trityl, Tr) group is a sterically demanding and acid-labile protecting group frequently employed for amines, alcohols, and thiols.[2] Its significant bulk offers the advantage of directing substitution reactions to other positions on the pyrazole ring, while its lability under acidic conditions allows for straightforward deprotection, often leaving other protecting groups intact.[3] This application note provides a detailed experimental protocol for the N-trityl protection of pyrazole, including insights into the reaction mechanism, purification strategies, and methods for characterization.

Reaction Mechanism and Scientific Rationale

The N-tritylation of pyrazole proceeds via a nucleophilic substitution reaction. It is generally accepted to follow an SN1-like mechanism, owing to the exceptional stability of the intermediate trityl cation.[2]

Key Mechanistic Steps:

  • Formation of the Trityl Cation: In the presence of a suitable solvent, trityl chloride (Tr-Cl) can dissociate to form a resonance-stabilized triphenylmethyl cation and a chloride anion. This dissociation is the rate-determining step.

  • Nucleophilic Attack: The pyrazole nitrogen, acting as a nucleophile, attacks the electrophilic trityl cation.

  • Deprotonation: A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, removes the proton from the newly formed N-tritylpyrazolium salt to yield the neutral N-tritylpyrazole product and the corresponding ammonium salt byproduct.

The choice of a tertiary amine as the base is crucial. It serves as a scavenger for the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions catalyzed by the acid.

Experimental Protocol: Synthesis of 1-Trityl-1H-pyrazole

This protocol details a reliable method for the synthesis of 1-trityl-1H-pyrazole.

Materials and Reagents
  • Pyrazole

  • Trityl chloride (Triphenylmethyl chloride)

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
Pyrazole1.0 eqLimiting reagent
Trityl Chloride1.05 - 1.1 eqA slight excess ensures complete consumption of the pyrazole.
Triethylamine1.2 - 1.5 eqNeutralizes the HCl generated and drives the reaction forward.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that effectively dissolves the reactants.
Temperature 0 °C to room temperatureThe initial cooling helps to control any exothermicity.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

  • Dissolution: Dissolve the pyrazole in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2-1.5 eq) dropwise.

  • Addition of Trityl Chloride: In a separate flask, dissolve trityl chloride (1.05-1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred pyrazole solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

    • Pro-Tip: Pyrazole derivatives can sometimes interact strongly with acidic silica gel. To mitigate this, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1%).[4]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed if the product is a solid.[5]

Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Pyrazole in anhydrous DCM B Add Triethylamine at 0 °C A->B C Add Trityl Chloride solution at 0 °C B->C D Stir at RT (12-24h) C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with DCM F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Column Chromatography (Hexanes/EtOAc) I->J K Recrystallization I->K L Pure 1-Trityl-1H-pyrazole J->L K->L

Caption: Experimental workflow for the N-trityl protection of pyrazole.

Characterization of 1-Trityl-1H-pyrazole

A self-validating protocol relies on robust analytical methods to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The successful N-tritylation can be confirmed by observing the disappearance of the broad N-H proton signal of pyrazole (typically >10 ppm) and the appearance of characteristic signals for the trityl group (a multiplet between 7.0-7.5 ppm integrating to 15 protons). The pyrazole ring protons will also exhibit a downfield shift compared to the starting material. The expected signals for the pyrazole moiety in the product would be a triplet for the H4 proton and doublets for the H3 and H5 protons.[6]

  • ¹³C NMR Spectroscopy: The spectrum will show the characteristic signals for the trityl group's aromatic carbons and the quaternary carbon attached to the nitrogen.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 1-trityl-1H-pyrazole should be observed.

  • Melting Point: A sharp melting point for the purified solid product is an indicator of high purity.

Deprotection Protocol

The trityl group is readily cleaved under acidic conditions.

  • Reagents: A common method involves treating the N-tritylpyrazole with a solution of trifluoroacetic acid (TFA) in dichloromethane.[2]

  • Procedure: The protected pyrazole is dissolved in DCM, and a solution of TFA in DCM is added. The reaction is typically rapid at room temperature.

  • Workup: The reaction is quenched by the addition of a base (e.g., saturated NaHCO₃ solution), and the deprotected pyrazole is extracted into an organic solvent. The byproduct, triphenylmethanol, can often be removed by precipitation or chromatography.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time- Inactive trityl chloride (hydrolyzed)- Insufficient base- Extend the reaction time and continue monitoring by TLC.- Use fresh, high-quality trityl chloride.- Add an additional portion of triethylamine.
Low Yield - Product loss during workup- Adsorption of product onto silica gel- Ensure complete extraction during the workup.- Use triethylamine-treated silica gel for chromatography.[4]
Multiple Spots on TLC - Presence of unreacted starting material- Formation of byproducts- Optimize reaction time and stoichiometry.- Ensure anhydrous conditions to prevent hydrolysis of trityl chloride.

Conclusion

The N-trityl protection of pyrazole is a robust and valuable transformation in organic synthesis. The protocol outlined in this application note, grounded in a clear understanding of the reaction mechanism, provides a reliable method for researchers in drug discovery and chemical development. Careful execution of the procedure and appropriate analytical characterization will ensure the successful synthesis and purification of N-tritylpyrazole, a key intermediate for the further elaboration of this important heterocyclic scaffold.

References

Introduction: The Role of the Trityl Group in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deprotection of 1-Trityl-1H-Pyrazole: Mechanisms, Protocols, and Strategic Selection

The triphenylmethyl (trityl, Tr) group is a cornerstone protecting group in modern organic synthesis, particularly for nitrogen-containing heterocycles which are prevalent in medicinal chemistry and drug discovery.[1][2][3] Its utility is anchored in its steric bulk, which can direct regioselective reactions, and its characteristic lability under acidic conditions.[4][5] In the synthesis of complex molecules incorporating the pyrazole moiety, the N-trityl group serves as a robust protector that is stable to a wide range of non-acidic reagents.

However, the strategic removal of the trityl group is a critical step that requires careful consideration of the overall molecular architecture. The inherent acid sensitivity of the trityl group must be balanced against the stability of other functional groups present in the molecule. This guide provides a comprehensive overview of the mechanisms, methodologies, and strategic considerations for the efficient deprotection of 1-trityl-1H-pyrazole, designed for researchers and professionals in chemical and pharmaceutical development.

Pillar 1: The Mechanism of Acid-Catalyzed N-Trityl Deprotection

The cleavage of the N-trityl bond is predominantly achieved under acidic conditions, proceeding through a unimolecular substitution (SN1) pathway. The reaction is driven by the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation).

The key steps are:

  • Protonation: A Brønsted acid protonates one of the nitrogen atoms of the pyrazole ring. This initial step increases the electrophilicity of the carbon atom attached to the pyrazole ring.

  • Heterolytic Cleavage: The polarized N-C bond cleaves, releasing the pyrazole and forming the trityl cation.

  • Cation Stabilization: The trityl cation is highly stabilized through resonance, with the positive charge delocalized over the three phenyl rings. This thermodynamic driving force makes the cleavage highly favorable.[4][5]

  • Cation Trapping: The liberated trityl cation is a potent electrophile and can potentially re-react with the deprotected pyrazole or other nucleophiles in the reaction mixture. To prevent this and drive the equilibrium towards the product, a "cation scavenger" is often employed.[5]

Lewis acids can also facilitate this process by coordinating with a nitrogen atom, which similarly weakens the N-C bond and promotes its cleavage.[4][6][7]

Trityl Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Cation Formation cluster_2 Step 3: Cation Trapping (Optional but Recommended) Start 1-Trityl-1H-pyrazole Protonated Protonated Pyrazole Start->Protonated H⁺ (Acid) TritylCation Trityl Cation (stabilized) Protonated->TritylCation N-C Cleavage Pyrazole Free Pyrazole Protonated->Pyrazole Trapped Trapped Trityl Adduct TritylCation->Trapped Scavenger Scavenger (e.g., TES, TIPS) Scavenger->Trapped

Caption: Mechanism of acid-catalyzed trityl deprotection.

Pillar 2: Strategic Selection of the Deprotection Method

The choice of deprotection protocol is dictated by the substrate's overall functionality. A robust protocol is a self-validating system, meaning the conditions should be harsh enough to cleave the trityl group efficiently but mild enough to preserve all other functionalities. The pyrazole ring itself is generally stable under many acidic conditions used for deprotection.[8][9][10]

Below is a decision-making workflow to guide your selection:

Deprotection Strategy Workflow Start Start: Deprotect 1-Trityl-1H-Pyrazole Check_Acid_Sensitivity Are other acid-labile groups present? (e.g., Boc, acetals) Start->Check_Acid_Sensitivity Strong_Acid Method 1: Strong Acid (TFA/DCM/Scavenger) Check_Acid_Sensitivity->Strong_Acid No Mild_Acid Method 2: Mild Brønsted Acid (Formic/Acetic Acid) Check_Acid_Sensitivity->Mild_Acid Yes End Deprotected Pyrazole Strong_Acid->End Lewis_Acid Method 3: Lewis Acid Cocktail (BF₃·Et₂O/HFIP/TES) Mild_Acid->Lewis_Acid Alternative Check_Reducible Are reducible groups present? (alkenes, alkynes, Cbz) Mild_Acid->Check_Reducible Mild_Acid->End Lewis_Acid->Check_Reducible Lewis_Acid->End Check_Reducible->Mild_Acid Yes Hydrogenolysis Method 4: Catalytic Hydrogenolysis (Pd/C, H₂) Check_Reducible->Hydrogenolysis No Hydrogenolysis->End

Caption: Decision workflow for selecting a deprotection method.

Pillar 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the deprotection of 1-trityl-1H-pyrazole.

Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is a robust and widely used method for substrates that lack other highly acid-sensitive groups.[11][12] The inclusion of a silane scavenger is critical to prevent re-tritylation and other side reactions.[5][12][13]

Protocol:

  • Reagent Preparation: Prepare a deprotection cocktail. A common mixture is Trifluoroacetic acid (TFA) / Dichloromethane (DCM) / Triethylsilane (TES) in a 10:87.5:2.5 volumetric ratio.[12] For more stubborn or sterically hindered substrates, a higher concentration of TFA (up to 95%) can be used.[13][14]

  • Reaction Setup: Dissolve the 1-trityl-1H-pyrazole substrate in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotection: Cool the solution to 0 °C using an ice bath. Add the pre-prepared TFA/DCM/TES cocktail dropwise to the stirred solution.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole. The byproduct, trityl-TES adduct, is non-polar and typically elutes easily.

Troubleshooting:

  • Incomplete Reaction: Increase the concentration of TFA or prolong the reaction time.[5]

  • Side Products: Ensure an adequate amount of scavenger is used. Triisopropylsilane (TIPS) can be used as an alternative.[13]

Method 2: Mild Brønsted Acid Deprotection with Formic Acid

This method is preferable when the substrate contains other functionalities, such as tert-butyl (tBu) ethers or Boc groups, that might be cleaved by strong TFA.[4]

Protocol:

  • Reaction Setup: Treat the 1-trityl-1H-pyrazole substrate with cold (0 °C) 97+% formic acid.[4]

  • Reaction Time: The reaction is often very rapid, sometimes complete within minutes. Monitor closely by TLC.

  • Work-up:

    • Quickly evaporate the formic acid using an oil pump at room temperature.

    • Co-evaporate the residual gum with dioxane (x2), followed by ethanol and diethyl ether to remove all traces of acid.[4]

    • Extract the residue with warm water. The insoluble triphenylcarbinol (a byproduct) can be removed by filtration.

    • Evaporate the aqueous filtrate in vacuo to obtain the deprotected pyrazole, which may be obtained as a salt.

  • Purification: Further purification can be achieved by recrystallization or chromatography if necessary.

Troubleshooting:

  • Slow Reaction: Allow the reaction to proceed at room temperature, but monitor carefully for degradation of other sensitive groups.

Method 3: Lewis Acid-Catalyzed Deprotection

A three-component system using a Lewis acid, a mild protic acid, and a reducing scavenger offers a rapid and mild alternative.[6][7]

Protocol:

  • Reagent Preparation: Prepare a solution of the substrate in a suitable solvent like DCM.

  • Reaction Setup: To the stirred solution, add triethylsilane (Et₃SiH), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and boron trifluoride diethyl etherate (BF₃·Et₂O).[6]

  • Monitoring: The reaction is typically fast. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Deprotection Conditions
MethodReagentsTypical ConditionsAdvantagesLimitations
Strong Acid TFA, DCM, TES/TIPS0 °C to RT, 30 min - 2 hFast, reliable, and effective for most substrates.Incompatible with other acid-labile groups (Boc, tBu ethers).[4]
Mild Brønsted Acid Formic Acid (97%)0 °C to RT, 5 min - 1 hSelective cleavage in the presence of more stable acid-labile groups.[4]May require extensive work-up to remove the acid.
Lewis Acid Cocktail BF₃·Et₂O, HFIP, Et₃SiH, DCMRT, 15 min - 1 hVery rapid and mild; compatible with many functional groups.[6][7]Requires multiple reagents; HFIP is a specialized solvent.
Catalytic Hydrogenolysis Pd/C, H₂ or H-donorRT, 1 - 12 hOrthogonal to acid- and base-labile groups.Incompatible with reducible groups (alkenes, alkynes, Cbz, nitro).[15][16] Catalyst can be poisoned.[17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodo-1-trityl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve the yield and purity of your target compound.

The synthesis of this compound is typically a two-step process. First, the pyrazole nitrogen is protected with a bulky trityl group, which serves to both prevent N-iodination and sterically direct the subsequent electrophilic substitution to the C4 position. The second step is the regioselective iodination of the 1-trityl-1H-pyrazole intermediate. This guide is structured to address issues that may arise in each of these critical steps.

SynthesisWorkflow Pyrazole Pyrazole Step1 Step 1: N-Tritylation Pyrazole->Step1 TritylChloride Trityl Chloride (TrCl) Base (e.g., Et3N) TritylChloride->Step1 TritylPyrazole 1-Trityl-1H-pyrazole Step1->TritylPyrazole Step2 Step 2: C4-Iodination TritylPyrazole->Step2 IodinatingAgent Iodinating Agent (e.g., I2/CAN, NIS) IodinatingAgent->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Part 1: N-Tritylation of Pyrazole

Question: My N-tritylation reaction shows a low yield of 1-trityl-1H-pyrazole. What could be the cause?

Low yield in the protection step is a common hurdle. The primary causes often relate to incomplete reaction, side product formation, or loss during workup and purification.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient base: The reaction generates HCl, which must be neutralized. An inadequate amount of base can stall the reaction.Use at least 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). Pyridine can also be used as both the base and solvent.[1]
Low reactivity of Trityl Chloride: Trityl chloride can hydrolyze upon exposure to moisture.Use fresh, high-purity trityl chloride. Store it under anhydrous conditions. Consider using a more reactive tritylating agent like trityl triflate (TrOTf) if the issue persists.[1]
Steric Hindrance: While pyrazole itself is not highly hindered, substituted pyrazoles may react slower.Increase the reaction temperature (e.g., reflux in acetonitrile or DMF) and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Side Product Formation Over-alkylation: Formation of a quaternary pyrazolium salt can occur if the product reacts further with trityl chloride.[2]This is generally less common with the bulky trityl group but can be minimized by avoiding a large excess of trityl chloride and adding it portion-wise to the reaction mixture.
Difficult Purification Hydrolysis of Trityl Chloride: Any unreacted trityl chloride will hydrolyze during aqueous workup to form triphenylmethanol, which can be difficult to separate from the product.After the reaction is complete, quench with a small amount of methanol to convert excess trityl chloride to triphenylmethyl methyl ether, which is sometimes easier to remove. Purify carefully using column chromatography, typically with a hexane/ethyl acetate gradient.
Product Precipitation: The tritylated product is often a solid. It may precipitate with the hydrochloride salt of the base, leading to losses.Choose a solvent that keeps all components dissolved during the reaction (e.g., DMF or acetonitrile). After the reaction, filter off the base hydrochloride salt at room temperature before concentrating the filtrate.
Part 2: C4-Iodination of 1-Trityl-1H-pyrazole

Question: I'm struggling with the iodination step. My primary issues are low yield and the formation of multiple products. How can I improve this?

Regioselectivity and reaction efficiency are paramount in this step. The bulky N-trityl group sterically hinders the C5 position, favoring electrophilic attack at C4.[2] However, the choice of iodinating agent and reaction conditions are critical for success.

TroubleshootingIodination Start Low Yield in Iodination Step CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC UnreactedSM Mainly unreacted starting material CheckTLC->UnreactedSM MultipleSpots Multiple spots (isomers, over-iodination) CheckTLC->MultipleSpots ProductDegradation Streaking or baseline material (degradation) CheckTLC->ProductDegradation Sol_Unreacted Increase reaction time/temp. Use more reactive iodinating agent (e.g., NIS over I2). Ensure oxidant (e.g., CAN) is active. UnreactedSM->Sol_Unreacted Sol_Multiple Use milder conditions (lower temp). Carefully control stoichiometry (1.0-1.1 eq. of iodinating agent). Confirm regioselectivity with NMR. MultipleSpots->Sol_Multiple Sol_Degradation Check for detritylation (acidic conditions). Use buffered or non-acidic conditions. Perform reaction at lower temperature. ProductDegradation->Sol_Degradation

Caption: Troubleshooting decision tree for low yield in the C4-iodination step.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction Insufficiently reactive iodinating system: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate the pyrazole ring efficiently.Use an oxidative iodination system. Ceric Ammonium Nitrate (CAN) with I₂ is a highly effective and regioselective method for C4-iodination.[3][4] N-Iodosuccinimide (NIS) is another excellent choice, often used in solvents like acetonitrile or with an acid promoter like trifluoroacetic acid (TFA).[5]
Incorrect Regioselectivity Reaction at C5: Although sterically hindered, some iodination may occur at C5, especially under harsh conditions. Lithiation followed by quenching with iodine typically yields the 5-iodo isomer and should be avoided for this target.[3]The I₂/CAN system is highly regioselective for the C4 position on N-substituted pyrazoles.[3][6] Stick to established electrophilic substitution protocols.
Over-iodination Formation of di-iodo species: If the pyrazole ring is highly activated or the conditions are too harsh, a second iodine atom can be added.[7]Use a controlled stoichiometry of the iodinating agent (typically 1.05 to 1.2 equivalents). Add the iodinating agent slowly to the reaction mixture and monitor by TLC to avoid accumulation of excess reagent.
Product Degradation Detritylation: The trityl group is acid-labile.[1][8] If the reaction conditions are too acidic (e.g., using NIS with a strong acid like TFA), you may cleave the protecting group, leading to a complex mixture.If using NIS/TFA, consider milder conditions or an alternative like I₂/CAN in a neutral solvent like acetonitrile.[3][5] During workup, avoid strong acids. Use a saturated sodium bicarbonate or sodium thiosulfate wash to neutralize any acid and quench excess iodine.

Frequently Asked Questions (FAQs)

Q1: Why is the trityl group used for this synthesis? The trityl group serves two primary functions. First, it is a bulky protecting group for the N1 position of the pyrazole, preventing side reactions at the nitrogen. Second, its large size provides significant steric hindrance around the N1 and adjacent C5 positions, which effectively directs the incoming electrophile (iodine) to the electronically favorable and sterically accessible C4 position.[2]

Q2: Which iodinating agent is best for this synthesis? The combination of molecular iodine (I₂) with Ceric Ammonium Nitrate (CAN) as an oxidant is a highly recommended method. It is known to be mild, efficient, and highly regioselective for the C4-iodination of N-substituted pyrazoles, even those with electron-withdrawing groups.[3][6] N-Iodosuccinimide (NIS) is also very effective but may require careful control of acidity to prevent detritylation.[5] A greener alternative using I₂ with hydrogen peroxide in water has also been reported for pyrazoles, though optimization for the tritylated substrate may be necessary.[9][10]

Q3: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like hexane/ethyl acetate. The tritylated starting material will be less polar than the initial pyrazole, and the final iodinated product will have a slightly different Rf value, usually very close to the tritylated intermediate. Staining with potassium permanganate or visualization under UV light can help. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting material and the formation of the product mass.

Q4: Can this synthesis be performed in one pot? While a one-pot synthesis is attractive, it is challenging for this specific sequence. The conditions for N-tritylation (basic) and electrophilic iodination (often neutral or slightly acidic with oxidants) are generally incompatible. Attempting a one-pot procedure could lead to the reaction of the iodinating agent with the base or other side reactions. A sequential process with isolation and purification of the 1-trityl-1H-pyrazole intermediate is strongly recommended for achieving high yield and purity.

Q5: What are the critical safety precautions for this synthesis?

  • Solvents: Use solvents like acetonitrile and dichloromethane in a well-ventilated fume hood.

  • Reagents: Trityl chloride is corrosive and moisture-sensitive. Triethylamine has a strong odor and is flammable.

  • Oxidizing Agents: Ceric Ammonium Nitrate (CAN) is a strong oxidant and should be handled with care, avoiding contact with flammable materials.[5]

  • Iodine: Solid iodine can cause stains and burns; handle with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of 1-Trityl-1H-pyrazole
  • To a solution of pyrazole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (1.5 eq).

  • Stir the solution at room temperature and add trityl chloride (1.1 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.

  • Cool the mixture to room temperature and filter off the triethylamine hydrochloride precipitate. Wash the solid with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: CAN-Mediated Synthesis of this compound

This protocol is adapted from the regioselective iodination of 1-aryl-pyrazoles.[3]

  • Dissolve 1-trityl-1H-pyrazole (1.0 eq) and iodine (I₂) (1.1 eq) in acetonitrile (approx. 0.2 M).

  • To this solution, add a solution of Ceric Ammonium Nitrate (CAN) (1.2 eq) in acetonitrile dropwise over 20 minutes at room temperature.

  • Heat the resulting mixture to 80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

References

troubleshooting low yield in pyrazole iodination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Iodination Reactions

Welcome to the Technical Support Center for Pyrazole Iodination. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing iodinated pyrazoles. Iodopyrazoles are critical intermediates in medicinal chemistry, primarily serving as versatile synthons for cross-coupling reactions to build molecular complexity. However, their synthesis can be fraught with challenges, including low yields, poor regioselectivity, and difficult purifications.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these common hurdles and achieve consistent, high-yielding results.

Troubleshooting Guide: Addressing Low Yield & Side Reactions

This section addresses the most common issues encountered during pyrazole iodination in a direct question-and-answer format.

Q1: My pyrazole iodination reaction has a very low yield or isn't working at all. What are the common causes?

Low or no yield is the most frequent issue and can stem from several factors, from reagent choice to substrate reactivity.

  • Sub-optimal Iodinating Agent: The electrophilicity of your iodine source is paramount. Molecular iodine (I₂) alone is often insufficient for less reactive, electron-deficient pyrazoles.[1]

    • Solution: For deactivated pyrazoles (e.g., those with -NO₂, -CF₃ groups), a more potent iodinating system is required.[1] Consider using N-Iodosuccinimide (NIS), particularly with an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid, which generates a more powerful electrophilic iodine species.[2][3] Another effective system involves generating a potent iodinating agent in situ by combining an iodide salt (NaI or KI) with an oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂).[1][4]

  • Inappropriate Reaction Conditions: Temperature and solvent choice can dramatically influence reaction rates and yields.

    • Solution: For sluggish reactions, particularly with deactivated substrates, increasing the temperature may be necessary. For instance, iodination with NIS/TFA can be conducted at 80 °C to drive the reaction to completion.[5] The solvent should fully dissolve the reactants; common choices include acetonitrile, acetic acid, water, or dichloromethane.[1][6]

  • Decomposition of Starting Material: Some starting materials may be unstable under the reaction conditions. For example, N-acylpyrazoles can undergo deacylation if acidic conditions are generated, such as from the use of iodine monochloride (ICl).[7]

    • Solution: If deacylation is suspected, add a non-nucleophilic base like lithium carbonate (Li₂CO₃) to the reaction mixture to neutralize any generated acid.[6][7]

  • Moisture Sensitivity: Reagents like Iodine Monochloride (ICl) are highly sensitive to moisture and can hydrolyze, reducing their effectiveness.[8]

    • Solution: Always handle moisture-sensitive reagents under anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen) and use anhydrous solvents. Ensure you are using a fresh bottle of the reagent.[8]

G start Low Yield Observed substrate Assess Substrate Reactivity start->substrate conditions Review Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents activated Electron-Rich Pyrazole substrate->activated Is it? deactivated Electron-Deficient Pyrazole substrate->deactivated Is it? temp_solvent Optimize Temperature & Solvent conditions->temp_solvent base Add Base (e.g., Li₂CO₃) if acidic byproducts form conditions->base anhydrous Use Anhydrous Conditions reagents->anhydrous fresh_reagent Use Fresh/Purified Reagents reagents->fresh_reagent sol_activated Use milder conditions (e.g., I₂/H₂O₂ in H₂O) activated->sol_activated Solution sol_deactivated Use stronger iodinating agent (e.g., NIS/TFA or I₂/CAN) deactivated->sol_deactivated Solution G cluster_0 Electrophilic Iodination of Pyrazole Pyrazole Intermediate σ-complex Pyrazole->Intermediate Nucleophilic Attack I_plus I⁺ I_plus->Intermediate Product Intermediate->Product Deprotonation Base B: Base->Product H_Base H-B⁺ Product->H_Base

References

Technical Support Center: Purification of 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Iodo-1-trityl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this compound. We will address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound by column chromatography particularly challenging?

A1: The primary challenge stems from the compound's key structural features: the large, lipophilic trityl (triphenylmethyl) protecting group and the pyrazole core. The trityl group makes the molecule significantly non-polar, but the main issue is its lability to acid.[1] Standard silica gel is inherently acidic due to surface silanol groups (Si-OH), which can catalyze the cleavage (deprotection) of the trityl group during chromatography, leading to the formation of 4-iodopyrazole as a major impurity and resulting in yield loss.[2][3]

Q2: What is the recommended stationary phase for this purification?

A2: While standard silica gel is often the first choice, its acidity can be problematic as mentioned above. You have two primary strategies to mitigate unwanted deprotection:

  • Deactivated Silica Gel: Prepare a slurry of silica gel containing a small amount of a tertiary amine base, such as 1% triethylamine (Et₃N) in the eluent.[4] This neutralizes the acidic sites on the silica surface, preserving the trityl group.

  • Neutral Alumina: As an alternative stationary phase, neutral alumina can be effective for acid-sensitive compounds, though its separation characteristics differ from silica.[4] A trial on TLC is recommended to assess separation.

Q3: What is a good starting point for a mobile phase (eluent system)?

A3: Due to the bulky and non-polar trityl group, this compound is expected to be relatively non-polar. A good starting point for Thin Layer Chromatography (TLC) analysis is a mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate or dichloromethane.[5][6] Common starting ratios to test are 95:5, 90:10, and 80:20 hexane:ethyl acetate. The goal is to find a system that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the desired product, ensuring good separation from impurities.[5]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: My TLC plate shows a new, more polar spot after spotting the crude material, which I suspect is the deprotected product.

  • Question: How can I confirm if the new spot is the result of detritylation on the TLC plate itself, and how do I prevent this?

  • Answer: This is a classic sign of on-plate degradation. To confirm, co-spot your crude mixture alongside a pure standard of 4-iodopyrazole if available. The degradation product should have a similar Rƒ. This phenomenon occurs because the silica on the TLC plate is also acidic.

    Solution: Prepare your TLC eluent with 0.5-1% triethylamine (Et₃N). Re-run the TLC with this modified eluent. The basic additive will neutralize the silica, and you should see a significant reduction or complete disappearance of the polar degradation spot, giving you a more accurate profile of your crude mixture.[4]

Problem 2: During the column run, my product is eluting with impurities or showing significant streaking.

  • Question: What are the likely causes of poor separation or band broadening (streaking) on the column?

  • Answer: Poor separation can result from several factors:

    • Inappropriate Eluent Polarity: If the eluent is too polar, your compound and impurities will travel too quickly down the column, resulting in co-elution. If it's not polar enough, the compound may move too slowly, leading to band broadening.

    • Interaction with Silica: The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups, causing streaking.[5]

    • Column Overloading: Loading too much crude material relative to the amount of silica will exceed the column's separation capacity.

    Solutions:

    • Optimize Eluent: Re-develop an optimal eluent system using TLC, aiming for a clear separation between your product spot and major impurities. A gradient elution, starting with a low polarity and gradually increasing it, is often highly effective.[5]

    • Neutralize the System: As with TLC, perform the column chromatography using an eluent containing 0.5-1% triethylamine to prevent both detritylation and streaking caused by acid-base interactions.[5]

    • Proper Loading: A general rule is to use a mass ratio of silica gel to crude product of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more. Also, consider dry loading the sample, which can improve resolution.[5]

Problem 3: The final "purified" product is a yellowish or brownish oil/solid, and NMR analysis shows the presence of triphenylmethanol or other trityl-related byproducts.

  • Question: I've run the column, but my product is still impure and colored. What happened?

  • Answer: This indicates that deprotection occurred during the reaction workup or on the column, despite precautions. The released trityl cation is highly reactive and can be trapped by water to form triphenylmethanol or react with other nucleophiles.[1] The color may also arise from trace iodine liberation, as iodinated aromatics can be light-sensitive.[7]

    Solutions:

    • Re-purification: If a significant amount of less polar trityl-based impurities (like triphenylmethane) are present, a second column may be necessary.

    • Workup pH: Ensure your reaction workup is neutral or slightly basic before concentrating the crude product for chromatography. A wash with a saturated sodium bicarbonate solution is often recommended.[8]

    • Protect from Light: Keep the compound and its solutions protected from direct light by using amber vials or wrapping flasks in aluminum foil to prevent photo-degradation.[7]

Data Presentation

The following table provides a summary of typical conditions for the chromatographic purification of this compound.

ParameterRecommended ConditionRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice, but must be deactivated.
Deactivating Agent 0.5-1% Triethylamine (Et₃N) in eluentNeutralizes acidic silanol groups to prevent detritylation.[4][5]
TLC Eluent System Hexane:Ethyl Acetate (90:10 to 80:20)Optimal Rƒ should be ~0.3-0.4 for good separation on the column.[5]
Column Elution Gradient elutionStart with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
Loading Method Dry LoadingRecommended for improving resolution, especially if the compound is not highly soluble in the initial eluent.[5]
Visualization UV Lamp (254 nm)The aromatic pyrazole and trityl groups are strong UV absorbers.

Experimental Protocols

Protocol 1: TLC Analysis for Eluent System Optimization
  • Preparation: Dissolve a small sample of the crude this compound in dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Eluent Development: Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15), with each eluent containing 0.5% triethylamine.

  • Development: Place the TLC plates in the chambers and allow the solvent front to travel to about 1 cm from the top.

  • Analysis: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Selection: Choose the solvent system that provides an Rƒ value of ~0.3-0.4 for the product and the best possible separation from visible impurities.[5]

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate containing 0.5% Et₃N). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The rate of increase depends on the separation observed on TLC.

  • Fraction Analysis: Monitor the collected fractions by TLC (using the optimized eluent system) to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Problem Observed During Purification p1 Poor Separation (Co-elution or Streaking) start->p1 p2 New, More Polar Spot on TLC/Column (Suspected Detritylation) start->p2 p3 Low Product Recovery start->p3 c1a Cause: Inappropriate Eluent Polarity p1->c1a c1b Cause: Acidic Silica Interaction p1->c1b c2a Cause: Acid-Catalyzed Hydrolysis of Trityl Group p2->c2a c3a Cause: Detritylation on Column p3->c3a c3b Cause: Product Lost in Broad Fractions p3->c3b s1a Solution: Re-optimize Eluent via TLC for Rf ~0.3 c1a->s1a s1c Solution: Use Gradient Elution c1a->s1c s1b Solution: Add 0.5-1% Et3N to Eluent c1b->s1b s2a Solution: Add 0.5-1% Et3N to Eluent and TLC/Column System c2a->s2a s3a Solution: Ensure System is Neutralized with Et3N c3a->s3a s3b Solution: Improve Separation (See S1a, S1b, S1c) c3b->s3b

Caption: Troubleshooting workflow for purification issues.

References

common side reactions in the synthesis of 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Iodopyrazoles

Welcome to the technical support center for the synthesis of 4-iodopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. As a versatile building block in medicinal chemistry and materials science, the successful synthesis of 4-iodopyrazole is often pivotal. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the synthesis of 4-iodopyrazoles.

Q1: What are the most common and reliable methods for synthesizing 4-iodopyrazoles?

A1: The primary route is the direct electrophilic iodination of a pyrazole ring. Several reliable methods exist, each with specific advantages:

  • Iodine with an Oxidant : This is a cost-effective and common approach. Oxidants like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) generate a more electrophilic iodine species in situ. The I₂/H₂O₂ system in water is notable for being an environmentally friendly, "green" protocol.[1][2][3]

  • N-Iodosuccinimide (NIS) : NIS is a mild, effective, and highly selective iodinating agent.[4][5] It is particularly useful for pyrazoles that are sensitive to harsh conditions. For less reactive, electron-deficient pyrazoles, NIS is often activated with a strong acid catalyst like trifluoroacetic acid (TFA).[1][6]

  • Iodine Monochloride (ICl) : ICl is a potent iodinating agent that can be effective for a range of substrates.[7][8] However, it can generate acidic byproducts (HCl), potentially leading to side reactions like deacylation if not properly managed.[9][10]

Q2: How do substituents on the pyrazole ring affect the iodination reaction?

A2: Substituents have profound electronic and steric effects on the pyrazole ring's reactivity:

  • Electron-Donating Groups (EDGs) : Groups such as alkyl or alkoxy activate the pyrazole ring, making it more nucleophilic and accelerating the rate of electrophilic substitution.[1] However, this heightened reactivity also significantly increases the risk of over-iodination, leading to di- or tri-iodinated products.[1][9]

  • Electron-Withdrawing Groups (EWGs) : Groups like trifluoromethyl (-CF₃) or nitro (-NO₂) deactivate the ring, making iodination more challenging.[1][6] These substrates often require more forceful conditions, such as higher temperatures or more potent iodinating systems (e.g., NIS/TFA), to achieve good conversion.[1][6]

  • Steric Hindrance : Bulky substituents at the N-1 or C-5 positions can sterically block access to the C-5 position, thus favoring iodination at the C-4 position.[1]

Q3: My pyrazole has an unprotected N-H group. Is a protecting group necessary for iodination?

A3: Generally, N-H pyrazoles can be iodinated directly without a protecting group. However, the N-H proton is acidic and can react with basic reagents. In methods involving strong bases like n-BuLi (typically used for C-5 iodination), deprotonation of the N-H will occur first. For standard electrophilic iodinations at C-4, protection is usually not required.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed, problem-oriented guide to address specific issues you may encounter during your experiments.

Issue 1: Formation of Regioisomers (e.g., 5-Iodopyrazole)

Q: My reaction is producing a mixture of 4-iodo and 5-iodopyrazole isomers. How can I improve selectivity for the 4-position?

A: The formation of regioisomers is a classic challenge in pyrazole chemistry. While electrophilic substitution is electronically favored at the C-4 position, competing C-5 iodination can occur. Your choice of synthetic strategy is the most critical factor for controlling regioselectivity.

Causality & Mechanism: The C-4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the kinetic site for electrophilic attack. However, under certain conditions, particularly those involving deprotonation, the C-5 position can become highly nucleophilic.

Solutions:

  • Method Selection for Regiocontrol : The choice of reagents dictates the position of iodination. For a given substrate like 1-aryl-3-CF₃-1H-pyrazole, you can selectively produce either isomer:

    • For 4-Iodo Isomers : Use an electrophilic iodination system. The combination of elemental iodine (I₂) and Ceric Ammonium Nitrate (CAN) is highly regioselective for the C-4 position.[6][9]

    • For 5-Iodo Isomers : Use a directed lithiation approach. Treating the pyrazole with n-butyllithium (n-BuLi) selectively deprotonates the C-5 position, creating a highly nucleophilic lithium pyrazolide. Trapping this intermediate with elemental iodine exclusively yields the 5-iodo derivative.[6][9]

  • Leverage Steric Hindrance : If your pyrazole has a bulky substituent at the N-1 or C-3 position, this can sterically hinder the C-5 position and naturally favor iodination at C-4.[1]

cluster_start Starting Pyrazole (e.g., 1-aryl-3-CF3-pyrazole) cluster_c4 C-4 Iodination Pathway cluster_c5 C-5 Iodination Pathway Start Pyrazole Substrate Reagent_C4 Reagents: I₂ / CAN in MeCN Start->Reagent_C4 Electrophilic Substitution Reagent_C5 Reagents: 1. n-BuLi, -78°C 2. I₂ Start->Reagent_C5 Directed Metalation (Deprotonation) Product_C4 Product: 4-Iodopyrazole Reagent_C4->Product_C4 Product_C5 Product: 5-Iodopyrazole Reagent_C5->Product_C5 cluster_reactivity Address Reactivity Issues cluster_workup Optimize Workup & Purification Start Low Yield of 4-Iodopyrazole Check_SM Is Starting Material (SM) Consumed? (Check TLC/LCMS) Start->Check_SM SM_Present Significant SM Remains Check_SM->SM_Present No SM_Gone SM Consumed, Low Isolated Yield Check_SM->SM_Gone Yes Increase_Temp 1. Increase Temperature/Time SM_Present->Increase_Temp Optimize_Purification 1. Optimize Chromatography/ Recrystallization SM_Gone->Optimize_Purification Stronger_Reagent 2. Use More Potent Reagent (e.g., NIS/TFA) Increase_Temp->Stronger_Reagent Check_Stoich 3. Check Reagent Stoichiometry Stronger_Reagent->Check_Stoich Check_Stability 2. Check Product Stability to Workup Conditions Optimize_Purification->Check_Stability

References

Technical Support Center: A Guide to Preventing Over-Iodination of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into controlling the iodination of pyrazole rings. The introduction of an iodine atom onto the pyrazole scaffold is a pivotal step in modern drug discovery, creating versatile intermediates for cross-coupling reactions to build molecular complexity.[1][2] However, the high reactivity of some pyrazole systems can lead to undesired poly-iodination, complicating purification and reducing the yield of the target compound.[3]

This document moves beyond simple protocols to explain the underlying chemical principles governing reactivity and selectivity. By understanding the why behind a reaction's outcome, you can more effectively troubleshoot and optimize your synthetic strategy.

Understanding Pyrazole Reactivity: The Basis of Selectivity

The regioselectivity of electrophilic substitution on a pyrazole ring is dictated by its electronic properties. The C4 position is the most electron-rich and sterically accessible, making it the primary site of attack for electrophilic iodinating agents like I₂, N-Iodosuccinimide (NIS), or Iodine Monochloride (ICl).[2] This inherent reactivity is the reason that C4-iodination is the most common outcome. However, this same reactivity, especially when enhanced by electron-donating groups (EDGs) on the ring, can make the mono-iodinated product susceptible to a second iodination, leading to over-iodination.[3][4]

Electrophilic_Iodination cluster_mech Mechanism of C4-Iodination Pz Pyrazole Ring Intermediate Sigma Complex (Carbocation Intermediate) Pz->Intermediate C4 attacks I⁺ Iplus Electrophilic Iodine (I⁺) Iplus->Intermediate Product 4-Iodopyrazole Intermediate->Product Deprotonation Hplus H⁺ Intermediate->Hplus Loss of H⁺

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing 4-Iodo-1-trityl-1H-pyrazole in cross-coupling reactions. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common challenges encountered during experimentation. Our goal is to explain the causality behind experimental choices, ensuring you can design robust and successful synthetic strategies.

General Troubleshooting & FAQs

This section addresses overarching issues relevant to multiple cross-coupling reactions involving the this compound substrate.

Q1: I'm observing significant formation of 1-trityl-1H-pyrazole (the deiodinated byproduct) in my reaction. What is causing this and how can I prevent it?

A1: This side reaction is known as hydrodehalogenation or simply deiodination, and it's a common challenge with electron-rich and highly reactive aryl iodides like 4-iodopyrazoles.[1] It occurs when the palladium(II)-aryl intermediate, formed after oxidative addition, is intercepted by a hydrogen source before it can proceed through the desired catalytic cycle (e.g., transmetalation). This leads to the formation of a pyrazole byproduct, reducing your yield and complicating purification.[1]

Core Causality & Solutions:

  • Base Selection: Strong, protic bases (e.g., alkoxides like NaOtBu in protic solvents) can be a source of protons or hydrides.

    • Solution: Switch to a weaker, non-nucleophilic, and anhydrous inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less prone to promoting deiodination.[1]

  • Slow Reductive Elimination: If the final reductive elimination step is slow, the Ar-Pd(II)-I intermediate has more time to undergo side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate of reductive elimination, helping the desired coupling outcompete the deiodination pathway.[1][2]

  • Reaction Temperature: High temperatures can increase the rate of deiodination.

    • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the overall reaction, it can disproportionately decrease the rate of the undesired deiodination.[1]

  • Solvent Effects: Protic solvents (e.g., alcohols) can act as a hydride source.

    • Solution: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[1] Ensure all reagents and solvents are rigorously dried and degassed.

Q2: My reaction is sluggish or fails completely. Could the N-trityl group be the problem?

A2: Yes, the N-trityl group can present several challenges due to its properties:

  • Steric Hindrance: The triphenylmethyl (trityl) group is exceptionally bulky.[3] This steric shield can hinder the approach of the palladium catalyst to the C-I bond for oxidative addition, slowing down the reaction. This is particularly problematic with sterically demanding coupling partners or bulky ligands.[2][4]

    • Solution: Select a catalytic system known to overcome steric hindrance. This often involves using ligands with specific bite angles and bulk that promote catalyst activity without clashing with the substrate. For instance, in Buchwald-Hartwig aminations, tBuDavePhos has been used successfully.[5] For Suzuki couplings, ligands like SPhos or XPhos are designed to handle sterically demanding substrates.[6]

  • Acid Lability: The trityl group is an acid-labile protecting group, readily cleaved by Brønsted or Lewis acids to form the highly stable trityl cation.[3][7]

    • Troubleshooting: Scrutinize your reaction conditions for any acidic sources. Some boronic acids can be acidic or contain acidic impurities. Certain additives or even the workup procedure (e.g., an acidic quench) could cause premature deprotection.[8] If deprotection is observed, consider using a non-acidic workup or purifying the boronic acid before use.

Troubleshooting by Reaction Type
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but success with this compound hinges on precise catalyst and condition selection.[9]

A3: Low conversion in Suzuki reactions with N-heterocyclic substrates often points to catalyst inhibition or suboptimal reaction conditions.[10][11]

Troubleshooting Steps:

  • Catalyst & Ligand Choice: The pyrazole nitrogen can coordinate to the palladium center, inhibiting catalysis.[10] A robust catalyst system is essential.

    • Recommendation: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an efficient pre-catalyst that readily forms the active species, such as an XPhos or SPhos palladacycle.[6][12] These systems with bulky, electron-rich ligands are highly active and can overcome substrate inhibition.[10]

  • Base & Solvent System: Inadequate base strength or poor solubility of the base can stall the reaction.

    • Recommendation: A common and effective system is K₃PO₄ in a mixture of 1,4-dioxane and water.[10] If solubility is an issue, consider using Cs₂CO₃ in an anhydrous solvent like DME.[13]

  • Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation, especially at higher temperatures.[10]

    • Recommendation: Use fresh, high-purity boronic acid. If in doubt, consider using the corresponding pinacol boronate ester, which is often more stable.

Catalyst SystemBaseSolventTemp (°C)YieldNotes
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-120Good-ExcellentHighly active system for various arylboronic acids.[9]
Pd(PPh₃)₄Cs₂CO₃DME / H₂O90GoodEffective for pyrazoles; microwave irradiation can significantly shorten reaction times.[13]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O100Good-ExcellentPre-catalyst is effective for N-heterocycles.[6][10]
Buchwald-Hartwig Amination

The choice between a palladium or copper catalyst is critical and depends entirely on the structure of the amine coupling partner.[5]

A4: The issue is likely an undesired side reaction called β-hydride elimination. This occurs in palladium-catalyzed aminations when the amine coupling partner possesses a β-hydrogen atom (a hydrogen on the carbon adjacent to the nitrogen).[5] The palladium intermediate can eliminate this hydrogen, leading to catalyst decomposition and low product yield.[5]

Catalyst System Selection:

  • For Amines without a β-Hydrogen (e.g., aromatic amines, N,N-dimethylamine):

    • System of Choice: A palladium catalyst is effective. Studies show that for the trityl-protected pyrazole system, the corresponding 4-bromo derivative can be more effective than the 4-iodo one.[5][14] A recommended system is Pd(dba)₂ with the bulky phosphine ligand tBuDavePhos and a strong base like NaOtBu or K-t-butoxide .[14][15]

  • For Amines with a β-Hydrogen (e.g., piperidine, pyrrolidine, primary alkylamines):

    • System of Choice: A copper-catalyzed system is superior as it does not proceed via the same mechanism and thus avoids β-hydride elimination.[5][16]

    • Recommended Conditions: Use Copper(I) Iodide (CuI) as the catalyst with a base like K₃PO₄ or Cs₂CO₃ in a solvent such as DMF or DMSO at elevated temperatures.[5]

CatalystAmine TypeLigandBaseSolventNotes
Pd(dba)₂No β-hydrogentBuDavePhosK-t-butoxideXylene4-Bromo-pyrazole preferred over 4-iodo for this system.[5][15]
CuIHas β-hydrogenNone specifiedK₃PO₄DMFThe method of choice for alkylamines to avoid β-elimination.[5][16]
Heck-Mizoroki Reaction

A5: The Heck reaction is an excellent method for C4-vinylation of the pyrazole core. Research has shown that the choice of ligand is critical for this transformation.[17]

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium source.[17]

  • Ligand: Triethyl phosphite, P(OEt)₃ , was identified as a superior ligand compared to triphenylphosphine (PPh₃) for this specific reaction, affording high yields.[17]

  • Base: An organic base like triethylamine (Et₃N) is typically used.

  • Solvent: A polar aprotic solvent such as DMF is a good starting point.[9][17]

A study specifically investigating this reaction found that using Pd(OAc)₂ (1 mol%) with P(OEt)₃ (4 mol%) and Et₃N in DMF at 100 °C gave a 95% yield when coupling this compound with methyl acrylate.[17]

Sonogashira Coupling

A6: Glaser homocoupling is a primary competing reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[18] The pyrazole nitrogen can also inhibit the palladium catalyst, so a robust system is needed.[18]

Strategies to Minimize Homocoupling:

  • Rigorous Anaerobic Conditions: Oxygen is the primary culprit for promoting Glaser coupling.

    • Action: Thoroughly degas all solvents and reagents using multiple freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[18]

  • Copper-Free Conditions: While classic Sonogashira uses a Pd/Cu co-catalyst system, copper-free conditions can be employed to eliminate the main driver of homocoupling.

    • Action: Use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) without any CuI. This may require slightly higher temperatures or longer reaction times but can provide a cleaner reaction profile.[18]

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne can favor the cross-coupling pathway.

    • Action: Add the alkyne to the reaction mixture slowly over several hours using a syringe pump.

| Catalyst System | Base | Solvent | Temp (°C) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N or THF | Room Temp | Classic conditions. Requires strict exclusion of oxygen to prevent homocoupling.[9][18] | | Pd(PPh₃)₄ | Et₃N / Piperidine | DMF | 60-80 | Copper-free variant. May require slightly elevated temperatures. |

Visualizations & Protocols
Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting common issues in cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents Step 1: Verify Reagent Quality - Fresh, pure boronic acid/amine/alkyne? - Anhydrous & degassed solvents/bases? Start->CheckReagents CheckConditions Step 2: Re-evaluate Reaction Conditions - Temperature too low? - Base appropriate for reaction type? CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Step 3: Optimize Catalyst System - Ligand choice (bulky, electron-rich)? - Catalyst loading sufficient? CheckConditions->OptimizeCatalyst Conditions OK AnalyzeByproducts Step 4: Analyze Byproducts (GC-MS/LC-MS) - Deiodination observed? - Homocoupling observed? OptimizeCatalyst->AnalyzeByproducts System Optimized Deiodination Deiodination Pathway - Switch to weaker base (K3PO4) - Use bulkier ligand (SPhos) - Lower reaction temperature AnalyzeByproducts->Deiodination Deiodination is major byproduct Homocoupling Homocoupling Pathway - Ensure strict anaerobic conditions - Switch to copper-free Sonogashira - Slow addition of alkyne AnalyzeByproducts->Homocoupling Homocoupling is major byproduct Success Improved Yield / Successful Coupling AnalyzeByproducts->Success No major side reactions, optimization successful Deiodination->Success Homocoupling->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Competitive Pathways: Desired Coupling vs. Deiodination

This diagram illustrates the critical branch point where the Ar-Pd(II)-I intermediate can either proceed to the desired product or be diverted to a byproduct.

CatalyticCycle Pd0 Pd(0)Ln ArPdI Ar-Pd(II)Ln-I Pd0->ArPdI Oxidative Addition (with Ar-I) Transmetalation Transmetalation (e.g., with R-B(OH)2) ArPdI->Transmetalation Deiodination Hydrodehalogenation ArPdI->Deiodination Protonolysis (H+ Source) ArPdR Ar-Pd(II)Ln-R Transmetalation->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R (Desired Product) ArPdR->Product Byproduct Ar-H (Deiodinated Byproduct) Deiodination->Byproduct

Caption: Competing pathways for the aryl-palladium(II) intermediate.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes by bubbling the gas through the solid mixture.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scaling the Synthesis of 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Iodo-1-trityl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this important pharmaceutical intermediate. The following content, presented in a question-and-answer format, provides troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations.

Introduction: The Synthetic Crossroads

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors like Crizotinib.[1] Its synthesis typically involves two primary transformations: the iodination of the pyrazole ring at the C4 position and the protection of the N1 nitrogen with a triphenylmethyl (trityl) group. The sequence of these steps presents two main synthetic routes, each with its own set of challenges, particularly during scale-up.

This guide will address the critical aspects of both pathways, focusing on maximizing yield, ensuring purity, and developing a robust, scalable process.

Synthetic_Routes Figure 1: Primary Synthetic Pathways cluster_route1 Route A cluster_route2 Route B Start 1H-Pyrazole Iodopyrazole 4-Iodo-1H-pyrazole Start->Iodopyrazole Iodination (e.g., I₂, Oxidant) Tritylpyrazole 1-Trityl-1H-pyrazole Start->Tritylpyrazole N-Tritylation (Tr-Cl, Base) FinalProduct This compound Iodopyrazole->FinalProduct N-Tritylation (Tr-Cl, Base) Tritylpyrazole->FinalProduct C4-Iodination (e.g., NIS, ICl)

Caption: Figure 1: The two primary synthetic routes to the target molecule.

Frequently Asked Questions & Troubleshooting

Section 1: Iodination of the Pyrazole Core (Route A)

Question 1: My initial iodination of 1H-pyrazole is low-yielding and generates multiple products. What are the likely causes and how can I improve selectivity for the C4 position?

Answer: This is a classic challenge in electrophilic aromatic substitution on the pyrazole ring. Low yields and poor regioselectivity often stem from an insufficiently powerful iodinating agent or suboptimal reaction conditions.

  • The Chemistry of Selectivity: The pyrazole ring is an electron-rich heterocycle. Electrophilic substitution, such as iodination, is strongly directed to the C4 position due to the electronic nature of the two nitrogen atoms.[2] However, if the conditions are too harsh or the iodinating agent is extremely reactive, side reactions or decomposition can occur. Conversely, a mild agent may not be sufficient to achieve a reasonable reaction rate.

  • Troubleshooting & Optimization:

    • Choice of Iodinating Agent: Molecular iodine (I₂) alone is often too slow. Its effectiveness is dramatically improved by using it with an oxidant, which generates a more potent electrophilic iodine species (like I⁺) in situ.

    • Green Chemistry Approach: A highly effective and environmentally benign method is the use of I₂ with hydrogen peroxide (H₂O₂) in water.[1][3][4] This system avoids harsh organic solvents and generates water as the only byproduct.

    • Activating Systems: For more deactivated pyrazole substrates (e.g., those with electron-withdrawing groups), stronger systems are necessary. Ceric Ammonium Nitrate (CAN) with I₂ in a solvent like acetonitrile is a robust choice that provides high yields of 4-iodopyrazoles.[5][6] Another powerful option is N-Iodosuccinimide (NIS), often activated with a catalytic amount of an acid like trifluoroacetic acid (TFA).[5]

Comparative Table of Iodination Conditions

Reagent SystemSolventTypical Temp.AdvantagesDisadvantagesReference
I₂ / H₂O₂WaterRoom Temp.Environmentally friendly, high atom economy, simple workup.May be slow for deactivated substrates.[3][4]
I₂ / CANAcetonitrile80 °C - RefluxHighly effective for a broad range of substrates, including deactivated ones.Requires higher temperatures, CAN is a metal oxidant.[5][6]
NIS / TFA (cat.)Acetic Acid80 °CExcellent for electron-deficient pyrazoles, mild.Requires acidic conditions, NIS can be costly on scale.[5]
IClDichloromethaneRoom Temp.Very reactive, fast reaction times.Moisture sensitive, can lead to over-halogenation if not controlled.[4]
Section 2: N-Tritylation Step

Question 2: During the N-tritylation of 4-iodopyrazole, my reaction is sluggish and I'm having difficulty achieving full conversion. How can I drive the reaction to completion?

Answer: Incomplete conversion during tritylation is typically a result of an insufficiently strong base, poor solvent choice, or moisture in the reaction.

  • The Role of the Base: The tritylation reaction involves the deprotonation of the pyrazole N-H proton (pKa ~14) to generate a pyrazolide anion, which then acts as a nucleophile towards trityl chloride (Tr-Cl). A base that is strong enough to effectively deprotonate the pyrazole is crucial.

    • Common Bases: While tertiary amines like triethylamine (TEA) are sometimes used, they may not be strong enough for complete deprotonation, leading to an equilibrium that stalls the reaction. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (like DMF or THF) are far more effective for ensuring complete anion formation and driving the reaction forward.

  • Solvent and Moisture Considerations:

    • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the pyrazolide anion.

    • Anhydrous Conditions: Trityl chloride and strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will quench the base and hydrolyze the trityl chloride, halting the reaction.

Question 3: After tritylation, I see a significant amount of a non-polar impurity in my crude product that is difficult to separate from the desired product. What is it and how can I avoid it?

Answer: The most common non-polar impurity in this reaction is triphenylmethanol (trityl alcohol), formed from the hydrolysis of unreacted trityl chloride during aqueous workup. Another possibility is triphenylmethane, from the reaction of the trityl cation with trace water or other nucleophiles.

  • Minimizing Impurity Formation:

    • Stoichiometry: Use only a slight excess of trityl chloride (e.g., 1.05-1.1 equivalents). A large excess will inevitably lead to more trityl-based impurities.

    • Quenching: Before the main aqueous workup, quench the reaction at a low temperature (e.g., 0 °C) with a small amount of a proton source like saturated ammonium chloride solution or even methanol. This will protonate any remaining pyrazolide anion and react with excess base.

    • Workup Strategy: A carefully designed workup can remove most of the trityl alcohol. After quenching, partition the mixture between a non-polar solvent (like ethyl acetate or dichloromethane) and water. Washing the organic layer with brine can help break up emulsions. Trityl alcohol has some solubility in both aqueous and organic layers but can often be crashed out.

  • Purification Strategy:

    • Crystallization: The target compound, this compound, is a solid.[7] A well-chosen crystallization is the most effective and scalable method for purification. Experiment with solvent/anti-solvent systems like Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Toluene/Hexane. The desired product should crystallize out, leaving the more soluble trityl alcohol impurity in the mother liquor.

    • Chromatography as a Last Resort: While effective at the lab scale, silica gel chromatography is expensive and cumbersome for large-scale production. It should be avoided if possible by optimizing the reaction and developing a robust crystallization protocol.

Section 3: Alternative Synthesis (Route B) & Deprotection Issues

Question 4: I am considering Route B: iodinating 1-trityl-1H-pyrazole. Are there advantages to this route, and what challenges should I anticipate?

Answer: Route B can be advantageous as the bulky trityl group can help direct the iodination to the C4 position and prevent potential N-iodination side reactions. However, the key challenge is the stability of the trityl group itself.

  • Trityl Group Lability: The trityl group is notoriously acid-labile.[8] Many iodination conditions, such as NIS/TFA, use strong acids that will readily cleave the trityl group, leading back to 4-iodopyrazole and complicating the purification.[5][9]

  • Recommended Conditions for Route B: To successfully iodinate 1-trityl-1H-pyrazole, you must use neutral or slightly basic conditions.

    • n-BuLi and I₂: A common method for directed lithiation followed by quenching with an electrophile can be effective. Treatment of 1-trityl-1H-pyrazole with n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) will selectively deprotonate the C5 position. However, for C4 iodination, this method is not ideal. A more suitable approach for C4 functionalization involves electrophilic substitution.

    • Iodine Monochloride (ICl) with a Mild Base: Using a highly reactive iodinating agent like ICl in the presence of a non-nucleophilic, weak base like lithium carbonate (Li₂CO₃) can work. The base neutralizes the HCl byproduct without being acidic enough to cleave the trityl group.[4]

Troubleshooting_Tritylation Figure 2: Troubleshooting Flowchart for N-Tritylation Start Low Conversion in N-Tritylation? CheckBase Is the base strong enough? (e.g., NaH, KOtBu) Start->CheckBase Yes CheckMoisture Are conditions strictly anhydrous? CheckBase->CheckMoisture Yes UseStrongBase Action: Switch to a stronger base (NaH in DMF) CheckBase->UseStrongBase No DryReagents Action: Oven-dry glassware, use anhydrous solvent, inert atmosphere. CheckMoisture->DryReagents No Success Problem Solved CheckMoisture->Success Yes UseStrongBase->CheckMoisture DryReagents->Success

References

effect of reaction conditions on 4-halopyrazole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the complexities of 4-halopyrazole chemistry. As a Senior Application Scientist, my goal is to translate foundational principles into practical, actionable advice. This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

We will explore the nuanced reactivity of 4-halopyrazoles, focusing on the critical role that reaction conditions play in achieving desired synthetic outcomes. From foundational FAQs to in-depth troubleshooting for palladium-catalyzed cross-coupling reactions, this center is designed to be your first point of reference for overcoming common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the 4-halopyrazole scaffold.

Q1: What is the general order of reactivity for halogens at the C4 position in palladium-catalyzed cross-coupling?

A: The reactivity of the C4-halogen bond is paramount and directly influences the ease of the crucial oxidative addition step in most cross-coupling catalytic cycles. The established order of reactivity is:

I > Br > Cl >> F

This trend is governed by the carbon-halogen bond dissociation energy. The C-I bond is the weakest, making 4-iodopyrazoles the most reactive substrates, often requiring milder conditions.[1] Conversely, the C-Cl bond is significantly stronger, making 4-chloropyrazoles the most challenging partners, necessitating more active catalyst systems, stronger bases, and often higher temperatures to achieve good conversion.[2][3] 4-Fluoropyrazoles are generally considered unreactive in standard palladium-catalyzed cross-coupling reactions.

Q2: How does N-substitution on the pyrazole ring affect its reactivity?

A: The substituent on the pyrazole nitrogen has a profound electronic and steric influence on reactivity.

  • N-H (Unprotected) Pyrazoles: These can be problematic substrates. The acidic N-H proton can interfere with basic reagents, and the lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][5] However, successful couplings have been developed using specific ligand systems like tBuBrettPhos that are effective for unprotected heterocycles.[4]

  • N-Substituted Pyrazoles: Installing a protecting or substituting group on the nitrogen (e.g., methyl, benzyl, trityl, BOC) is a common strategy to prevent catalyst inhibition and improve solubility and reactivity.[6][7] The trityl (Tr) group, for instance, has been used effectively in Buchwald-Hartwig aminations.[6] However, bulky N-substituents can also introduce steric hindrance, which may require optimization of the catalyst's ligand to overcome.

Q3: What are the most common palladium-catalyzed reactions for functionalizing 4-halopyrazoles?

A: The versatility of 4-halopyrazoles makes them ideal substrates for several cornerstone cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The most prevalent are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[8][9] This is arguably the most widely used method due to the commercial availability and stability of boronic acids.[10][11]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles.[7][12][13]

  • Heck-Mizoroki Reaction: For forming C-C bonds by coupling with alkenes to generate 4-vinylpyrazoles.[1][14]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, providing access to 4-alkynylpyrazoles.[1]

Q4: When should I choose a Suzuki-Miyaura, Buchwald-Hartwig, or Heck reaction?

A: The choice is dictated by the desired final structure:

  • Choose Suzuki-Miyaura when you need to install an aryl or vinyl substituent at the C4 position. It offers a broad substrate scope and generally tolerant reaction conditions.

  • Choose Buchwald-Hartwig when your target molecule requires a nitrogen-based substituent (e.g., an amino, anilino, or heterocyclic group) at the C4 position.

  • Choose Heck when you aim to introduce an alkene moiety at the C4 position, creating a styrenyl-like linkage.

Q5: Can 4-halopyrazoles undergo Nucleophilic Aromatic Substitution (SNAr)?

A: Yes, but it is less common than palladium-catalyzed cross-coupling and requires specific substrate features. Standard SNAr reactions necessitate an electron-poor aromatic ring to be attacked by a strong nucleophile.[15] The pyrazole ring itself is relatively electron-rich. For a successful SNAr reaction on a 4-halopyrazole, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, which can stabilize the negative charge of the intermediate (Meisenheimer complex).[16][17] Without such activation, the reaction is unlikely to proceed.

Section 2: Troubleshooting Guide

This section provides structured advice for overcoming specific experimental challenges.

Topic: Suzuki-Miyaura Coupling

A: Low yield in a Suzuki coupling is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Low Suzuki Coupling Yield

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

A: Dehalogenation is a known side reaction, particularly with more reactive 4-iodo and 4-bromopyrazoles.[18] It often competes with the desired cross-coupling pathway.

Potential Cause Explanation & Solution
Catalyst Choice Some palladium-hydride species, which are intermediates in the catalytic cycle, can reductively cleave the C-X bond. Solution: Using robust pre-catalysts like XPhos Pd G2 has been shown to be superior to traditional catalysts and can reduce the propensity for dehalogenation.[18]
N-H Acidity For unprotected pyrazoles, the acidic proton can contribute to pathways that generate palladium-hydride species. Solution: Protect the pyrazole nitrogen with a suitable group (e.g., BOC, SEM). This has been shown to suppress dehalogenation in related heterocyclic systems.[19]
Reaction Conditions The presence of water or other proton sources can facilitate protodehalogenation. Solution: While many Suzuki protocols use aqueous bases, if dehalogenation is severe, try switching to anhydrous conditions with a base like potassium fluoride (KF) or potassium trimethylsilanolate (TMSOK).[20]
Topic: Buchwald-Hartwig Amination

A: The inertness of the C-Cl bond makes 4-chloropyrazoles challenging substrates that demand highly active catalytic systems and optimized conditions.

  • Upgrade Your Ligand: Standard ligands like PPh₃ are ineffective. You must use modern, bulky, and electron-rich biarylphosphine ligands. Top candidates include tBuDavePhos , tBuBrettPhos , or Josiphos-type ligands. These facilitate the difficult oxidative addition step with the C-Cl bond.[4][6]

  • Use a Strong Base: Weak carbonate or phosphate bases are generally insufficient. The reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. The most common choices are sodium tert-butoxide (NaOtBu) , potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[6][21]

  • Choose an Anhydrous, Aprotic Solvent: High-boiling point, non-polar solvents are preferred. Toluene and xylene are standard choices.[6] Ensure the solvent is anhydrous, as water can hydrolyze the strong base and interfere with the catalyst.

  • Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion.[21]

A: This is a classic challenge in Buchwald-Hartwig aminations. Palladium intermediates formed with amines bearing β-hydrogens are prone to β-hydride elimination, leading to low yields of the desired product.[7]

Catalytic Cycle and Side Reaction: Buchwald-Hartwig Amination

G cluster_main Main Catalytic Cycle cluster_side Side Reaction A L-Pd(0) B Oxidative Addition (L-Pd(II)(Ar)X) A->B + Ar-X C Amine Coordination & Deprotonation B->C + HNRR' / Base D Reductive Elimination C->D S1 L-Pd(II)(Ar)(NRCH₂R') C->S1 If Amine has β-H D->A - L E Ar-NRR' (Product) D->E S2 β-Hydride Elimination S1->S2 S3 Imine/Enamine (Byproduct) S2->S3

Caption: The Buchwald-Hartwig catalytic cycle and the competing β-hydride elimination pathway.

Solutions:

  • Switch to a Copper Catalyst: Research has shown that palladium- and copper-catalyzed systems are complementary. While palladium catalysts struggle with alkylamines possessing β-hydrogens, copper(I)-catalyzed C-N coupling (Ullmann-type reaction) is often favorable for these specific substrates.[6] A typical system would involve CuI with a suitable ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) and a strong base like KOtBu.[6]

  • Optimize the Palladium Ligand: While challenging, some modern, highly specialized palladium ligands have been designed to minimize β-hydride elimination. Consult the literature for ligands specifically developed for coupling primary alkylamines.

Section 3: Protocols and Methodologies

These protocols provide a starting point for experimentation. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a 4-Iodopyrazole

This protocol is adapted from methodologies favoring rapid synthesis and high yields.[10][22]

  • Vial Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the N-substituted 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed mixture of solvent. A common system is 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (to achieve a concentration of ~0.1 M relative to the pyrazole).

  • Degassing: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor. Heat the mixture to 90-120 °C for 5-20 minutes.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole

This protocol is based on conditions developed for challenging C-N bond formations with protected pyrazoles.[6]

  • Vial Preparation: In an oven-dried microwave vial under an inert atmosphere (e.g., in a glovebox), add the N-trityl-4-bromopyrazole (1.0 equiv), the palladium precatalyst Pd₂(dba)₃ (5-10 mol%), and the ligand tBuDavePhos (10-20 mol%).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Solvent and Nucleophile: Add anhydrous xylene (~0.1 M), followed by the secondary amine (e.g., piperidine, 2.0 equiv).

  • Reaction: Seal the vial tightly and heat to 140-160 °C for 10-30 minutes using a microwave reactor. Conventional heating at ~110 °C for several hours is an alternative.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Section 4: References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 769-771. 10

  • Hu, J. T., Chen, S., Sun, Y. H., Yang, J., & Yang, Y. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 769-771*. 23

  • Tomanová, P., Jedinák, L., & Dvořák, D. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(30), 7249-7256. 11

  • Espinet, P., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489. 24

  • BenchChem. (n.d.). A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization. BenchChem Technical Guides. 1

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. 25

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. 6

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem Technical Guides. 2

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. News. 8

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. 26

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. 7

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 508–511. 4

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. 12

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. 3

  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Guides. 20

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. 5

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec Chemical Insights. 21

  • Elguero, J., et al. (2002). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Synthetic Communications, 32(22), 3525-3532. 27

  • Majeed, N. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. 28

  • MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. 29

  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. 9

  • Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8201–8215. 18

  • ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. 30

  • Moody, C. J., & Rees, C. W. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2009(12), 1935-1938. 19

  • ResearchGate. (n.d.). a Solvent effect over the Heck cross-coupling reaction of iodobenzene... ResearchGate. 31

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 16

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. 32

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. 33

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. 34

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. 35

  • Meiers, M., et al. (2019). Greening cross coupling reactions by using sustainable solvents/bases blends. Green Chemistry, 21(19), 5327-5337. 36

  • BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem Technical Guides. 22

  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the coupling of aryl iodides and bromides with amines. Organic letters, 4(20), 3517–3520. 37

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. 17

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 15

  • TCI Chemicals. (n.d.). C-N Bond Formation Reactions. TCI Chemicals Brochure. 13

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 38

  • da Costa, G. L. V., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 29(3), 605-613. 39

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. 14

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodo-1-trityl-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Iodo-1-trityl-1H-pyrazole, a key building block in the synthesis of various biologically active molecules.

This document moves beyond a mere listing of chemical shifts. It provides a comparative analysis with structurally related pyrazole derivatives, delving into the underlying principles that govern the observed spectral features. By understanding the electronic and steric influences of the iodo and trityl substituents, researchers can gain a predictive and interpretive power that extends to a wide range of substituted pyrazoles.

The Structural Landscape: Understanding Substituent Effects

The ¹H and ¹³C NMR spectra of this compound are dictated by the interplay of the pyrazole core and its two substituents: the electron-withdrawing, heavy iodine atom at the C4 position, and the sterically demanding trityl group at the N1 position.

The 4-Iodo Substituent: The iodine atom significantly influences the electronic environment of the pyrazole ring. Its primary effect is inductive electron withdrawal, which generally leads to a deshielding of the adjacent ring protons and carbons. Furthermore, the "heavy atom effect" of iodine can influence the relaxation times of nearby nuclei, although this is a more subtle aspect of the NMR experiment.

The 1-Trityl Substituent: The triphenylmethyl (trityl) group is a bulky protecting group that imposes significant steric hindrance. This steric bulk can restrict the rotation of the pyrazole ring and the phenyl groups of the trityl moiety. A key consequence of this is the anisotropic effect, where the π-electron clouds of the three phenyl rings create distinct magnetic fields. These fields can either shield or deshield the pyrazole ring protons, depending on their spatial orientation relative to the phenyl rings. This through-space effect is a critical factor in the precise chemical shifts observed for the pyrazole protons.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-3~ 7.5 - 7.8sDeshielded by the adjacent N2 atom and influenced by the anisotropic effect of the trityl group.
H-5~ 7.0 - 7.3sPotentially shielded by the anisotropic cone of one of the trityl phenyl rings.
Trityl-H~ 7.1 - 7.4mComplex multiplet arising from the 15 protons of the three phenyl rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~ 140 - 145Deshielded due to the adjacent nitrogen atom.
C-4~ 60 - 70Significantly shielded by the direct attachment of the iodine atom (heavy atom effect).
C-5~ 125 - 130Influenced by the N1-trityl group.
Trityl-C (quaternary)~ 75 - 80The carbon atom linking the three phenyl rings to the pyrazole nitrogen.
Trityl-C (aromatic)~ 125 - 145Multiple signals for the aromatic carbons of the trityl group.

Comparative Analysis with Structurally Related Pyrazoles

To substantiate our predictions and provide a robust framework for spectral interpretation, we will compare the expected NMR data of this compound with that of key reference compounds: pyrazole, 4-iodopyrazole, and N-substituted pyrazoles.

1. Pyrazole: The parent heterocycle provides a baseline for understanding the fundamental chemical shifts of the pyrazole core. In its ¹H NMR spectrum, the H-3/H-5 protons are equivalent due to tautomerism and appear as a single signal, while the H-4 proton appears as a distinct triplet.[1]

2. 4-Iodopyrazole: The introduction of iodine at the C4 position breaks the symmetry of the pyrazole ring. In the ¹H NMR spectrum of 4-iodopyrazole, the H-3 and H-5 protons are no longer equivalent and appear as two distinct singlets.[2] The C4 carbon in the ¹³C NMR spectrum experiences a significant upfield shift due to the heavy atom effect of iodine.

3. 1-Substituted Pyrazoles: The presence of a substituent at the N1 position, such as a phenyl or alkyl group, prevents tautomerism and results in distinct signals for the H-3 and H-5 protons. The nature of the N1-substituent will dictate the extent of shielding or deshielding of these protons. For instance, an electron-donating group will generally shield these protons, while an electron-withdrawing group will deshield them.

4. 4-Bromo-1-trityl-1H-pyrazole and 4-Chloro-1-trityl-1H-pyrazole: These compounds are the closest structural analogues for which information, though not full spectral data, is available.[3][4] By comparing the expected spectra of these compounds with our target molecule, we can discern the specific influence of the halogen at the C4 position. We would anticipate a progressive downfield shift of the H-3 and H-5 protons as the electronegativity of the halogen increases (I < Br < Cl), although the heavy atom effect on the C4 carbon would be most pronounced for iodine.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for compounds such as this compound, adherence to a rigorous experimental protocol is essential.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Weigh ~10-20 mg of This compound b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Filter the solution through a plug of glass wool into a clean, dry 5 mm NMR tube b->c d Insert the sample into the NMR spectrometer c->d e Lock and shim the magnetic field d->e f Acquire 1D ¹H NMR spectrum e->f g Acquire 1D ¹³C NMR spectrum (with proton decoupling) f->g h Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed g->h i Apply Fourier transform and phase correction h->i j Calibrate chemical shifts (e.g., to residual solvent peak) i->j k Integrate ¹H signals and analyze multiplicities j->k l Assign ¹H and ¹³C signals using 1D and 2D data k->l

Caption: A standardized workflow for the preparation and NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

    • Cap the NMR tube to prevent solvent evaporation and contamination.

  • NMR Data Acquisition:

    • Insert the prepared NMR tube into the spectrometer's probe.

    • Perform locking and shimming procedures to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved signals.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, typically with broadband proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

    • If signal assignments are ambiguous, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon connectivities.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

    • Calibrate the chemical shift axis using the known signal of the residual non-deuterated solvent or an internal standard like tetramethylsilane (TMS).

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

    • Assign all signals in both the ¹H and ¹³C NMR spectra to their corresponding nuclei in the molecule, using the insights from substituent effects and, if acquired, 2D NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich source of structural information. A thorough understanding of the electronic effects of the iodine substituent and the steric and anisotropic effects of the trityl group is essential for accurate spectral interpretation. By employing a comparative approach with simpler, related pyrazole derivatives and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules, thereby accelerating the pace of discovery in medicinal chemistry and drug development.

References

The Halogen Dance: A Comparative Guide to the Reactivity of 4-Iodo vs. 4-Bromo Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core and the Power of Cross-Coupling

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for designing novel therapeutics.[4][5] The functionalization of this core, particularly at the C4 position, is a critical strategy for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[6][7]

This guide provides an in-depth, objective comparison of two key substrates in this synthetic endeavor: 4-iodopyrazoles and 4-bromopyrazoles. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity differences between these two precursors is paramount for optimizing reaction conditions, maximizing yields, and accelerating discovery pipelines.

The Fundamental Principle: Bond Strength and Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[8] This hierarchy is fundamentally rooted in the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is the weakest of the three, making it the most susceptible to cleavage.

This is critically important because the initial, and often rate-determining, step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[9][10] A lower C-X bond energy translates to a lower activation energy for this step, allowing the reaction to proceed more readily, often under milder conditions (lower temperatures, shorter reaction times, and lower catalyst loadings).[11]

Mechanistic Overview: The Palladium-Catalyzed Cross-Coupling Cycle

The power of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states. This cycle facilitates the coupling of an organohalide (our 4-halopyrazole) with a nucleophilic partner.

Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Limiting Step) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Coupling Ar-Pd(II)-R (L2) Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product Nucleophile R-M Nucleophile->Transmetalation Aryl_Halide Ar-X (4-Halopyrazole) Aryl_Halide->Oxidative_Addition Suzuki_Iodo_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine 1. Combine 4-iodopyrazole (1.0 eq), boronic acid (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₂CO₃ (2.0-3.0 eq) in a sealed tube. Solvent 2. Add 1,4-dioxane and water (4:1 v/v). Combine->Solvent Degas 3. Degas the mixture with an inert gas (e.g., argon) for 10-15 minutes. Solvent->Degas Heat 4. Heat the sealed tube at 80-120 °C for 2-18 hours. Degas->Heat Cool 5. Cool to room temperature. Heat->Cool Extract 6. Dilute with water and extract with ethyl acetate. Cool->Extract Dry 7. Dry combined organic layers (e.g., MgSO₄), filter, and concentrate. Extract->Dry Purify 8. Purify by column chromatography. Dry->Purify Suzuki_Bromo_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine 1. To a Schlenk tube, add 4-bromo-1-methylpyrazole (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 eq). Solvent 2. Add 1,4-dioxane and water (4:1 v/v). Combine->Solvent Atmosphere 3. Purge the tube with an inert gas (e.g., argon). Solvent->Atmosphere Heat 4. Heat the reaction mixture at 90 °C for approximately 6 hours. Atmosphere->Heat Cool 5. Cool to room temperature. Heat->Cool Extract 6. Dilute with water and extract with an organic solvent. Cool->Extract Dry 7. Dry the combined organic layers, filter, and concentrate. Extract->Dry Purify 8. Purify the crude product by column chromatography. Dry->Purify

References

A Comparative Guide to Alternative Reagents for the Iodination of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of iodine to the pyrazole core is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Iodinated pyrazoles are versatile building blocks, primed for participation in a host of cross-coupling reactions that enable the construction of complex molecular architectures.[1] This guide offers an in-depth comparative analysis of the various reagents and methodologies for pyrazole iodination, grounded in experimental data, to empower researchers in selecting the optimal synthetic route for their specific applications.

The Electrophilic Iodination of Pyrazoles: A Mechanistic Overview

The majority of pyrazole iodination reactions proceed via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺). The regioselectivity of this attack is predominantly governed by the electronic and steric influences of the substituents on the pyrazole ring, with the C4 position being the most common site of iodination due to its high electron density.[2]

However, the choice of iodinating reagent and reaction conditions can dramatically influence the efficiency, regioselectivity, and substrate scope of the transformation. This guide will explore the nuances of the most prevalent and emerging methods for pyrazole iodination.

N-Iodosuccinimide (NIS): A Versatile and Selective Reagent

N-Iodosuccinimide (NIS) has emerged as a popular and often superior alternative to traditional iodinating agents.[3] It is a stable, crystalline solid, making it significantly easier and safer to handle than reagents like iodine monochloride.[3]

Mechanism of Action

In the presence of an acid catalyst, NIS becomes protonated, which enhances the electrophilicity of the iodine atom. The pyrazole's nucleophilic C4 position then attacks the activated iodine, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to furnish the 4-iodopyrazole. The efficiency of NIS in electrophilic iodination is therefore closely related to the acid that is used as an activator.[4] For deactivated pyrazoles, strong acids like sulfuric acid can generate highly reactive iodinating species.[4]

Diagram: Generalized Mechanism of NIS Iodination

NIS_Mechanism Pyrazole Pyrazole Sigma_Complex Sigma Complex Pyrazole->Sigma_Complex + NIS-H⁺ NIS_H NIS-H⁺ (Activated) Iodopyrazole 4-Iodopyrazole Sigma_Complex->Iodopyrazole - H⁺

Caption: Generalized mechanism of acid-catalyzed pyrazole iodination with NIS.

Experimental Protocol: Iodination of 1-Aryl-3-CF₃-Pyrazoles with NIS

This protocol is particularly effective for pyrazoles bearing electron-withdrawing groups, where the acid catalyst is crucial for activating both the substrate and the reagent.

  • Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 equivalent) in a 1:1 mixture of glacial acetic acid and trifluoroacetic acid (TFA).

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acids.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Iodine Monochloride (ICl): A Potent and Established Reagent

Iodine monochloride is a highly reactive iodinating agent that has been used for decades. It is a volatile and corrosive liquid, necessitating careful handling.[3]

Mechanism of Action

ICl is a polarized molecule, with the iodine atom being the electrophilic center. The pyrazole ring attacks the iodine atom of ICl, displacing a chloride ion. A base, such as lithium carbonate (Li₂CO₃), is often included to neutralize the hydrogen chloride (HCl) that is generated during the reaction, which can otherwise lead to side reactions or decomposition of acid-sensitive substrates.[3]

Experimental Protocol: Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles with ICl

This method demonstrates the utility of ICl in a tandem dehydration/iodination reaction.

  • To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1.0 equivalent) in dichloromethane (CH₂Cl₂), add lithium carbonate (2.0 equivalents).

  • To this stirred suspension, add iodine monochloride (3.0 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Molecular Iodine (I₂) with an Oxidant: A Greener Approach

The use of molecular iodine in combination with a suitable oxidant offers a more environmentally friendly and atom-economical approach to pyrazole iodination.

The I₂/H₂O₂ System: A Green Chemistry Highlight

This method utilizes hydrogen peroxide as a clean oxidant, with water as the solvent and the only byproduct.[2] This system is particularly attractive for large-scale synthesis due to its low cost, reduced waste, and improved safety profile.[5]

  • Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Add iodine (0.5 equivalents) to the suspension.

  • Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours.

  • Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite.

  • The product can often be isolated by direct filtration and washing with water. If the product is not a solid, extract with an organic solvent.

The I₂/CAN System: For Less Reactive Pyrazoles

For pyrazoles bearing electron-withdrawing groups, such as a trifluoromethyl group, a stronger oxidant is often required. Ceric Ammonium Nitrate (CAN) in combination with molecular iodine provides an effective method for the regioselective C4-iodination of these less reactive substrates.[6]

  • Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 equivalent) in acetonitrile.

  • Add molecular iodine (1.3 equivalents) and Ceric Ammonium Nitrate (1.1 equivalents).

  • Reflux the mixture overnight, monitoring for the consumption of the starting material by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Alternative and Emerging Reagents

While NIS, ICl, and I₂/oxidant systems are the most common, other reagents offer unique advantages in specific contexts.

  • Potassium Iodate (KIO₃) and Diphenyl Diselenide ((PhSe)₂): This catalytic system allows for the direct C4-iodination of pyrazoles generated in situ under acidic conditions.[2][6]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): This stable, solid reagent is a viable alternative to NIS and is particularly effective for the iodination of a wide range of aromatic compounds, including pyrazoles.[7]

  • n-Butyllithium (n-BuLi) and Iodine: This method offers a distinct regioselectivity, providing exclusive access to 5-iodopyrazoles. The process involves deprotonation at the C5 position with n-BuLi at low temperatures, followed by quenching the resulting lithium pyrazolide with molecular iodine.[6]

Comparative Performance of Iodination Reagents

Reagent/SystemTypical ConditionsRegioselectivityAdvantagesDisadvantages
N-Iodosuccinimide (NIS) Acid catalyst (e.g., TFA, H₂SO₄), various solvents, room temp.C4High selectivity, mild conditions, easy to handle solid, good for deactivated systems.[3][6]Can be expensive for large-scale use.[5]
Iodine Monochloride (ICl) CH₂Cl₂, often with a base (e.g., Li₂CO₃), room temp.C4Highly reactive, effective for tandem reactions.Corrosive and volatile liquid, can lead to side reactions with sensitive substrates.[3][8]
Iodine/Hydrogen Peroxide (I₂/H₂O₂) Water, room temp.C4"Green" method, water as the only byproduct, cost-effective, safe.[2][5]May require long reaction times for some substrates.[1]
Iodine/Ceric Ammonium Nitrate (I₂/CAN) Acetonitrile, refluxC4Effective for electron-deficient pyrazoles.[6]Generates significant cerium waste, which can be difficult to remove.[9]
n-BuLi/Iodine Anhydrous THF, -78°C to room temp.C5Exclusive synthesis of 5-iodopyrazoles.[6]Requires strictly anhydrous conditions and low temperatures; not suitable for substrates with acidic protons.

Diagram: Workflow for Selecting an Iodination Reagent

Reagent_Selection Start Desired Pyrazole Iodination Regioselectivity Desired Regioselectivity? Start->Regioselectivity C4_Iodination C4-Iodination Regioselectivity->C4_Iodination C4 C5_Iodination C5-Iodination Regioselectivity->C5_Iodination C5 Substrate_Reactivity Substrate Reactivity? C4_Iodination->Substrate_Reactivity nBuLi_I2 n-BuLi then I₂ C5_Iodination->nBuLi_I2 Activated Activated/Neutral Substrate_Reactivity->Activated Activated/ Neutral Deactivated Deactivated Substrate_Reactivity->Deactivated Deactivated Green_Chemistry Green Chemistry a Priority? Activated->Green_Chemistry NIS_Acid_I2_CAN NIS/Strong Acid or I₂/CAN Deactivated->NIS_Acid_I2_CAN Yes_Green Yes Green_Chemistry->Yes_Green Yes No_Green No Green_Chemistry->No_Green No I2_H2O2 I₂/H₂O₂ in Water Yes_Green->I2_H2O2 NIS_ICl NIS or ICl No_Green->NIS_ICl

Caption: A decision-making workflow for selecting the appropriate pyrazole iodination reagent.

Conclusion

The iodination of pyrazoles is a well-developed field with a diverse array of reagents and methodologies available to the synthetic chemist. The choice of reagent is a critical decision that hinges on the desired regioselectivity, the electronic nature of the pyrazole substrate, and practical considerations such as scale, cost, safety, and environmental impact. For general C4-iodination, N-iodosuccinimide offers a balance of reactivity, selectivity, and ease of handling. For greener and large-scale applications, the I₂/H₂O₂ system in water is an excellent choice. For challenging, electron-deficient pyrazoles, the I₂/CAN system or NIS in strong acid provides the necessary reactivity. Finally, for the specific synthesis of 5-iodopyrazoles, the use of n-butyllithium followed by iodine quenching remains the most reliable method. By understanding the strengths and limitations of each approach, researchers can confidently select the optimal conditions to achieve their synthetic goals in the development of novel pyrazole-containing compounds.

References

A Senior Application Scientist's Guide to the Structural Characterization of 4-Halogenated-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth comparative guide on the structural characterization of 4-halogenated-1H-pyrazoles. This document moves beyond simple data reporting to provide a foundational understanding of the techniques and the critical insights they reveal about this important class of heterocyclic compounds. As vital building blocks in medicinal chemistry and materials science, a precise understanding of their three-dimensional structure and electronic properties is not merely academic—it is fundamental to designing next-generation therapeutics and functional materials.[1][2][3]

This guide is structured to provide a holistic view, integrating data from cornerstone analytical techniques to build a complete structural picture. We will explore not just how to characterize these molecules, but why specific experimental observations are made and how the choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) systematically influences the pyrazole core's geometry, electronics, and intermolecular interactions.

The Strategic Importance of Halogenation

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a pyrrole-like donor (N1) and a pyridine-like acceptor (N2), enabling versatile coordination chemistry and hydrogen bonding capabilities.[4] Halogenation at the C4 position is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The halogen atom can also serve as a reactive handle for further synthetic transformations via cross-coupling reactions or act as a halogen bond donor, a specific and directional non-covalent interaction gaining significant traction in rational drug design.[1][2][3][5][6] Understanding the subtle yet profound structural consequences of substituting F, Cl, Br, and I is therefore paramount.

Core Characterization Workflow: A Multi-Technique Approach

A robust structural elucidation is never reliant on a single technique. It is a puzzle solved by assembling complementary pieces of evidence. The workflow below illustrates a typical, comprehensive approach to characterizing a novel 4-halogenated-1H-pyrazole.

G Workflow for Structural Characterization of 4-Halogenated-1H-Pyrazoles cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_advanced In-Depth Structural Analysis cluster_final Final Elucidation synthesis Synthesis of 4-X-1H-Pyrazole nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (Confirm MW) synthesis->ms xray Single Crystal X-ray Diffraction nmr->xray Structure Suggested elucidation Complete Structural Elucidation nmr->elucidation ms->xray Purity Confirmed xray->elucidation Unambiguous 3D Structure ir FT-IR Spectroscopy (N-H Acidity) ir->elucidation dft DFT Calculations (Theoretical Validation) dft->elucidation G Supramolecular Motifs in 4-Halogenated-1H-Pyrazoles cluster_trimer Trimeric Motif (Cl, Br) cluster_catemer Catemeric Motif (F, I) A Pz-X B Pz-X A->B N-H···N C Pz-X B->C N-H···N C->A N-H···N D ···Pz-X E Pz-X D->E N-H···N F Pz-X··· E->F N-H···N

References

A Senior Application Scientist's Guide to Pyrazole Iodination: Methods, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrazoles stand out as a "privileged scaffold."[1][2] Their five-membered heterocyclic structure is a cornerstone in a multitude of biologically active molecules.[1][2] The synthetic utility of these scaffolds is significantly amplified by the introduction of an iodine atom.[1] Iodinated pyrazoles are versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which allow for the construction of complex molecular architectures essential for modern drug discovery.[1][3]

This guide offers a comparative analysis of the most effective and commonly employed methods for pyrazole iodination. It is designed for researchers, scientists, and drug development professionals to provide a clear, data-supported framework for selecting the optimal iodination strategy based on substrate, desired regiochemistry, and laboratory constraints.

The Core Chemistry: Electrophilic Aromatic Substitution

The primary mechanism for introducing iodine onto the pyrazole ring is electrophilic aromatic substitution.[4] The pyrazole ring is an electron-rich system, making it nucleophilic and thus susceptible to attack by a potent electrophilic iodine species (I⁺).[4] The regioselectivity of this reaction is a critical consideration, with the C4 position being the most electronically favored site for electrophilic attack in many substituted pyrazoles.[4][5] However, as we will explore, reaction conditions and substitution patterns can be manipulated to achieve iodination at other positions, notably C5.[5][6]

Comparative Analysis of Key Iodination Methods

The choice of iodinating agent is paramount and dictates the reaction conditions, selectivity, and overall efficiency. Below is a comparative overview of the leading methods.

Method 1: Molecular Iodine (I₂) with an Oxidizing Agent

Molecular iodine (I₂) itself is a relatively weak electrophile. Its effectiveness is dramatically increased by the presence of an oxidizing agent, which generates a more potent electrophilic iodine species in situ.

Mechanism Insight: Oxidants like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) react with I₂ to form a more powerful electrophile, facilitating the attack on the pyrazole ring. The reaction typically proceeds with high regioselectivity for the C4 position.[4][5]

  • Green Chemistry Approach (I₂/H₂O₂): A particularly attractive method utilizes hydrogen peroxide in water.[3][7] This system is environmentally benign, with water being the only significant byproduct.[7][8] It has been shown to be effective for a range of N-alkyl, N-aryl, and N-unsubstituted pyrazoles, often with the product crystallizing directly from the reaction medium.[7]

  • CAN-Mediated Iodination (I₂/CAN): This system is highly effective for C4-iodination, especially for 1-aryl-3-CF₃-pyrazoles.[1][5] The reaction is typically run in acetonitrile at elevated temperatures.[1][5] It's a robust method but may not be suitable for substrates sensitive to strong oxidants.[1]

Method 2: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild, stable, and easy-to-handle source of electrophilic iodine.[4][9] Its reactivity is often modulated by the addition of a strong acid.

Mechanism Insight: In the presence of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid, the succinimide nitrogen is protonated, significantly increasing the electrophilicity of the iodine atom.[4][5] This "superelectrophilic" iodine species can iodinate even deactivated pyrazole systems.[10][11] This method is highly regioselective for the C4 position.[1][4]

Method 3: Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent and highly reactive interhalogen compound.[12][13] The significant polarization of the I-Cl bond makes the iodine atom highly electrophilic.[13]

Mechanism Insight: ICl delivers a highly reactive "I⁺" equivalent for electrophilic substitution. Due to its high reactivity, reactions are often rapid and can be performed at room temperature.[12] A base, such as lithium carbonate (Li₂CO₃), is frequently added to neutralize the HCl formed during the reaction, which is crucial for preventing side reactions like the deacylation of N-acylpyrazoles.[3][8][12] This method has proven particularly effective for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[12]

Method 4: Lithiation and Trapping (for C5-Iodination)

Achieving iodination at the C5 position requires a different strategy that circumvents the electronic preference for C4. This is accomplished through directed ortho-metalation (DoM), specifically by deprotonation followed by quenching with an iodine source.

Mechanism Insight: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton on the pyrazole ring, which is at the C5 position, especially in 1-substituted pyrazoles.[3][5] This creates a highly nucleophilic lithium pyrazolide intermediate.[5][8] This intermediate is then "trapped" by the addition of molecular iodine (I₂) to exclusively furnish the 5-iodo derivative.[5][6] The reaction must be carried out under anhydrous conditions and at low temperatures (e.g., -78 °C).[1][3]

Data Summary: Performance of Iodination Methods

MethodReagentsSolvent(s)Temp.TimeTypical Yield (%)RegioselectivityKey Advantages & Notes
I₂ / H₂O₂ I₂, H₂O₂WaterRoom Temp.<1–72 h63–100%C4Environmentally friendly ("green") method; water is the only major byproduct.[3]
I₂ / CAN I₂, (NH₄)₂Ce(NO₃)₆AcetonitrileRefluxOvernightGoodC4Highly effective for deactivated systems like 3-CF₃-pyrazoles.[1]
NIS / Acid NIS, TFA/H₂SO₄Acetic Acid, CH₂Cl₂80 °COvernightGoodC4Mild reagent, suitable for sensitive substrates; acid enhances reactivity.[1][4][5]
ICl / Base ICl, Li₂CO₃DichloromethaneRoom Temp.1–24 hUp to 95%C4Highly reactive, rapid reactions; base is critical to neutralize byproduct HCl.[3]
n-BuLi / I₂ n-BuLi, I₂Anhydrous THF-78 °C to RT~4 h65–89%C5Exclusive synthesis of 5-iodo derivatives; requires inert, anhydrous conditions.[3]

Experimental Protocols

Protocol 1: Green C4-Iodination using I₂/H₂O₂

This protocol is adapted from the environmentally friendly procedure utilizing water as the solvent.[3][7]

  • Setup: Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Reagent Addition: Add iodine (I₂) (0.5 equivalents) to the suspension.

  • Initiation: Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture.

  • Reaction: Continue stirring at room temperature. Monitor progress by TLC. Reaction times can range from under an hour to 72 hours.[3]

  • Work-up: Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite.[3]

  • Isolation: The product can often be isolated by direct filtration and washing with water.[3]

Protocol 2: C4-Iodination using NIS/TFA

This protocol is effective for substrates that may require more activating conditions.[1][5]

  • Setup: Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

  • Reagent Addition: Add a pre-made solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

  • Reaction: Heat the reaction mixture at 80 °C overnight.

  • Work-up: After cooling to room temperature, dilute the solution with dichloromethane (60 mL).

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench iodine) and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[1]

Protocol 3: C5-Iodination using n-BuLi/I₂

This protocol allows for specific iodination at the C5 position.[1][3]

  • Setup: Dissolve the 1-substituted pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring. Stir for 10 minutes at -78 °C.[3]

  • Iodination: Add a solution of iodine (1.4 equivalents) in dry THF (3 mL) to the reaction mixture.[1]

  • Reaction: Allow the reaction to warm gradually to room temperature over 4 hours.[1]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with dichloromethane.[3]

  • Purification: Wash the organic layer with saturated aqueous sodium thiosulfate and then with water. Dry the organic layer, concentrate, and purify by column chromatography.[1][3]

Visualization of Key Processes

G

G

Troubleshooting and Practical Considerations

  • Regioselectivity: The electronic nature of substituents on the pyrazole ring is the primary director of regioselectivity. For most electrophilic substitutions, C4 is favored. To target C5, a directed metalation approach is necessary.[4][5]

  • Over-iodination: Highly activated pyrazole rings (those with strong electron-donating groups) can be susceptible to di- or even tri-iodination.[8] To mitigate this, use a milder iodinating agent, carefully control the stoichiometry (1.0-1.1 equivalents), or reduce the reaction temperature and time.[8]

  • Substrate Sensitivity: For substrates with acid-sensitive functional groups, avoid strongly acidic conditions (e.g., NIS/TFA). The I₂/H₂O₂ system in water or ICl with a non-nucleophilic base like Li₂CO₃ are excellent alternatives.[8] For substrates with electron-rich aromatic substituents, be aware that iodination can also occur on that ring.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting material and the appearance of the product. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Conclusion

The iodination of pyrazoles is a fundamental transformation for generating high-value intermediates in pharmaceutical and materials science research. The selection of an appropriate iodination method is a critical decision that impacts yield, purity, and regiochemical outcome. For general C4-iodination, the I₂/H₂O₂ method offers a green and efficient route, while NIS/acid and ICl provide increased reactivity for more challenging substrates. For the specific and exclusive synthesis of 5-iodopyrazoles, the n-BuLi-mediated lithiation-trapping protocol is the undisputed method of choice. By understanding the mechanisms, advantages, and limitations of each approach, researchers can confidently select and execute the optimal strategy for their synthetic goals.

References

A Comparative Guide to the Definitive Structural Validation of 4-Iodo-1-trityl-1H-pyrazole: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-iodo-1-trityl-1H-pyrazole, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices, from synthesis to final validation, and contrast the irrefutable three-dimensional data from crystallography with the supportive, yet incomplete, picture provided by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Foundational Step: Synthesis and Crystal Growth

The journey to structural validation begins with the successful synthesis and purification of the target compound. The large trityl (triphenylmethyl) group serves as a protecting group for the N-H proton of the pyrazole ring, preventing side reactions and influencing the molecule's solubility and crystalline properties.[4] The subsequent, crucial step is the growth of high-quality single crystals, which is often the most challenging phase of the crystallographic process.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the iodination and N-alkylation of pyrazoles.[3][6]

Step 1: Iodination of 1H-Pyrazole

  • To a solution of 1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 5 mL), add molecular iodine (I₂) (1.1 mmol).

  • Separately, dissolve ceric ammonium nitrate (CAN) (1.2 mmol) in MeCN (5 mL).

  • Add the CAN solution to the pyrazole/iodine mixture. The causality here is that CAN acts as an oxidant, facilitating the electrophilic iodination at the electron-rich C4 position of the pyrazole ring.[3][6]

  • Heat the resulting mixture at 80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 4-iodo-1H-pyrazole.

Step 2: N-Tritylation

  • Dissolve the purified 4-iodo-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The NaH acts as a strong base to deprotonate the pyrazole N-H, forming the corresponding sodium pyrazolide.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add trityl chloride (Tr-Cl, 1.1 mmol) and stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude this compound by column chromatography.

Step 3: Single Crystal Growth

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, dichloromethane, or a mixture like acetone/hexane).

  • Allow the solution to cool slowly and undisturbed to room temperature. The principle of slow cooling is to allow the molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal.

  • Alternatively, use vapor diffusion by placing a vial with the concentrated solution inside a sealed jar containing a more volatile "anti-solvent" (e.g., hexane or pentane). The slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting the formation of high-quality crystals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, unambiguous evidence of molecular structure.[5] By diffracting X-rays off the electron clouds of atoms arranged in a crystalline lattice, one can generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, bond lengths, bond angles, and torsional angles, leaving no ambiguity about connectivity or stereochemistry.[7]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-172 K) to minimize thermal vibrations.[8] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]

  • Structure Solution: The diffraction pattern is collected and processed. The resulting data are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, minimizing the difference between observed and calculated structure factors to yield a final, highly accurate molecular structure.

Workflow for X-ray Crystallographic Validation

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_validation Final Validation synthesis Synthesize Compound purification Purify via Chromatography synthesis->purification crystal_growth Grow Single Crystals (Slow Evaporation / Vapor Diffusion) purification->crystal_growth data_collection Mount Crystal & Collect Diffraction Data crystal_growth->data_collection structure_solution Solve Phase Problem & Generate Electron Density Map data_collection->structure_solution refinement Build & Refine Atomic Model structure_solution->refinement final_structure Unambiguous 3D Structure (Bond Lengths, Angles, Connectivity) refinement->final_structure

Caption: Workflow from synthesis to definitive 3D structure via X-ray crystallography.

Interpreting the Data: Key Crystallographic Parameters

The quality of a crystal structure is assessed by several parameters. Below is a table of representative data for the closely related 4-iodo-1H-pyrazole, which illustrates the precision of the technique.[8]

ParameterRepresentative Value for 4-iodo-1H-pyrazole[8]Significance
Formula C₃H₃IN₂Confirms the elemental composition of the unit cell.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group CmmeDefines the symmetry elements within the crystal lattice.
a, b, c (Å) 6.9383 (6), 5.5231 (5), 13.077 (2)The dimensions of the unit cell.
V (ų) 501.13 (8)The volume of the unit cell.
R-factor (Rint) 0.039A measure of the agreement between the model and the experimental data. Values < 0.05 are considered excellent.

This level of detail is unattainable with other common analytical methods.

Comparative Analysis: Spectroscopic Support

While X-ray crystallography is definitive, NMR and Mass Spectrometry are indispensable for routine characterization, reaction monitoring, and providing complementary evidence of the structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing information about the connectivity and number of different types of atoms in a molecule.[9][10]

Experimental Protocol: NMR Analysis

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected NMR Data for this compound

TechniqueExpected Chemical Shifts (δ, ppm)Inferred Information
¹H NMR ~7.50-7.10 (m, 15H, Trityl-H) ~7.40 (s, 1H, Pyrazole-H) ~7.00 (s, 1H, Pyrazole-H)Confirms the presence of the trityl group and two distinct protons on the pyrazole ring, consistent with a substituted pyrazole.
¹³C NMR ~140-125 (Multiple peaks, Trityl-C) ~135 (Pyrazole-C) ~118 (Pyrazole-C) ~79 (Trityl quaternary C) ~64 (C-I)Indicates the number of unique carbon environments, including the carbon bearing the iodine atom (expected to be significantly shifted).

Causality & Limitation: While NMR confirms the presence of the key functional groups and the pyrazole core, it cannot definitively distinguish between, for example, 4-iodo and 5-iodo isomers without extensive 2D NMR experiments and comparison to known standards. It provides a 2D connectivity map, not a 3D structure with precise bond lengths or angles.

B. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.[4]

Experimental Protocol: MS Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the high-resolution mass spectrum (HRMS).

Expected Mass Spectrometry Data

ParameterExpected Value for C₂₂H₁₇IN₂Inferred Information
Molecular Formula C₂₂H₁₇IN₂N/A
Molecular Weight 436.3 g/mol [11]Confirms the overall mass of the compound.
Exact Mass [M+H]⁺ 437.0513High-resolution data confirms the elemental formula, ruling out other combinations of atoms with the same nominal mass.

Causality & Limitation: MS provides powerful confirmation of the elemental composition. However, it gives no information about the arrangement of those atoms. Different isomers will have the identical molecular weight and formula, making MS incapable of distinguishing them.

Synthesis of Evidence: A Hierarchy of Validation

The true power of analytical chemistry lies in the synergistic use of multiple techniques. However, these techniques form a clear hierarchy in their ability to validate a structure definitively.

Logical Relationship of Validation Techniques

cluster_support Supportive Evidence cluster_definitive Definitive Validation NMR NMR Spectroscopy (¹H, ¹³C) Provides: Connectivity, Functional Groups XRAY X-ray Crystallography Provides: Unambiguous 3D Structure, Absolute Connectivity, Bond Lengths/Angles NMR->XRAY Suggests Structure MS Mass Spectrometry (HRMS) Provides: Elemental Formula MS->XRAY Suggests Structure

Caption: Hierarchy of analytical techniques for structural validation.

Comparative Summary of Analytical Outputs
FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Molecular Formula Yes (via HRMS)InferredYes
Connectivity NoYes (2D map)Yes (Absolute)
Isomer Differentiation NoPossible, but can be ambiguousYes (Definitive)
3D Structure NoNoYes
Bond Lengths/Angles NoNoYes (High Precision)
Absolute Configuration NoNoYes

Conclusion: The Imperative of Unambiguous Proof

For a molecule like this compound, a key intermediate in drug discovery and materials science, assuming a structure based on spectroscopic data alone is a significant risk. While NMR and MS are essential tools that confirm the presence of the correct atoms and basic connectivity, they provide an incomplete picture. They suggest a plausible structure but cannot definitively prove it.

Single-crystal X-ray crystallography transcends these limitations by providing a direct visualization of the molecule in three-dimensional space. It is the only technique that delivers irrefutable proof of the atomic arrangement, definitively confirming the 4-iodo substitution pattern and providing precise metrical parameters. For drug development professionals and researchers, where structural certainty is paramount, the investment in obtaining a crystal structure is a self-validating system that ensures the integrity of all subsequent research and development.

References

A Comparative Guide to Pd(dba)2 and CuI Catalysts for C-N Coupling with 4-Halopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminopyrazole scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous bioactive compounds, including Janus kinase (JAK) inhibitors and apoptosis signal-regulating kinase 1 (ASK 1) inhibitors.[1][2] The construction of the C4-N bond on the pyrazole ring is a critical transformation, and transition metal-catalyzed cross-coupling reactions are the most robust methods to achieve this. Among the plethora of available catalysts, palladium and copper systems stand out for their utility and distinct reactivity profiles.

This guide provides an in-depth comparison of two workhorse catalysts for the C-N coupling of amines with 4-halopyrazoles: bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) and copper(I) iodide (CuI). We will delve into the mechanistic underpinnings of each system, present a head-to-head comparison of their performance based on experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Mechanistic Insights: The "Why" Behind Catalyst Selection

The choice between a palladium or copper catalyst is not arbitrary; it is dictated by the fundamental differences in their catalytic cycles and their inherent reactivity towards specific substrate classes. Understanding these mechanisms is key to rational catalyst selection and reaction optimization.

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its broad substrate scope and high functional group tolerance.[3][4] The reaction is catalyzed by a Pd(0) species, which is conveniently generated in situ from a stable precatalyst like Pd(dba)2. The catalytic cycle is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrazole, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl) and the electron-donating properties of the supporting ligand.[5][6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed as the desired 4-aminopyrazole product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst. This step is often accelerated by bulky, electron-rich phosphine ligands.[7]

The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky biarylphosphine ligands, such as tBuDavePhos, are often employed to promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst deactivation.[2][8]

Simplified catalytic cycle for Buchwald-Hartwig amination.
The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation and has seen a resurgence with the development of milder, ligand-assisted protocols.[9][10][11] While the precise mechanism can vary and is still a subject of debate, a widely accepted pathway involving a Cu(I)/Cu(III) cycle is often proposed:

  • Oxidative Addition: A Cu(I) salt, typically CuI, reacts with the 4-halopyrazole in a process analogous to the palladium system, forming a Cu(III) intermediate. This step is generally more favorable with more reactive aryl iodides.[12]

  • Sigma-Bond Metathesis/Ligand Exchange: The amine displaces the halide on the copper center, or a deprotonated amine (amide) undergoes metathesis to form a copper-amido intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the 4-aminopyrazole product and regenerating a Cu(I) species, which can re-enter the catalytic cycle.

Historically, Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[13] Modern systems, however, can proceed under much milder conditions, sometimes employing ligands like diamines or amino acids to stabilize the copper catalyst and facilitate the reaction.[14][15][16]

A proposed catalytic cycle for the Ullmann C-N coupling.

Head-to-Head Performance Comparison: Pd(dba)2 vs. CuI

A key study by Usami et al. provides a direct and systematic comparison of Pd(dba)2 and CuI for the C4-amination of 4-halo-1H-1-tritylpyrazoles, revealing a remarkable complementarity between the two systems.[1][2][8] The trityl protecting group on N1 of the pyrazole is a strategic choice to prevent N1-arylation, directing the coupling exclusively to the C4 position.

The data clearly demonstrates that the optimal catalyst is highly dependent on the structure of the amine coupling partner.

FeaturePd(dba)2 System (Buchwald-Hartwig)CuI System (Ullmann)
Optimal Halopyrazole 4-Bromo -1-tritylpyrazole was more effective than 4-iodo or 4-chloro analogues.[1][2][8]4-Iodo -1-tritylpyrazole was required for effective coupling.[1][2][8]
Amine Substrate Scope Excellent for aryl amines and bulky alkylamines lacking β-hydrogens (e.g., adamantylamine, tert-butylamine).[1][2]Excellent for primary and secondary alkylamines possessing β-hydrogens (e.g., n-butylamine, pyrrolidine).[1][2][8]
Poor Substrates Ineffective for alkylamines with β-hydrogens (e.g., pyrrolidine, n-butylamine).[2]Ineffective for aryl amines and bulky alkylamines lacking β-hydrogens.[1][2]
Typical Ligand tBuDavePhos[2][8]Often ligand-free, though ligands can be used in other Ullmann systems.[14][15]
Typical Base NaOtBuK2CO3
Typical Solvent TolueneDMF
Temperature 100 °C130 °C
Key Advantage Broad scope for sterically hindered and aromatic amines.High efficiency for simple primary and secondary alkylamines.
Key Limitation Susceptible to failure with unhindered alkylamines containing β-hydrogens.Limited to more reactive 4-iodopyrazoles and fails with bulky/aromatic amines.

Causality Behind Performance: The stark difference in substrate scope can be attributed to the differing mechanisms. The bulky ligand environment around the palladium center in the Buchwald-Hartwig reaction is well-suited to accommodate other bulky groups, such as aryl and tertiary alkylamines, facilitating the crucial reductive elimination step. Conversely, this same steric bulk may hinder the approach of less bulky primary and secondary alkylamines. The copper-catalyzed Ullmann reaction, often proceeding without bulky ligands, appears more tolerant of smaller alkylamines with β-hydrogens but is less effective for the coupling of more sterically demanding or less basic aromatic amines.[2]

Experimental Protocols

The following protocols are representative procedures adapted from the literature, designed to be self-validating and grounded in established best practices.[1][2]

General Experimental Workflow

Experimental_Workflow Setup 1. Assemble & Dry Glassware (Schlenk tube/Microwave vial) Reagents 2. Add Solids (Halopyrazole, Catalyst, Ligand, Base) Setup->Reagents Inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N2) Reagents->Inert Solvents 4. Add Liquids (Anhydrous Solvent, Amine) Inert->Solvents Reaction 5. Heat Reaction (Oil bath / Microwave) Solvents->Reaction Monitoring 6. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup 7. Aqueous Workup (Dilute, Filter, Extract) Monitoring->Workup Upon Completion Purify 8. Purify Product (Column Chromatography) Workup->Purify

General workflow for C-N cross-coupling reactions.
Protocol 1: Pd(dba)2-Catalyzed Coupling with a Bulky Amine

This protocol is optimized for the coupling of an amine lacking β-hydrogens, such as morpholine, with 4-bromo-1-tritylpyrazole.

Materials:

  • 4-Bromo-1-tritylpyrazole

  • Morpholine

  • Pd(dba)2 (Palladium source)

  • tBuDavePhos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)2 (0.05 equiv), and tBuDavePhos (0.10 equiv).

    • Rationale: Pd(dba)2 serves as a reliable Pd(0) precatalyst. The bulky, electron-rich tBuDavePhos ligand is crucial for facilitating both oxidative addition and reductive elimination, leading to higher yields for this substrate class.[2][8]

  • Inert Atmosphere: Seal the vial with a cap and purge with argon or nitrogen for 5-10 minutes. To the vial, add NaOtBu (2.0 equiv).

    • Rationale: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Solvent and Reagent Addition: Add anhydrous toluene (to achieve a ~0.1 M concentration) followed by morpholine (1.2 equiv) via syringe.

    • Rationale: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions. Using anhydrous solvent prevents quenching of the base and catalyst.

  • Reaction: Place the vial in a preheated oil bath or microwave reactor at 100 °C.

  • Monitoring and Workup: Stir the reaction for the prescribed time (e.g., 2-24 hours), monitoring by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(morpholino)-1-tritylpyrazole.

Protocol 2: CuI-Catalyzed Coupling with an Alkylamine

This protocol is tailored for the coupling of an alkylamine possessing β-hydrogens, such as pyrrolidine, with 4-iodo-1-tritylpyrazole.

Materials:

  • 4-Iodo-1-tritylpyrazole

  • Pyrrolidine

  • Copper(I) Iodide (CuI) (Catalyst)

  • Potassium Carbonate (K2CO3) (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried microwave vial with a stir bar, add 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (0.2 equiv), and K2CO3 (2.0 equiv).

    • Rationale: CuI is a cost-effective and efficient catalyst for this Ullmann-type coupling. The more reactive 4-iodopyrazole is necessary for the copper-catalyzed system to achieve good conversion.[1][2]

  • Inert Atmosphere: Seal and purge the vial with argon or nitrogen.

    • Rationale: While some copper-catalyzed reactions can be less sensitive to air than palladium systems, maintaining an inert atmosphere is good practice to ensure reproducibility and prevent potential side reactions.

  • Solvent and Reagent Addition: Add anhydrous DMF (to achieve a ~0.1 M concentration) followed by pyrrolidine (2.0 equiv) via syringe.

    • Rationale: DMF is a polar aprotic solvent that helps to solubilize the reagents and facilitate the reaction. A milder base like K2CO3 is sufficient for this transformation.

  • Reaction: Heat the reaction mixture to 130 °C in a preheated oil bath or microwave reactor.

  • Monitoring and Workup: Stir for the required time (e.g., 2-24 hours). After cooling, dilute the mixture with water and extract several times with ethyl acetate.

    • Rationale: The aqueous workup helps to remove the inorganic salts (K2CO3, KI) and residual DMF.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography to afford the desired 4-(pyrrolidin-1-yl)-1-tritylpyrazole.

Conclusion and Recommendations

The synthesis of 4-aminopyrazoles via C-N cross-coupling is not a one-size-fits-all endeavor. The experimental evidence clearly shows that Pd(dba)2 and CuI are not interchangeable catalysts but rather complementary tools in the synthetic chemist's arsenal.[2]

  • Choose the Pd(dba)2/tBuDavePhos system when your target molecule requires the coupling of a 4-bromopyrazole with an aromatic amine or a bulky alkylamine lacking β-hydrogens .

  • Choose the CuI system when coupling a 4-iodopyrazole with a primary or secondary alkylamine that possesses β-hydrogens .

By understanding the underlying mechanisms and distinct substrate preferences of these two powerful catalytic systems, researchers and drug development professionals can make informed decisions, streamline their synthetic routes, and accelerate the discovery of novel pyrazole-based therapeutics.

References

A Comparative Guide to Green Chemistry Approaches for Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of pyrazole rings is a cornerstone of modern medicinal and agricultural chemistry.[1] Iodinated pyrazoles, in particular, are highly valued as versatile synthetic intermediates, especially in cross-coupling reactions that enable the construction of complex molecular frameworks.[2] However, traditional iodination methods often rely on harsh reagents, stoichiometric quantities of expensive iodinating agents, and environmentally persistent solvents, posing significant challenges for sustainable, large-scale production.[3]

This guide provides a comparative analysis of leading green chemistry approaches to pyrazole iodination. We will delve into the mechanistic underpinnings of each method, present validated experimental protocols, and offer a data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their specific synthetic needs.

Oxidative Iodination with Hydrogen Peroxide: The Aqueous Advantage

One of the most practical and environmentally benign methods for pyrazole iodination involves the use of molecular iodine in combination with hydrogen peroxide (H₂O₂) in water.[4] This approach aligns with several key principles of green chemistry: it utilizes water as a solvent, employs an inexpensive and safe oxidant, and generates water as the sole byproduct.[3]

Causality Behind Experimental Choices: The core of this method is the in situ generation of a more potent electrophilic iodinating species from molecular iodine (I₂). Hydrogen peroxide oxidizes I₂ to a more electrophilic state, likely hypoiodous acid (HOI) or a related species, which can then readily attack the electron-rich C4 position of the pyrazole ring.[5][6] Using only a slight excess of H₂O₂ and a substoichiometric amount of I₂ enhances atom economy and simplifies purification.[4]

Experimental Protocol: I₂/H₂O₂ in Water[2][4]
  • Suspend the pyrazole derivative (1.0 equivalent) in deionized water.

  • Add molecular iodine (I₂, 0.5 equivalents) to the suspension.

  • To the stirred mixture, add 30% hydrogen peroxide (H₂O₂, 0.6 equivalents) dropwise at room temperature.

  • Continue stirring at room temperature. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from under an hour to 72 hours depending on the substrate's reactivity.

  • Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the characteristic iodine color disappears.

  • The 4-iodopyrazole product, often a solid, can be isolated by simple filtration, washed with water, and dried. If necessary, further purification can be achieved by recrystallization or column chromatography.

Electrochemical Iodination: The Reagent-Free Oxidant

Electrosynthesis represents a frontier in green chemistry, replacing chemical oxidants with electrons.[7] In the context of pyrazole iodination, this involves the anodic oxidation of a simple iodide salt (like KI or NaI) to generate the reactive iodine species in situ. This method obviates the need for chemical oxidants, thereby minimizing waste and improving the safety profile of the reaction.[5]

Causality Behind Experimental Choices: The process is typically carried out in a divided or undivided electrochemical cell. An iodide salt, the pyrazole substrate, and a supporting electrolyte are dissolved in a suitable solvent (often an aqueous or mixed aqueous/organic system).[7] Applying a constant current oxidizes the iodide ions (I⁻) at the anode to molecular iodine (I₂), which then participates in the electrophilic substitution on the pyrazole ring. The use of a platinum anode is common due to its stability under oxidative conditions.[5]

Experimental Protocol: Electrochemical Iodination[5][7]
  • Cell Setup: Assemble an electrochemical cell. For this example, a divided cell with a platinum (Pt) anode and a copper (Cu) cathode is used.

  • Electrolyte Preparation: In the anodic compartment, prepare a solution containing the pyrazole (10 mmol), potassium iodide (KI, 10 mmol), sodium bicarbonate (NaHCO₃, 15 mmol, as a base to neutralize generated H⁺), and a supporting electrolyte (e.g., 0.3 M NaNO₃) in a water/chloroform mixture.

  • Electrolysis: Begin galvanostatic electrolysis (constant current) at a current density of approximately 7.5 mA·cm⁻². The reaction is typically run at a controlled temperature (e.g., 30 °C).

  • Monitoring: The reaction progress is monitored by passing a specific amount of charge (measured in Coulombs), typically 2 Faradays per mole of pyrazole, or by analytical techniques like TLC.

  • Work-up: After electrolysis is complete, separate the organic layer. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Ultrasound-Assisted Iodination: The Energy Efficiency Boost

The application of ultrasonic irradiation is a powerful tool for accelerating chemical reactions, often leading to higher yields in shorter timeframes under milder conditions.[8][9] This enhancement is attributed to acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid, which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity.[10]

Causality Behind Experimental Choices: When applied to iodination reactions, ultrasound can significantly improve the efficiency of systems like I₂/TBHP (tert-butyl hydroperoxide).[10] The intense energy from cavitation can promote the formation of the active iodinating species and increase its contact with the pyrazole substrate, overcoming activation energy barriers more efficiently than conventional heating.[10] This often allows for lower reaction temperatures and reduced reaction times, contributing to a greener process.

Experimental Protocol: Ultrasound-Assisted I₂/TBHP Iodination[10]
  • In a suitable reaction vessel, dissolve the pyrazole derivative (1.0 equivalent) and molecular iodine (I₂, 1.2 equivalents) in a green solvent such as ethanol.

  • Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 equivalents) to the mixture.

  • Place the vessel in an ultrasonic bath operating at a specific frequency and power (e.g., 40 kHz, 40-50 W).

  • Irradiate the mixture for the optimized time (e.g., 0.5 - 1.5 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the pure 3-iodinated product (note the regioselectivity difference in this example for a related heterocycle, imidazo[1,2-a]pyridine).

Performance Comparison

To facilitate an objective assessment, the table below summarizes the key performance indicators for the discussed green iodination methodologies.

Methodology Iodine Source / Oxidant Solvent Temp. Time Typical Yield Key Green Advantages Limitations
Aqueous H₂O₂ [2][4]I₂ / H₂O₂WaterRoom Temp.<1 - 72 h63 - 100%Water as solvent; H₂O is the only byproduct; High atom economy.Long reaction times for deactivated substrates; Substrate solubility in water can be an issue.
Electrochemical [5][7]KI / Electron (Anode)H₂O/CHCl₃30 °CCharge-dependent35 - 86%Avoids chemical oxidants; High safety profile; Uses inexpensive iodide salts.Requires specialized equipment; Yields can be moderate for some substrates.
Ultrasound-Assisted [10]I₂ / TBHPEthanolSonication Temp.0.5 - 1.5 h~86%Drastically reduced reaction times; Energy efficient compared to heating.Requires an ultrasonic bath; TBHP is used as the oxidant.

Visualizing the Workflows

A Generalized Green Iodination Workflow

The following diagram illustrates a typical workflow for a green iodination protocol, emphasizing the shift from traditional hazardous materials to more sustainable alternatives.

Generalized Green Iodination Workflow sub Pyrazole Substrate reaction Reaction Mixture sub->reaction reagents Green Reagents (e.g., H₂O₂, KI, I₂) reagents->reaction solvent Green Solvent (e.g., Water, Ethanol) solvent->reaction energy Energy Input (e.g., Room Temp, Ultrasound) energy->reaction workup Aqueous Work-up (Quenching with Na₂S₂O₃) reaction->workup Reaction Complete isolation Product Isolation (Filtration / Extraction) workup->isolation product 4-Iodopyrazole Product isolation->product

Caption: A simplified workflow for green pyrazole iodination.

Mechanism of Electrochemical Iodination

This diagram outlines the fundamental steps involved in the electrochemical generation of the iodinating agent at the anode.

Mechanism of Electrochemical Iodination I_minus Iodide Ion (I⁻) in Solution Anode Anode Surface I_minus->Anode -1e⁻ (Oxidation) I_radical Iodine Radical (I•) Anode->I_radical I2 Molecular Iodine (I₂) I_radical->I2 + I• (Dimerization) Product 4-Iodopyrazole I2->Product Pyrazole Pyrazole Ring Pyrazole->Product Electrophilic Attack

Caption: Anodic oxidation of iodide for pyrazole iodination.

Conclusion and Expert Recommendations

The choice of an iodination protocol is dictated by a balance of substrate scope, scalability, available equipment, and sustainability goals.

  • For Broad Applicability and Ultimate Green Credentials: The I₂/H₂O₂ in water system is highly recommended.[4] Its operational simplicity, use of water as a solvent, and benign byproduct profile make it an excellent choice for many applications, particularly in academic and early-stage development settings.

  • For Scalability and Process Safety: Electrochemical iodination offers significant advantages by eliminating chemical oxidants, which can be a critical factor in process safety and waste management for large-scale synthesis.[5] The initial investment in equipment can be offset by the low cost of reagents (iodide salts) and reduced waste disposal costs.

  • For Speed and Efficiency: When reaction time is a critical parameter, ultrasound-assisted synthesis provides a compelling alternative.[10] The dramatic acceleration of the reaction can significantly improve throughput, making it an attractive option for rapid library synthesis or process intensification.

By embracing these green chemistry principles, the synthesis of valuable iodinated pyrazoles can be achieved more efficiently, safely, and sustainably, aligning with the evolving standards of modern chemical research and development.

References

A Researcher's Guide to the Spectroscopic Nuances of 4-Halopyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Pyrazoles

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of this five-membered heterocycle allows for the fine-tuning of its physicochemical and biological properties. Halogenation, in particular, is a powerful tool in drug design, influencing a molecule's conformation, lipophilicity, metabolic stability, and binding interactions. The 4-halopyrazoles (4-fluoro, 4-chloro, 4-bromo, and 4-iodo) represent a fundamental series for understanding the impact of halogen substitution on the electronic and structural properties of the pyrazole ring.

This guide provides an in-depth spectroscopic comparison of these four key analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify, characterize, and manipulate these versatile chemical entities. The discussion that follows is grounded in experimental data and explains the causal relationships between halogen identity and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Electronic Effects

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the 4-halopyrazole series, both ¹H and ¹³C NMR provide a sensitive readout of the electronic environment within the molecule, which is significantly modulated by the halogen at the C4 position.

¹H NMR Spectroscopy

The ¹H NMR spectra of 4-halopyrazoles are characterized by two main signals: the N-H proton and the equivalent C3 and C5 protons. The chemical shift of these protons is a direct reflection of the electron density around them.

Causality Behind Experimental Observations: One might intuitively expect that the chemical shift of the ring protons would follow the electronegativity of the halogen (F > Cl > Br > I), with the most electronegative halogen causing the most significant downfield shift. However, the interplay of inductive and resonance effects, along with solvent interactions, leads to a more complex trend. For the N-H proton, a counterintuitive trend is observed: acidity increases, and the proton shifts downfield as the halogen's electronegativity decreases from fluorine to iodine.[3][4] This is attributed to complex factors including the nature of hydrogen bonding in solution.[3] The C3/C5 protons also show a distinct pattern, with the 4-fluoro analog being the most upfield, while the chloro, bromo, and iodo analogs have very similar downfield shifts.[3][5]

Comparative ¹H NMR Data (400 MHz, CD₂Cl₂)

CompoundHalogen (X)N-H Chemical Shift (δ, ppm)C3-H, C5-H Chemical Shift (δ, ppm)
4-FluoropyrazoleF11.147.46
4-ChloropyrazoleCl11.577.62
4-BromopyrazoleBr11.537.63
4-IodopyrazoleI11.757.65
Data sourced from Crystals 2023, 13, 1101.[3][5]
¹³C NMR Spectroscopy

In ¹³C NMR, the chemical shifts are highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the halogen (C4) is most affected, but the influence extends to the C3 and C5 carbons as well.

Causality Behind Experimental Observations: The chemical shift of the C4 carbon is dominated by the "heavy atom effect" for bromine and iodine, which induces a significant upfield shift that counteracts the expected downfield shift from electronegativity. For fluorine and chlorine, the electronegativity and inductive effects are more dominant, leading to a downfield shift relative to unsubstituted pyrazole. The C3/C5 carbons are influenced by a combination of the halogen's inductive withdrawal and potential resonance effects, leading to downfield shifts.[6]

Comparative ¹³C NMR Data

CompoundHalogen (X)C3/C5 Chemical Shift (δ, ppm)C4 Chemical Shift (δ, ppm)
4-FluoropyrazoleF~128.5 (d, ¹JCF ≈ 24 Hz)~148.0 (d, ¹JCF ≈ 260 Hz)
4-ChloropyrazoleCl~127.8~107.5
4-BromopyrazoleBr~129.0~93.0
4-IodopyrazoleI~132.5~58.0
Note: These are representative values collated from various sources and established principles. Precise shifts can vary with solvent and concentration. The C-F couplings for 4-fluoropyrazole are estimations based on typical values.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and Hydrogen Bonding

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. For the 4-halopyrazoles, the N-H stretching frequency is a particularly diagnostic peak, offering insights into the strength of intermolecular hydrogen bonding.

Causality Behind Experimental Observations: The position of the N-H stretching band is inversely related to the strength of the hydrogen bond. A stronger H-bond weakens the N-H bond, lowering its vibrational frequency (shifting it to a lower wavenumber). Experimental data shows that the N-H stretching frequency decreases from 4-fluoropyrazole to 4-iodopyrazole.[5] This indicates an increase in the acidity of the N-H proton and stronger intermolecular hydrogen bonding as one moves down the halogen group.[3] This trend correlates with solid-state structures, where the fluoro and iodo analogs form chain-like "catemers," while the chloro and bromo analogs form "trimers."[4]

Comparative Solid-State IR Data

CompoundHalogen (X)N-H Stretching Frequency (cm⁻¹)H-Bonding Motif (Solid State)
4-FluoropyrazoleF3288Catemer
4-ChloropyrazoleCl3284Trimer
4-BromopyrazoleBr3255Trimer
4-IodopyrazoleI3235Catemer
Data sourced from Crystals 2023, 13, 1101.[4][5]

Mass Spectrometry (MS): Identifying by Mass and Isotopic Pattern

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Causality Behind Experimental Observations:

  • Molecular Ion Peak (M⁺): The molecular ion peak will confirm the molecular weight of each respective 4-halopyrazole.

  • Isotopic Peaks: The key distinguishing feature in the mass spectra will be the M+2 peak, which arises from the presence of heavier isotopes.

    • Chlorine: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak that is about one-third the height of the M⁺ peak.[7]

    • Bromine: Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This gives a distinctive M+2 peak that is nearly the same height as the M⁺ peak.[7]

    • Fluorine and Iodine: Fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic, so they do not produce a significant M+2 peak. Their presence is confirmed by the molecular weight.

  • Fragmentation: The pyrazole ring is relatively stable, but common fragmentation pathways involve the loss of HCN or N₂. The initial fragmentation may also involve the loss of the halogen atom.

Expected Mass Spectrometry Observations (Electron Ionization)

CompoundFormulaMWKey Observation
4-FluoropyrazoleC₃H₃FN₂86.03M⁺ peak at m/z 86. No significant M+2 peak.
4-ChloropyrazoleC₃H₃ClN₂102.51M⁺ peak at m/z 102. M+2 peak at m/z 104 with ~33% relative intensity.
4-BromopyrazoleC₃H₃BrN₂147.96M⁺ peak at m/z 148. M+2 peak at m/z 150 with ~98% relative intensity.
4-IodopyrazoleC₃H₃IN₂194.96M⁺ peak at m/z 195. No significant M+2 peak.

Visualizing the Structure-Spectra Relationship

Caption: Halogen substitution at C4 directly influences the pyrazole's electron density, causing predictable and distinct changes in NMR, IR, and MS data.

Experimental Protocols

Trustworthy data begins with robust and reproducible methodologies. The following sections outline standardized protocols for the synthesis and spectroscopic analysis of 4-halopyrazoles.

Synthesis: Electrocatalytic Halogenation of Pyrazole

This modern protocol avoids harsh reagents and relies on an electrocatalytic approach using sodium halides as the halogen source.[1][2]

  • Cell Setup: Equip an undivided three-necked flask (10 mL) with a graphite plate anode (1.5 cm x 1.5 cm) and a platinum plate cathode (1.5 cm x 1.5 cm).

  • Reagent Addition: To the flask, add 3,5-dimethylpyrazole (0.2 mmol, 1.0 equiv.), sodium halide (NaX, where X = Cl, Br, or I; 1.0 mmol, 5.0 equiv.), and a solvent system of CH₃CN/H₂O (9:1, 6 mL). Note: This example uses a substituted pyrazole as described in the reference; unsubstituted pyrazole can also be used.

  • Electrolysis: Stir the mixture at room temperature and apply a constant current of 10 mA.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-halopyrazole.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-1-trityl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. 4-Iodo-1-trityl-1H-pyrazole (CAS No. 191980-54-8) is a valuable intermediate in organic synthesis, but its halogenated heterocyclic structure necessitates a rigorous and informed disposal protocol.[1][2]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound. As no specific, comprehensive Safety Data Sheet (SDS) for this exact compound is widely available, this protocol is built upon the principles of chemical safety and data synthesized from structurally analogous compounds, such as other iodinated pyrazoles and trityl-protected molecules.[3][4][5] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department, as they will be familiar with local and national regulations that govern hazardous waste disposal.[6][7]

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling. Based on data from similar iodinated and pyrazole-based compounds, a conservative "worst-case" hazard profile is assumed to ensure the highest margin of safety.

Table 1: Synthesized Hazard Profile for this compound

Hazard Category Findings from Structurally Similar Compounds Supporting Sources
Skin Irritation Causes skin irritation. Prolonged or repeated contact may cause redness and pain. [8][9]
Eye Damage/Irritation Causes serious eye damage or irritation. Direct contact can result in significant injury. [4][8][9]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust. [8][9]
Acute Oral Toxicity May be harmful if swallowed. [8]

| Environmental Hazards | An environmental hazard cannot be excluded in the event of unprofessional handling or disposal. Halogenated organic compounds can be persistent and harmful to aquatic life. |[5][8] |

During combustion, hazardous byproducts such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide can be released.[4][10]

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling this compound, including during disposal procedures.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: Wear a flame-retardant lab coat and, if there is a risk of significant splashing, additional chemical-resistant clothing.[9]

  • Respiratory Protection: If handling the solid outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the area.

  • Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Label the container with "Hazardous Waste," the full chemical name, and details of the spill. Manage the container as outlined in the disposal procedure below.

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by its classification as a halogenated organic compound.[11] Mixing this waste stream with non-halogenated waste can lead to improper treatment and significantly increase disposal costs.[12][13]

Step 1: Waste Classification and Segregation
  • Classify: this compound is classified as a halogenated organic hazardous waste .[11][14] This classification is due to the presence of iodine in its molecular structure.

  • Segregate: At the point of generation, this waste must be kept separate from all other waste streams, especially non-halogenated organic solvents.[12][15]

    • Causality: Halogenated wastes require high-temperature incineration to ensure complete destruction and to scrub the resulting acid gases (e.g., hydrogen iodide).[7] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire batch and forces the more expensive and energy-intensive disposal method for the whole volume.[13]

Step 2: Containerization and Labeling
  • Select Container: Collect all waste containing this compound (e.g., unreacted solid, contaminated materials, solutions) in a dedicated, chemically compatible, and leak-proof container with a secure, screw-top cap.[7]

  • Label Correctly: The container must be clearly labeled as soon as the first drop of waste is added.[15] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • Appropriate hazard pictograms (e.g., Irritant, Health Hazard).

Step 3: Accumulation and Storage
  • Secure Storage: Keep the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials like strong oxidizing agents or acids.[4]

  • Follow Time Limits: Be aware of the accumulation time limits for hazardous waste as defined by the EPA and your institution's policies, which vary based on your laboratory's generator status.[16]

Step 4: Final Disposal
  • Engage Professionals: The final disposal must be handled by your institution's EHS department or a licensed professional hazardous waste disposal company.[3][14] Never attempt to dispose of this chemical down the drain or in the regular trash.[14][17]

  • Documentation: Follow your institution's procedures for requesting a hazardous waste pickup, which typically involves completing a manifest form. This creates a "cradle-to-grave" record of the waste, as required by the Resource Conservation and Recovery Act (RCRA).[16][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Initial Assessment cluster_1 Handling & Segregation cluster_2 Final Disposal start Waste Generation is_contaminated Contaminated with This compound? start->is_contaminated non_haz Dispose via Non-Hazardous Waste Stream is_contaminated->non_haz No segregate Segregate as HALOGENATED Organic Waste is_contaminated->segregate Yes containerize Use Designated, Labeled, and Sealed Container segregate->containerize store Store in Secure Hazardous Waste Accumulation Area containerize->store request_pickup Request Pickup via Institutional EHS Protocol store->request_pickup end Disposal by Licensed Professional Service (Incineration) request_pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to a protocol founded on hazard assessment, proper segregation, and regulatory compliance, researchers can protect themselves, their colleagues, and the environment. Always treat this and other halogenated compounds as hazardous waste and consult your local EHS professionals to ensure full compliance and safety.

References

A Senior Application Scientist's Guide to Handling 4-Iodo-1-trityl-1H-pyrazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4-Iodo-1-trityl-1H-pyrazole (CAS No. 191980-54-8).[1] In our work as researchers and drug development professionals, the integrity of our experiments is matched in importance only by the safety of our laboratory personnel. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in the chemical nature of iodinated pyrazole derivatives. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific foresight.

The pyrazole nucleus is a cornerstone in many pharmacologically active agents.[2][3] The introduction of an iodine atom and a bulky trityl group to this scaffold creates a molecule with specific reactivity and handling requirements. While a dedicated Safety Data Sheet (SDS) for this exact compound is not always accessible, a thorough analysis of closely related iodinated pyrazoles provides a clear and consistent picture of the potential hazards. These analogs are consistently classified as skin irritants, serious eye irritants, and potential respiratory irritants.[4][5][6][7] This guide synthesizes that data into a robust operational plan.

Hazard Analysis: Understanding the "Why"

Before we don our gloves, we must understand the causality behind the required precautions. The hazards associated with this compound stem from its chemical structure.

  • Iodo- moiety : Iodine-containing organic compounds can be toxic and irritating.[8] Upon decomposition (e.g., in a fire), they can release hazardous substances like hydrogen iodide.[9][10]

  • Pyrazole Core : While a stable aromatic heterocycle, the pyrazole ring and its derivatives can cause skin, eye, and respiratory irritation.[4][5][11]

  • Physical Form : As a solid, the compound poses a risk of airborne dust generation, which can be easily inhaled or come into contact with eyes.

This hazard profile dictates a stringent, multi-layered approach to personal protection.

Hazard Summary of Analogous Compounds

The following table summarizes the identified hazards from the Safety Data Sheets of structurally similar iodinated pyrazole compounds, forming the basis of our safety recommendations.

Hazard StatementClassificationCommon in Analogs Like
Causes skin irritationSkin Irritant, Category 21-Methyl-4-iodo-1H-pyrazole, 3-Iodo-1H-pyrazole[5][6]
Causes serious eye irritation/damageEye Irritant, Category 2/2A4-Iodopyrazole, 3-Iodo-1-methyl-1H-pyrazole[4][9]
May cause respiratory irritationSTOT SE, Category 34-Iodopyrazole, 3-Iodo-1H-pyrazole[4][5]

The Core Directive: Personal Protective Equipment (PPE)

Your personal protective equipment is the most critical barrier between you and the chemical.[12] The following PPE is mandatory for all personnel handling this compound.

  • Body Protection : A clean, flame-resistant laboratory coat must be worn and fully fastened.[12] This protects your skin and personal clothing from accidental splashes and spills. Do not wear lab coats outside of the laboratory to prevent cross-contamination.[13]

  • Hand Protection : Chemical-resistant gloves are essential. Disposable nitrile gloves are the minimum requirement for incidental contact.[14] If prolonged contact is anticipated or if working with larger quantities, consider using double gloves or more robust gloves like butyl rubber. Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[14]

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[14] However, due to the severe eye irritation potential, it is highly recommended to use chemical splash goggles, which provide a complete seal around the eyes.[13]

    • Situational Enhancement : If there is a significant splash hazard (e.g., when transferring large quantities of a solution or during vigorous mixing), a full-face shield must be worn in addition to safety goggles.[14]

  • Respiratory Protection : All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to control exposure to dust or vapors.[5][15] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an organic vapor cartridge) must be used.[9][10]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is crucial for minimizing risk. The following procedure provides a self-validating system for safe handling.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification & Airflow prep_2 Assemble All Materials (Chemical, Glassware, Utensils) prep_1->prep_2 prep_3 Don Full, Inspected PPE (Coat, Goggles, Gloves) prep_2->prep_3 prep_4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_3->prep_4 handle_1 Place Absorbent Liner on Work Surface prep_4->handle_1 Begin Work handle_2 Carefully Weigh/Transfer Compound to Minimize Dust handle_1->handle_2 handle_3 Perform Chemical Reaction or Procedure handle_2->handle_3 handle_4 Securely Cap All Containers Immediately After Use handle_3->handle_4 clean_1 Decontaminate Glassware & Surfaces (if applicable) handle_4->clean_1 Conclude Work clean_2 Segregate Waste: Solid vs. Liquid Hazardous Waste clean_1->clean_2 clean_3 Package Waste in Labeled, Sealed Containers clean_2->clean_3 clean_4 Doff PPE in Correct Order: Gloves -> Goggles -> Lab Coat clean_3->clean_4 clean_5 Wash Hands Thoroughly with Soap and Water clean_4->clean_5

Caption: Workflow for safe handling of this compound.

Procedural Steps:
  • Preparation :

    • Ensure the chemical fume hood is operational and certified.

    • Gather all necessary chemicals, glassware, and equipment.

    • Don all required PPE as described in Section 2.

    • Confirm the location and accessibility of the nearest eyewash station, safety shower, and spill kit.[9]

  • Handling (inside a chemical fume hood) :

    • Cover the work surface with an absorbent, disposable liner.

    • When weighing the solid, use a spatula and handle the container carefully to minimize dust formation.

    • If making a solution, add the solid to the solvent slowly.

    • Keep all containers closed when not in use.[4][9]

  • Post-Handling & Cleanup :

    • Wipe down the work surface and any equipment used.

    • Dispose of the disposable liner as solid hazardous waste.

    • Properly doff PPE, removing gloves first, followed by eye protection and the lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency & Disposal Protocols

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][9] Remove and wash contaminated clothing before reuse.[5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][9]

  • Spill : For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9] Evacuate the area for larger spills and contact your institution's Environmental Health & Safety (EHS) office.

Waste Disposal Plan

Improper disposal can lead to significant environmental contamination.[15]

  • Classification : All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent pads, and glassware, must be treated as hazardous chemical waste.[15]

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealed, and compatible container. The label must include "Hazardous Waste" and the full chemical name.[15]

    • Liquid Waste : Collect in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Storage and Disposal : Store sealed waste containers in a designated hazardous waste accumulation area.[15] This area should be secure and well-ventilated. Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management service. Do not pour this chemical or its solutions down the drain. [9][15]

By integrating these safety protocols and operational plans into your daily work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-trityl-1H-pyrazole
Reactant of Route 2
4-Iodo-1-trityl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.